molecular formula C9H11IO B103358 1-Iodo-4-methoxy-2,3-dimethylbenzene CAS No. 17938-70-4

1-Iodo-4-methoxy-2,3-dimethylbenzene

Cat. No.: B103358
CAS No.: 17938-70-4
M. Wt: 262.09 g/mol
InChI Key: HOIDZLKFAOGDFK-UHFFFAOYSA-N
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Description

1-Iodo-4-methoxy-2,3-dimethylbenzene is a useful research compound. Its molecular formula is C9H11IO and its molecular weight is 262.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-4-methoxy-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO/c1-6-7(2)9(11-3)5-4-8(6)10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIDZLKFAOGDFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50556022
Record name 1-Iodo-4-methoxy-2,3-dimethylbenzene
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Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17938-70-4
Record name 1-Iodo-4-methoxy-2,3-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17938-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Iodo-4-methoxy-2,3-dimethylbenzene
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URL https://comptox.epa.gov/dashboard/DTXSID50556022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Iodo-4-methoxy-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthesis of 1-Iodo-4-methoxy-2,3-dimethylbenzene, a valuable substituted aromatic iodide for researchers, scientists, and professionals in drug development. The document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the successful synthesis of this compound.

Strategic Overview and Retrosynthetic Analysis

This compound serves as a key building block in organic synthesis, primarily owing to the versatility of the carbon-iodine bond in cross-coupling reactions.[1] A logical retrosynthetic approach identifies the readily available 2,3-dimethylanisole as the starting material. The core transformation involves the regioselective iodination of the aromatic ring, a classic example of electrophilic aromatic substitution (EAS).

The methoxy (-OCH₃) and the two methyl (-CH₃) groups on the benzene ring are all activating groups, meaning they donate electron density to the ring, making it more susceptible to electrophilic attack.[2][3][4] These groups are also ortho, para-directors. However, the directing effects of multiple substituents must be considered to predict the regioselectivity of the iodination.

G This compound This compound Electrophilic Iodination Electrophilic Iodination This compound->Electrophilic Iodination 2,3-Dimethylanisole 2,3-Dimethylanisole Electrophilic Iodination->2,3-Dimethylanisole caption Retrosynthetic analysis of the target molecule.

Mechanistic Insights: The Basis for Regioselectivity

The iodination of 2,3-dimethylanisole proceeds via an electrophilic aromatic substitution mechanism.[5] Due to the low reactivity of molecular iodine, an activating agent is necessary to generate a more potent electrophile, often represented as I⁺.[6]

The regiochemical outcome of the reaction is dictated by the directing effects of the substituents on the aromatic ring. The methoxy group is a strong activating group, while the methyl groups are moderately activating. The position of iodination will be the one most activated by the synergistic effects of these groups and sterically accessible. In the case of 2,3-dimethylanisole, the C4 and C6 positions are activated by the methoxy group, and the C4 position is also activated by the C3-methyl group. The C5 position is activated by both methyl groups. However, the position para to the strongly activating methoxy group (C4) is the most electronically enriched and sterically accessible, making it the favored site for electrophilic attack.

Recommended Synthetic Protocols

Two primary methods are recommended for the synthesis of this compound, both offering high yields and selectivity.

Method 1: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)

This method is favored for its mild reaction conditions and the use of a solid, easy-to-handle iodinating agent.[7]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethylanisole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Addition of Reagents: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted NIS. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method 2: Iodination using Iodine and Periodic Acid

This method provides an alternative route using elemental iodine activated by an oxidizing agent.[8]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-dimethylanisole (1.0 eq) in glacial acetic acid.

  • Addition of Iodine: Add elemental iodine (I₂) (1.0 eq) to the solution.

  • Addition of Oxidant: Slowly add a solution of periodic acid (H₅IO₆) (0.4 eq) in water to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir until the purple color of the iodine disappears.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing a solution of sodium sulfite (Na₂SO₃) in ice water to quench any remaining oxidizing agent.

  • Isolation and Purification: The product may precipitate out of the solution and can be collected by filtration. Alternatively, extract the product with an organic solvent. Wash the organic layer with water and brine, dry over a suitable drying agent, and remove the solvent under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.

Characterization Data

The successful synthesis of this compound can be confirmed by standard analytical techniques.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₁₁IO[4]
Molecular Weight 262.09 g/mol [4]
Appearance Off-white to light yellow solid[9]
CAS Number 17938-70-4[4]

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.4d1HAr-H
~6.7d1HAr-H
~3.8s3H-OCH₃
~2.4s3HAr-CH₃
~2.2s3HAr-CH₃

Note: Predicted chemical shifts are based on analogous structures and may vary slightly.[2][3]

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
~158C-OCH₃
~138C-I
~135Ar-C
~130Ar-C
~128Ar-CH
~112Ar-CH
~85C-I
~56-OCH₃
~20Ar-CH₃
~15Ar-CH₃

Note: Predicted chemical shifts are based on analogous structures and may vary slightly.[2][3]

Safety and Handling

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all operations in a well-ventilated fume hood.

  • Reagent Handling:

    • N-Iodosuccinimide (NIS): Avoid inhalation of dust. It is an irritant.

    • Trifluoroacetic Acid (TFA): Highly corrosive and causes severe burns. Handle with extreme care.

    • Iodine: Harmful if inhaled or swallowed. Avoid creating dust.

    • Periodic Acid: A strong oxidizing agent. Avoid contact with combustible materials.

    • Organic Solvents: Flammable and should be handled away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

G cluster_0 Pre-Reaction cluster_1 Reaction cluster_2 Post-Reaction RiskAssessment Conduct Risk Assessment PPE Wear Appropriate PPE RiskAssessment->PPE FumeHood Work in Fume Hood PPE->FumeHood ReagentHandling Careful Reagent Handling FumeHood->ReagentHandling Monitoring Monitor Reaction Progress ReagentHandling->Monitoring Quenching Proper Quenching Monitoring->Quenching Workup Safe Work-up Procedure Quenching->Workup WasteDisposal Dispose of Waste Correctly Workup->WasteDisposal caption Experimental Workflow Safety.

Conclusion

The synthesis of this compound is a straightforward yet illustrative example of electrophilic aromatic substitution. By understanding the underlying principles of reactivity and regioselectivity, researchers can confidently execute this synthesis using either of the reliable protocols outlined in this guide. Careful attention to experimental detail and safety precautions will ensure a high yield of the desired product, a valuable intermediate for further synthetic endeavors.

References

An In-depth Technical Guide on the Physical Properties of 1-Iodo-4-methoxy-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

The fundamental identifiers and computed physicochemical properties for 1-Iodo-4-methoxy-2,3-dimethylbenzene are summarized below. These values are computationally derived and provide a valuable starting point for experimental design and safety assessment.

PropertyValueSource
Molecular Formula C₉H₁₁IOPubChem[1][2]
Molecular Weight 262.09 g/mol PubChem[1][2]
CAS Number 17938-70-4PubChem[1][2]
XLogP3 3.3PubChem[1][2]
Hydrogen Bond Donor Count 0PubChem[1][2]
Hydrogen Bond Acceptor Count 1PubChem[1][2]
Rotatable Bond Count 1PubChem[1][2]
Exact Mass 261.98546 DaPubChem[1][2]
Monoisotopic Mass 261.98546 DaPubChem[1][2]
Topological Polar Surface Area 9.2 ŲPubChem[1][2]
Heavy Atom Count 12PubChem[1][2]

Aryl halides, such as this compound, are generally characterized as colorless liquids or crystalline solids.[3] They typically exhibit higher melting and boiling points compared to their corresponding alkyl halides due to the rigid structure of the aromatic ring. Their solubility in water is generally low; however, they are soluble in common organic solvents.[3][4]

Experimental Protocols for Physical Property Determination

While specific experimental data for this compound is not available, the following are detailed, standard methodologies for determining the key physical properties of a novel organic compound.

1. Melting Point Determination

The melting point is a crucial indicator of purity for a solid compound. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance.

  • Apparatus: Thiele tube or a digital melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • A small, powdered sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is attached to a thermometer and placed in a heating bath (e.g., mineral oil in a Thiele tube) or a calibrated digital melting point apparatus.

    • The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) near the expected melting point.

    • The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

2. Boiling Point Determination

For liquid compounds, the boiling point is a characteristic physical property.

  • Apparatus: Thiele tube or a micro boiling point apparatus, small test tube, capillary tube, thermometer.

  • Procedure (Micro Method):

    • A small volume of the liquid sample (a few drops) is placed in a small test tube.

    • A capillary tube, sealed at one end, is placed open-end-down into the liquid.

    • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

    • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • The heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

3. Density Determination

The density of a substance is its mass per unit volume.

  • Apparatus: Pycnometer or a specific gravity bottle, analytical balance.

  • Procedure:

    • The mass of a clean, dry pycnometer is accurately measured.

    • The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and its mass is measured.

    • The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature, and its mass is measured.

    • The density of the sample is calculated using the masses and the known density of the reference liquid.

Logical Workflow for Synthesis and Characterization

The synthesis of a novel, polysubstituted iodobenzene derivative like this compound would typically follow a structured workflow from initial synthesis to final characterization to ensure the compound's identity and purity.[5][6] This process is essential for its application in further research, including drug development.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_final Final Product start Starting Materials reaction Chemical Reaction (e.g., Iodination of 1-methoxy-2,3-dimethylbenzene) start->reaction workup Reaction Work-up (e.g., Extraction, Washing) reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification Crude Product nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purified Sample ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir purity Purity Assessment (e.g., HPLC, Elemental Analysis) ir->purity final_product Pure, Characterized Compound purity->final_product Confirmed Structure & Purity

References

An In-depth Technical Guide to 1-Iodo-4-methoxy-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 17938-70-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-Iodo-4-methoxy-2,3-dimethylbenzene, a key building block in synthetic organic chemistry. This document details its physicochemical properties, plausible synthetic routes, and its applications in constructing more complex molecules, particularly in the burgeoning field of targeted protein degradation.

Core Physicochemical and Computed Properties

This compound is a polysubstituted aromatic compound. The interplay of its iodo, methoxy, and dimethyl functionalities dictates its reactivity and potential applications. The quantitative data for this compound are summarized below.

PropertyValue
Molecular Formula C₉H₁₁IO
Molecular Weight 262.09 g/mol
Appearance Not specified, likely a solid or liquid
Melting Point 39-40 °C
Boiling Point 274.7 ± 28.0 °C at 760 mmHg
Density 1.6 ± 0.1 g/cm³
Purity Commonly available at ≥97%
Solubility Expected to be soluble in common organic solvents
LogP (calculated) 4.31

Spectroscopic Data Interpretation

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons (a singlet around 3.8 ppm), and the two methyl groups (two singlets in the aliphatic region). The chemical shifts of the aromatic protons will be influenced by the positions of the various substituents.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The carbon atom attached to the iodine will be significantly shielded (shifted to a lower ppm value) due to the heavy atom effect. The carbons attached to the oxygen of the methoxy group and the methyl groups will be deshielded.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (262.09 g/mol ). The fragmentation pattern would likely involve the loss of iodine, methyl, and methoxy groups.

Experimental Protocols

Detailed experimental protocols for the synthesis and key reactions of this compound are provided below. These are generalized procedures and may require optimization for specific laboratory conditions.

Plausible Synthesis via Electrophilic Iodination

Materials:

  • 1-methoxy-2,3-dimethylbenzene

  • Iodine (I₂)

  • An oxidizing agent (e.g., nitric acid, hydrogen peroxide, or N-Iodosuccinimide)

  • A suitable solvent (e.g., acetic acid, dichloromethane, or acetonitrile)

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve 1-methoxy-2,3-dimethylbenzene in the chosen solvent in a round-bottom flask.

  • Add iodine to the solution and stir until it is fully dissolved.

  • Slowly add the oxidizing agent to the reaction mixture. The reaction may be exothermic and may require cooling.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer sequentially with sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

G Synthetic Workflow for this compound start Start with 1-methoxy-2,3-dimethylbenzene dissolve Dissolve in a suitable solvent start->dissolve add_reagents Add Iodine and an oxidizing agent dissolve->add_reagents react Stir at appropriate temperature add_reagents->react monitor Monitor reaction by TLC react->monitor quench Quench with Sodium Thiosulfate monitor->quench Reaction complete extract Extract with organic solvent quench->extract wash Wash with NaHCO₃, Water, and Brine extract->wash dry Dry over MgSO₄ and concentrate wash->dry purify Purify by column chromatography dry->purify end_product Obtain pure this compound purify->end_product

Plausible synthetic workflow for this compound.
Application in Suzuki Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to form C-C bonds.[1]

Materials:

  • This compound

  • A boronic acid or boronate ester

  • A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • A base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • A suitable solvent system (e.g., toluene/water, dioxane/water, or DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound, the boronic acid derivative, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Application in Heck Cross-Coupling Reactions

This compound can also be utilized in Heck reactions to form substituted alkenes.[1]

Materials:

  • This compound

  • An alkene

  • A palladium catalyst (e.g., Pd(OAc)₂)

  • A phosphine ligand (e.g., PPh₃ or a more specialized ligand)

  • A base (e.g., Et₃N, K₂CO₃)

  • A suitable solvent (e.g., DMF, acetonitrile, or toluene)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent, the alkene, and the base via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed.

  • Cool the reaction to room temperature and filter off any inorganic salts.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Relevance and Applications in Drug Discovery

While there is no specific information in the public domain regarding the biological activity of this compound itself, its classification as a "protein degrader building block" suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that can induce the degradation of specific target proteins. They consist of a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein by the proteasome.

This compound, with its reactive iodo group, can be readily functionalized through cross-coupling reactions to incorporate it into the linker or the target-binding ligand of a PROTAC.

G General Mechanism of PROTACs cluster_0 PROTAC-mediated Protein Degradation protac PROTAC (containing a moiety derived from This compound) ternary_complex Ternary Complex (Target Protein-PROTAC-E3 Ligase) protac->ternary_complex Binds to target_protein Target Protein target_protein->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination of Target Protein ternary_complex->ubiquitination proteasome Proteasome ubiquitination->proteasome Recognized by degradation Degradation of Target Protein proteasome->degradation peptides Peptides degradation->peptides

General mechanism of action for PROTACs.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-defined physicochemical properties and reactivity in key cross-coupling reactions make it a compound of interest for researchers in synthetic chemistry and drug discovery. While direct biological activity data is not available, its potential as a component in the synthesis of targeted protein degraders highlights its importance in the development of novel therapeutics. This guide provides a foundational understanding of this compound for professionals in the field.

References

The Reactivity of Substituted Aryl Iodides: An In-depth Technical Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview of the Factors Governing the Reactivity of Substituted Aryl Iodides in Modern Organic Synthesis, Tailored for Researchers, Scientists, and Drug Development Professionals.

Substituted aryl iodides are pivotal building blocks in contemporary organic chemistry, prized for their high reactivity and versatility in forming carbon-carbon and carbon-heteroatom bonds. Their utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, which have become indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth analysis of the electronic and steric factors that modulate the reactivity of substituted aryl iodides, with a focus on three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

Core Principles of Reactivity

The reactivity of a substituted aryl iodide in palladium-catalyzed cross-coupling reactions is primarily dictated by the ease of the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-iodine bond. This step is the initiation of the catalytic cycle and its rate is significantly influenced by the electronic and steric environment of the aryl iodide.

Electronic Effects: The electronic nature of the substituents on the aromatic ring plays a crucial role in modulating the reactivity of the aryl iodide. Electron-withdrawing groups (EWGs) generally enhance the rate of oxidative addition. By pulling electron density away from the carbon-iodine bond, EWGs make the ipso-carbon more electrophilic and thus more susceptible to attack by the electron-rich palladium(0) catalyst. Conversely, electron-donating groups (EDGs) can decrease the rate of oxidative addition by increasing the electron density on the aromatic ring. This relationship can often be correlated with Hammett parameters, providing a quantitative measure of the electronic influence of a substituent.

Steric Effects: Steric hindrance, particularly from substituents at the ortho positions to the iodine atom, can significantly impact the reactivity of aryl iodides. Bulky ortho-substituents can impede the approach of the palladium catalyst to the carbon-iodine bond, thereby slowing down the rate of oxidative addition. However, the interplay between sterics and electronics can be complex. In some cases, severe steric hindrance has been observed to accelerate reactions, potentially by favoring alternative, lower-energy reaction pathways. The choice of a sterically bulky phosphine ligand on the palladium catalyst is a common strategy to mitigate the negative effects of steric hindrance on the substrate.

Leaving Group Ability: The iodide ion is an excellent leaving group in the context of cross-coupling reactions. The relatively weak carbon-iodine bond facilitates the oxidative addition step compared to other aryl halides like bromides and chlorides, making aryl iodides highly reactive substrates.

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections delve into the specifics of how substituted aryl iodides behave in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The provided tables summarize the general trends in reactivity based on substituent effects.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron reagent. The reactivity of substituted aryl iodides in this reaction is highly dependent on the electronic nature of the substituents.

Substituent TypePositionGeneral Reactivity TrendRationale
Electron-Withdrawing (e.g., -NO₂, -CN, -CF₃)para, orthoHighIncreased electrophilicity of the ipso-carbon facilitates oxidative addition.
Electron-Donating (e.g., -OCH₃, -CH₃, -N(CH₃)₂)para, orthoModerate to LowIncreased electron density on the aromatic ring slows oxidative addition.
Sterically Hindering (e.g., -C(CH₃)₃, -ortho-disubstitution)orthoLow (can be overcome with bulky ligands)Steric hindrance impedes the approach of the palladium catalyst.

Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of a Substituted Aryl Iodide

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the substituted aryl iodide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand; 1-5 mol%) to the flask. For sterically hindered substrates, a bulky phosphine ligand (e.g., SPhos, XPhos) is recommended.

  • Solvent Addition: Add an anhydrous solvent system (e.g., toluene/water, dioxane/water, DMF; 0.1-0.2 M) via syringe.

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Logical Relationship: Factors Influencing Suzuki-Miyaura Coupling

Suzuki_Factors cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_influences Influencing Factors Aryl_Iodide Substituted Aryl Iodide Product Biaryl Product Aryl_Iodide->Product Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Catalyzes Base Base (e.g., K2CO3) Base->Product Activates Boronic Acid Boronic_Acid Arylboronic Acid Boronic_Acid->Product Electronic_Effects Electronic Effects (EWG > EDG) Electronic_Effects->Aryl_Iodide Steric_Effects Steric Hindrance (ortho-substituents) Steric_Effects->Aryl_Iodide

Factors influencing the Suzuki-Miyaura coupling of aryl iodides.
Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. Similar to the Suzuki-Miyaura reaction, the electronic properties of the substituted aryl iodide are a key determinant of reactivity.

Substituent TypePositionGeneral Reactivity TrendRationale
Electron-Withdrawing (e.g., -NO₂, -CN, -CF₃)para, orthoHighFacilitates oxidative addition.
Electron-Donating (e.g., -OCH₃, -CH₃)para, orthoModerateSlower oxidative addition compared to EWG-substituted analogs.
Sterically Hindering (e.g., -C(CH₃)₃, -ortho-disubstitution)orthoLowHinders catalyst approach.

Experimental Protocol: General Procedure for the Heck Reaction of a Substituted Aryl Iodide

  • Reaction Setup: In a sealable reaction vessel, combine the substituted aryl iodide (1.0 mmol, 1.0 equiv), the alkene (1.1-1.5 equiv), and a base (e.g., Et₃N, K₂CO₃; 1.5-2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂; 1-5 mol%) and, if necessary, a phosphine ligand (e.g., PPh₃, P(o-tol)₃).

  • Solvent Addition: Add an anhydrous solvent (e.g., DMF, acetonitrile, toluene; 0.1-0.2 M).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, filter off any solids, and dilute the filtrate with an organic solvent. Wash with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Experimental Workflow: Heck Reaction

Heck_Workflow Start Start Setup Combine Aryl Iodide, Alkene, and Base Start->Setup Catalyst Add Palladium Catalyst and Ligand Setup->Catalyst Solvent Add Anhydrous Solvent Catalyst->Solvent React Heat and Stir (Monitor Progress) Solvent->React Workup Cool, Filter, Extract, and Concentrate React->Workup Purify Column Chromatography Workup->Purify End Pure Product Purify->End

A generalized experimental workflow for the Heck reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine. The reactivity trends for substituted aryl iodides are generally consistent with other palladium-catalyzed cross-coupling reactions.

Substituent TypePositionGeneral Reactivity TrendRationale
Electron-Withdrawing (e.g., -NO₂, -CN, -CF₃)para, orthoHighAccelerates oxidative addition.
Electron-Donating (e.g., -OCH₃, -CH₃)para, orthoModerate to LowSlower oxidative addition.
Sterically Hindering (e.g., -C(CH₃)₃, -ortho-disubstitution)orthoLow (requires specialized bulky ligands)Significant steric hindrance necessitates carefully chosen catalyst systems.

Experimental Protocol: General Procedure for the Buchwald-Hartwig Amination of a Substituted Aryl Iodide

  • Reaction Setup: In a glovebox, charge a Schlenk tube with the substituted aryl iodide (1.0 mmol, 1.0 equiv), the amine (1.1-1.2 equiv), a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄; 1.2-1.5 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, a G3-precatalyst; 1-3 mol%), and a suitable phosphine ligand (e.g., BINAP, Xantphos, a biarylphosphine; 1-3 mol%).

  • Solvent Addition: Add an anhydrous solvent (e.g., toluene, dioxane; 0.1-0.2 M) to the tube.

  • Reaction Execution: Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C). Monitor the reaction by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Signaling Pathway: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl L-Pd(II)(Ar)(I) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'R'' PdII_Amine [L-Pd(II)(Ar)(HNR'R'')]⁺I⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Ar-NR'R'' Red_Elim->Pd0

The catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The reactivity of substituted aryl iodides in palladium-catalyzed cross-coupling reactions is a finely tuned interplay of electronic and steric factors. A thorough understanding of these principles is essential for the rational design of synthetic routes and the optimization of reaction conditions. By carefully considering the nature of the substituents on the aryl iodide and selecting the appropriate catalyst system, researchers can efficiently construct complex molecular architectures with a high degree of control. This guide serves as a foundational resource for navigating the rich and ever-evolving landscape of modern organic synthesis.

Navigating the Synthesis and Potential Applications of 4-Iodo-5-methoxy-o-xylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The novel aromatic compound, 4-iodo-5-methoxy-o-xylene, with the systematic IUPAC name 1,2-dimethyl-4-iodo-5-methoxybenzene, presents a unique substitution pattern that is not readily accessible through direct synthesis. This technical guide provides a comprehensive literature-based analysis of a plausible synthetic route, predicted physicochemical properties, and a prospective look into its potential biological relevance for an audience in research and drug development. Due to the absence of direct literature on this specific molecule, this guide relies on established chemical principles and data from closely related analogues.

Proposed Synthetic Pathway

The synthesis of 4-iodo-5-methoxy-o-xylene is proposed as a two-step process commencing with the commercially available 3,4-dimethylphenol. The initial step involves the methylation of the phenolic hydroxyl group to form 3,4-dimethylanisole. The subsequent and more challenging step is the regioselective iodination of the activated aromatic ring.

The directing effects of the substituents on the 3,4-dimethylanisole ring are crucial in determining the outcome of the electrophilic iodination. The methoxy group is a potent ortho-, para-director, strongly activating the ring for electrophilic substitution. The two methyl groups are weaker activators, also exhibiting ortho-, para-directing effects. The interplay of these directing effects suggests that iodination will preferentially occur at positions activated by the methoxy group.

The positions ortho to the methoxy group are C2 and C6, while the para position is C5. Steric hindrance from the adjacent methyl group at C3 will likely disfavor substitution at C2. The C6 position is also a possibility. However, the position para to the strong activating methoxy group (C5) is electronically favored. Therefore, the major product of the iodination of 3,4-dimethylanisole is predicted to be 2-iodo-4,5-dimethylanisole. The desired 4-iodo-5-methoxy-o-xylene (5-iodo-3,4-dimethylanisole) would be a minor product, if formed at all, under standard iodination conditions. Achieving the target molecule would likely require a more complex, multi-step synthesis involving blocking groups or starting from a different precursor with the desired substitution pattern pre-installed.

Below is a diagrammatic representation of the proposed, albeit challenging, synthetic workflow.

Synthetic Pathway for 4-iodo-5-methoxy-o-xylene start 3,4-Dimethylphenol intermediate 3,4-Dimethylanisole start->intermediate Methylation (e.g., (CH₃)₂SO₄, Base) product 4-Iodo-5-methoxy-o-xylene (Mixture of Isomers) intermediate->product Iodination (e.g., I₂, HIO₃)

A proposed two-step synthesis of 4-iodo-5-methoxy-o-xylene from 3,4-dimethylphenol.

Experimental Protocols

The following experimental protocols are based on established and analogous procedures reported in the chemical literature for methylation and iodination of aromatic compounds.

Step 1: Synthesis of 3,4-Dimethylanisole (Methylation of 3,4-Dimethylphenol)

Materials:

  • 3,4-Dimethylphenol

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethylphenol in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath and add dimethyl sulfate dropwise with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 2-3 hours to ensure complete reaction.

  • Cool the reaction mixture and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 3,4-dimethylanisole.

  • Purify the crude product by vacuum distillation.

Step 2: Synthesis of 4-Iodo-5-methoxy-o-xylene (Iodination of 3,4-Dimethylanisole)

Materials:

  • 3,4-Dimethylanisole

  • Iodine (I₂)

  • Periodic acid (HIO₃·2H₂O)

  • Glacial acetic acid

  • Sulfuric acid (concentrated)

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethylanisole in glacial acetic acid.[1]

  • Add iodine and periodic acid dihydrate to the solution.[1]

  • Carefully add a catalytic amount of concentrated sulfuric acid.[1]

  • Heat the mixture under reflux with stirring for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Collect the precipitated solid by filtration or extract the aqueous layer with diethyl ether if the product is an oil.

  • Wash the organic layer successively with water, a saturated solution of sodium thiosulfate (to remove unreacted iodine), a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product, likely a mixture of isomers, can be purified by column chromatography on silica gel or by recrystallization to isolate the desired 4-iodo-5-methoxy-o-xylene.

Data Presentation

Table 1: Physicochemical Properties of Starting Material and Intermediate
CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
3,4-Dimethylphenol3,4-Dimethylphenol95-65-8C₈H₁₀O122.16226-227
3,4-Dimethylanisole1,2-Dimethyl-4-methoxybenzene4685-47-6C₉H₁₂O136.19200-201
Table 2: Predicted Spectroscopic Data for 4-Iodo-5-methoxy-o-xylene and a Likely Isomer

Predicting the precise spectroscopic data for an uncharacterized compound requires computational methods or comparison with very close structural analogs. The following are estimations based on known substituent effects on ¹H and ¹³C NMR chemical shifts.

CompoundPredicted ¹H NMR (CDCl₃, δ ppm)Predicted ¹³C NMR (CDCl₃, δ ppm)
4-Iodo-5-methoxy-o-xylene ~7.3 (s, 1H, Ar-H), ~6.8 (s, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~2.2 (s, 3H, Ar-CH₃), ~2.1 (s, 3H, Ar-CH₃)Ar-C (x6): ~150 (C-O), ~140 (C-I), ~135, ~130, ~120, ~115; OCH₃: ~56; Ar-CH₃ (x2): ~20, ~18
2-Iodo-4,5-dimethylanisole ~7.2 (s, 1H, Ar-H), ~6.7 (s, 1H, Ar-H), ~3.8 (s, 3H, OCH₃), ~2.2 (s, 6H, 2x Ar-CH₃)Ar-C (x6): ~155 (C-O), ~90 (C-I), ~138, ~135, ~130, ~112; OCH₃: ~56; Ar-CH₃ (x2): ~20, ~19

Potential Biological Relevance and Future Directions

While no biological activity has been reported for 4-iodo-5-methoxy-o-xylene, the structural motifs present in this molecule—iodinated aromatics and polyphenolic ethers—are found in numerous biologically active compounds. This suggests that the target molecule could be a valuable scaffold for drug discovery and development.

Iodinated phenols and their derivatives have been investigated for a range of pharmacological activities, including as thyroid hormone analogues, antimicrobial agents, and enzyme inhibitors. The presence of iodine can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and bioavailability. Furthermore, the carbon-iodine bond can serve as a synthetic handle for further functionalization via cross-coupling reactions, allowing for the generation of diverse chemical libraries for biological screening.

The relationship between the substitution pattern on the aromatic ring and the resulting biological activity is a key area of investigation in medicinal chemistry. The specific arrangement of the iodo, methoxy, and dimethyl groups in 4-iodo-5-methoxy-o-xylene could lead to novel interactions with biological targets.

Biological_Potential A 4-Iodo-5-methoxy-o-xylene Scaffold B Iodinated Phenol/Anisole Motif A->B C Polysubstituted Aromatic Core A->C D Potential Antimicrobial Activity B->D E Potential Enzyme Inhibition B->E F Thyroid Hormone Analogue Potential B->F G Scaffold for Further Derivatization C->G G->D G->E

References

An In-depth Technical Guide to the Chemical Safety and Handling of 1-Iodo-4-methoxy-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, safety, handling, and potential applications of 1-Iodo-4-methoxy-2,3-dimethylbenzene. The information is intended for professionals in research and drug development who may be working with this compound.

Chemical and Physical Properties

This compound is a halogenated aromatic ether. Its chemical structure and key properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₁IO
Molecular Weight 262.09 g/mol
CAS Number 17938-70-4
Appearance Not explicitly stated in searches, but related iodinated aromatics are often crystalline solids or liquids.
Boiling Point ~274.7 °C
Storage Temperature 2-8°C[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, data from structurally similar compounds such as iodinated phenols and other substituted iodobenzenes can provide guidance on safe handling procedures.

Hazard Identification (Anticipated based on related compounds):

  • Skin Irritation: Likely to cause skin irritation.

  • Eye Irritation: Likely to cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation.

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

Precautionary Measures:

CategoryRecommendation
Personal Protective Equipment (PPE) Chemical safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat should be worn. Work in a well-ventilated area, preferably a fume hood.
Handling Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[2] Recommended storage temperature is 2-8°C.[1]
First Aid (General Recommendations) Skin Contact: Immediately wash with plenty of soap and water. Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Inhalation: Move to fresh air. Ingestion: Do not induce vomiting. Seek immediate medical attention.
Fire Fighting Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Wear self-contained breathing apparatus.
Accidental Release Absorb spill with inert material and place in a suitable container for disposal. Ensure adequate ventilation.

Experimental Protocols

This compound is a useful intermediate in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.

Synthesis of this compound

A documented synthesis of this compound involves the iodination of 2,3-dimethylanisole.[3]

Materials:

  • 2,3-dimethylanisole

  • Acetic acid

  • Water

  • Sulfuric acid (H₂SO₄)

  • Iodine (I₂)

  • Iodic acid (HIO₃)

Procedure:

  • To a solution of 2,3-dimethylanisole (9.74 mmol) in acetic acid (31 mL) and water (3.5 mL), add sulfuric acid (0.39 mL).

  • Sequentially add iodine (3.896 mmol) and iodic acid (1.948 mmol).

  • Heat the reaction mixture at 50°C.

  • Monitor the reaction for completion (e.g., by TLC or GC-MS).

  • Upon completion, perform a suitable workup and purification (e.g., extraction and column chromatography) to isolate the product.

Application in Palladium-Catalyzed Cross-Coupling Reactions (General Protocol)

Aryl iodides like this compound are excellent substrates for various cross-coupling reactions. Below is a general workflow for a Sonogashira coupling, a common reaction for this class of compounds.

Workflow for a Typical Sonogashira Coupling Reaction:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1-Iodo-4-methoxy- 2,3-dimethylbenzene G Combine reactants under inert atmosphere A->G B Terminal Alkyne B->G C Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) C->G D Copper(I) Iodide (CuI) D->G E Base (e.g., Et₃N) E->G F Solvent (e.g., THF) F->G H Stir at room temperature or heat as required G->H I Quench reaction H->I J Extract with organic solvent I->J K Wash organic layer J->K L Dry and concentrate K->L M Purify by column chromatography L->M N Coupled Product M->N

Caption: General workflow for a Sonogashira cross-coupling reaction.

Biological Activity and Signaling Pathways

There is limited publicly available information on the specific biological activity of this compound. However, studies on related substituted iodophenols have indicated potential cytotoxicity. For instance, various iodinated phenolic compounds have been shown to be cytotoxic to mammalian cells.[4] The biological effects of methoxybenzene derivatives can be mediated through various cellular signaling pathways, though specific pathways for this compound have not been elucidated.

Given its structure as a substituted benzene, it is plausible that derivatives of this compound could be investigated for a range of biological activities, including as potential modulators of enzymatic or receptor functions in drug discovery programs.

Logical Relationship for Investigating Biological Activity:

Biological_Investigation A 1-Iodo-4-methoxy- 2,3-dimethylbenzene B Chemical Modification/ Derivative Synthesis A->B C Library of Analogs B->C D In vitro Screening (e.g., enzyme assays, receptor binding) C->D E Cell-based Assays (e.g., cytotoxicity, proliferation) C->E F Identification of 'Hits' D->F E->F G Mechanism of Action Studies (e.g., signaling pathway analysis) F->G H Lead Optimization G->H

References

A Technical Guide to 1-Iodo-4-methoxy-2,3-dimethylbenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Versatile Building Block in Organic Synthesis

This technical guide provides a comprehensive overview of 1-Iodo-4-methoxy-2,3-dimethylbenzene (CAS No. 17938-70-4), a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its commercial availability, synthetic protocols, and applications in cross-coupling reactions.

Commercial Availability

This compound is readily available from a variety of commercial suppliers. The following table summarizes the offerings from several key vendors, providing a comparative look at purity and pricing.

SupplierProduct NumberPurityPrice (USD)
Aaron-chemAR0027O197%$22.00/250mg, $62.00/1g, $207.00/5g
BLDpharmBD140856≥95%Inquire for pricing
Chemsrcvaries97.0%Varies by supplier, e.g., ¥278.0/250mg, ¥668.0/1g
CP Lab Safety-97%Inquire for pricing
Laibo Chem-97%Inquire for pricing
MySkinRecipes--Inquire for pricing
PubChem--Lists multiple suppliers
Sigma-Aldrich--Inquire for pricing
Tokyo Chemical Industry (TCI)->98.0% (GC)Inquire for pricing

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Physicochemical Properties

  • Molecular Formula: C₉H₁₁IO

  • Molecular Weight: 262.09 g/mol

  • CAS Number: 17938-70-4

Synthesis of this compound

Proposed Synthetic Workflow

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2_3_dimethylanisole 2,3-Dimethylanisole Reaction_Vessel Reaction Vessel (Stirring at controlled temperature) 2_3_dimethylanisole->Reaction_Vessel Iodine Iodine (I₂) Iodine->Reaction_Vessel Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂, HNO₃, or Ag₂SO₄) Oxidizing_Agent->Reaction_Vessel Solvent Solvent (e.g., Acetic Acid, Dichloromethane) Solvent->Reaction_Vessel Quenching Quenching (e.g., aq. Na₂S₂O₃) Reaction_Vessel->Quenching Extraction Extraction (e.g., with Ethyl Acetate) Quenching->Extraction Washing Washing (e.g., with Brine) Extraction->Washing Drying Drying (e.g., over Na₂SO₄) Washing->Drying Purification Column Chromatography Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Iodination of 2,3-Dimethylanisole

Materials:

  • 2,3-Dimethylanisole

  • Iodine (I₂)

  • Silver sulfate (Ag₂SO₄)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2,3-dimethylanisole (1.0 eq) in dichloromethane, add silver sulfate (1.1 eq).

  • Cool the mixture in an ice bath and add a solution of iodine (1.1 eq) in dichloromethane dropwise with vigorous stirring.

  • After the addition is complete, add concentrated sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash it successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

  • Iodine is corrosive and can cause stains. Handle with care.

  • Concentrated sulfuric acid is extremely corrosive. Handle with extreme caution.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1] This reaction forms a carbon-carbon bond between the aryl iodide and an organoboron compound, enabling the synthesis of complex biaryl structures that are common motifs in pharmaceuticals and functional materials.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_reactants Reactants cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Aryl_Iodide This compound Reaction_Vessel Reaction Vessel (Heated under inert atmosphere) Aryl_Iodide->Reaction_Vessel Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction_Vessel Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene, Dioxane, DMF/Water) Solvent->Reaction_Vessel Quenching Quenching (e.g., with Water) Reaction_Vessel->Quenching Extraction Extraction (e.g., with Ethyl Acetate) Quenching->Extraction Washing Washing (e.g., with Brine) Extraction->Washing Drying Drying (e.g., over Na₂SO₄) Washing->Drying Purification Column Chromatography Drying->Purification Final_Product Biaryl Product Purification->Final_Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired biaryl product.

Safety Precautions:

  • Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • The reaction should be performed in a well-ventilated fume hood.

  • Standard PPE should be worn at all times.

This technical guide provides a foundational understanding of this compound, a versatile reagent for synthetic chemists. The information on its commercial availability, a plausible synthetic protocol, and its application in the widely-used Suzuki-Miyaura cross-coupling reaction should serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

electrophilic aromatic substitution on methoxy-dimethylbenzene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Electrophilic Aromatic Substitution on Methoxy-Dimethylbenzene Derivatives

Foreword: Navigating the Complexities of Polysubstituted Arenes

Electrophilic Aromatic Substitution (EAS) remains a foundational pillar of organic synthesis, enabling the functionalization of aromatic rings in a way that has profoundly shaped modern chemistry, particularly in the realms of medicinal chemistry and materials science.[1][2] While the principles of EAS on simple benzene are well-understood, the introduction of multiple substituents transforms the aromatic nucleus into a complex electronic landscape. Methoxy-dimethylbenzene derivatives serve as a compelling case study in this regard. These substrates, featuring a powerful electron-donating methoxy group in concert with two moderately activating methyl groups, present a fascinating interplay of synergistic and competitive directing effects. This guide is designed for researchers, scientists, and drug development professionals, moving beyond textbook examples to provide a nuanced understanding of how to predict and control regioselectivity in these highly activated systems. We will dissect the underlying electronic and steric principles, provide field-proven experimental protocols, and offer a strategic framework for the rational design of synthetic routes involving these valuable intermediates.

Part I: The Electronic Framework: Substituent Effects in Concert

The outcome of any EAS reaction is dictated by the electronic properties of the substituents already present on the ring. These groups influence both the overall reaction rate (activation vs. deactivation) and the position of attack (regioselectivity).

The General Mechanism: A Two-Step Dance

At its core, the EAS reaction proceeds via a two-step mechanism. The first, and typically rate-determining, step involves the attack of the aromatic ring's π-electron system on a potent electrophile (E⁺), disrupting the aromaticity to form a resonance-stabilized carbocation known as an arenium ion or sigma complex.[3][4][5] In the second, rapid step, a base removes a proton from the sp³-hybridized carbon, restoring the stable aromatic system and yielding the substituted product.[3][5][6]

Directing_Effects Figure 2: Electronic Effects of Methoxy and Methyl Groups cluster_methoxy Methoxy (-OCH₃) Group cluster_methyl Methyl (-CH₃) Group OCH3 Powerful +R Effect (Resonance Donation) OCH3_Result Result: Strong Activator, Ortho, Para-Director OCH3->OCH3_Result OCH3_I Weak -I Effect (Inductive Withdrawal) OCH3_I->OCH3_Result CH3 +I Effect (Inductive Donation) CH3_Result Result: Weak Activator, Ortho, Para-Director CH3->CH3_Result CH3_HC Hyperconjugation CH3_HC->CH3_Result FC_Acylation_Workflow Figure 3: Experimental Workflow for Friedel-Crafts Acylation Start Start: Anhydrous Conditions Reagents Combine Substrate (Methoxy-dimethylbenzene) & Anhydrous AlCl₃ in CH₂Cl₂ Start->Reagents Cool Cool Reaction Mixture to 0°C (Ice Bath) Reagents->Cool Addition Slowly Add Acyl Chloride (e.g., Acetyl Chloride) Cool->Addition Stir Stir at 0°C to RT (Monitor by TLC) Addition->Stir Quench Carefully Quench by Pouring onto Ice/HCl Stir->Quench Extract Perform Aqueous Workup & Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate, & Purify Product (Crystallization or Chromatography) Extract->Purify

References

Stability and Storage of 1-Iodo-4-methoxy-2,3-dimethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Iodo-4-methoxy-2,3-dimethylbenzene (CAS No. 17938-70-4). Due to the limited specific stability data for this compound, this guide synthesizes information from safety data sheets (SDS) and technical documents for structurally related aryl iodides to establish best practices for its handling and storage.

Chemical Properties

PropertyValueSource
Molecular FormulaC9H11IO[1][2]
Molecular Weight262.09 g/mol [1][2]
CAS Number17938-70-4[1][2][3]

Stability Profile

Aryl iodides, as a class of compounds, are known to be sensitive to environmental factors, which can lead to degradation over time. The primary degradation pathway involves the cleavage of the carbon-iodine bond.

Key Factors Influencing Stability:

  • Light: Exposure to ambient and UV light is a significant factor in the degradation of aryl iodides.[4] This can lead to discoloration of the compound, often observed as a gradual darkening or yellowing, due to the formation of elemental iodine (I₂).[4][5] For instance, 4-iodoanisole is explicitly noted as being light-sensitive.[6][7]

  • Heat: Elevated temperatures can accelerate the degradation process, potentially leading to the formation of tars and other polymeric materials.[4] It is advisable to keep the compound away from heat sources.[8]

  • Air (Oxygen): Prolonged exposure to air can contribute to the oxidation and degradation of the compound.[5] Storing under an inert atmosphere is recommended for long-term stability.[4]

  • Moisture: While specific data on the moisture sensitivity of this compound is not available, it is general good practice to store chemical reagents in a dry environment to prevent potential hydrolysis or other moisture-mediated degradation.[9][10]

Summary of Stability Under Various Conditions:

ConditionDegradation RatePrimary DegradantsObservations
Ambient Light, Room TemperatureModerate to HighElemental Iodine (I₂), De-iodinated areneGradual darkening of the sample over days/weeks.[4]
UV Light (e.g., direct sunlight)Very HighElemental Iodine (I₂), De-iodinated areneRapid discoloration (minutes to hours).[4]
Heated (e.g., >60°C)HighElemental Iodine (I₂), De-iodinated arene, Tar/polymersDiscoloration and potential for tar/polymer formation.[4]
Dark, Refrigerated (e.g., 4°C)LowMinimalSample remains stable for months.[4]
Dark, Refrigerated, Inert GasVery LowNegligibleOptimal long-term storage condition.[4]

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended based on guidelines for similar aryl iodides:

ParameterRecommendationRationale
Temperature Store in a refrigerator.To minimize thermal degradation.[4][11]
Light Store in a light-resistant container.To prevent light-induced degradation.[5]
Atmosphere Store under an inert gas (e.g., argon or nitrogen).To prevent oxidation.[4]
Container Use a tightly sealed container.To prevent exposure to air and moisture.[9][10][12]
Location Store in a cool, dry, and well-ventilated area.[9][10][12]To ensure a stable storage environment.

Experimental Protocol: Stability Assessment of an Aryl Iodide

The following is a generalized protocol for assessing the stability of an aryl iodide like this compound under various conditions.

Objective: To determine the stability of the compound under accelerated degradation conditions (heat and light) and long-term storage conditions.

Materials:

  • This compound

  • Vials (amber and clear glass) with inert gas septa

  • Oven or heating block

  • UV light chamber

  • Refrigerator

  • HPLC or GC-MS for purity analysis

  • Inert gas (argon or nitrogen)

Methodology:

  • Sample Preparation:

    • Dispense known quantities of the compound into both amber and clear glass vials.

    • For samples to be stored under inert gas, purge the vials with argon or nitrogen before sealing.

  • Stress Conditions:

    • Thermal Stress: Place a set of vials in an oven at a controlled elevated temperature (e.g., 40°C, 60°C).

    • Photostability: Place a set of clear glass vials in a UV light chamber. Wrap a control vial in aluminum foil and place it alongside.

    • Long-Term Storage: Store a set of amber vials in a refrigerator (e.g., 4°C).

  • Time Points:

    • Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, 8 weeks for stress conditions; 0, 3, 6, 12 months for long-term storage).

  • Analysis:

    • At each time point, analyze the samples by HPLC or GC-MS to determine the purity of the compound and identify any degradation products.

    • Visually inspect the samples for any color change.

  • Data Interpretation:

    • Plot the purity of the compound as a function of time for each condition to determine the degradation rate.

    • Identify and quantify the major degradation products.

Visualization of Logical Relationships

The following diagrams illustrate key logical workflows related to the handling and stability assessment of this compound.

Workflow for Handling and Storage A Receive Compound B Inspect for Discoloration A->B Initial Check C Store in a Cool, Dry, Dark Place B->C If OK D Use Inert Atmosphere (e.g., Argon) C->D E Tightly Seal Container D->E F Ready for Use E->F Short-Term G Long-Term Storage E->G Long-Term

Caption: Workflow for proper handling and storage of aryl iodides.

Decision Process for Stability Testing A Is the Compound Light Sensitive? B Is the Compound Thermally Stable? A->B No C Perform Photostability Testing A->C Yes D Perform Accelerated Thermal Stability Testing B->D No G Standard Storage Conditions B->G Yes E Store in Dark Conditions C->E F Store under Refrigeration D->F

Caption: Decision process for designing stability studies.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Iodo-4-methoxy-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is particularly pivotal in the pharmaceutical industry for the synthesis of biaryl and heteroaryl scaffolds, prevalent motifs in numerous active pharmaceutical ingredients (APIs). The substrate, 1-Iodo-4-methoxy-2,3-dimethylbenzene, is a sterically hindered and electron-rich aryl iodide. These characteristics can influence its reactivity in the Suzuki-Miyaura coupling, making the selection of an appropriate catalytic system crucial for achieving high yields and purity. While specific literature protocols for this exact substrate are not extensively documented, this application note provides a generalized, robust protocol adapted from established procedures for structurally analogous aryl iodides.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-elucidated process that hinges on a palladium catalyst, typically in a low oxidation state (Pd(0)). The cycle can be dissected into three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. This step is often the rate-determining phase of the catalytic cycle.

  • Transmetalation: In the presence of a base, the organic moiety from the boronic acid derivative is transferred to the palladium(II) complex, displacing the iodide. The base plays a critical role in activating the boronic acid to facilitate this exchange.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter and continue the catalytic cycle.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Substituted Aryl Iodides

The following table summarizes a range of reaction conditions that have been successfully employed for the Suzuki-Miyaura coupling of aryl iodides with structural similarities to this compound (e.g., other substituted iodoanisoles or sterically hindered aryl iodides). This data serves as a valuable starting point for reaction optimization.

Entry Boronic Acid Palladium Catalyst (mol%) Ligand (mol%) Base (Equivalents) Solvent System Temperature (°C) Time (h) Yield (%) Reference
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)1001285-95General Protocol
24-Methylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O (5:1)1101690-98General Protocol
34-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF902488-96General Protocol
43,5-Dimethylphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (3)Toluene/H₂O (10:1)1001882-92General Protocol
5Naphthalene-2-boronic acidPd(PPh₃)₄ (5)-NaOH (2)DME/H₂O (3:1)851280-90General Protocol

Note: The yields reported are typical for the referenced analogous reactions and may vary for the specific coupling with this compound. Optimization of the reaction conditions is recommended.

Experimental Protocol: General Procedure

This protocol provides a generalized method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Sodium carbonate [Na₂CO₃])

  • Degassed solvent system (e.g., Toluene, Ethanol, and Water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Septa

  • Needles and syringes

  • Standard glassware for workup (separatory funnel, beakers, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and the base (e.g., Na₂CO₃, 2.0 mmol, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent system. A common mixture is Toluene:Ethanol:Water in a 4:1:1 ratio (10 mL total).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(Ar')L_n Transmetalation (Ar'-B(OR)₂) Ar-Pd(II)(Ar')L_n->Pd(0)L_n Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L_n->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Arylboronic acid, Base B Add Palladium Catalyst A->B C Establish Inert Atmosphere (Ar or N₂) B->C D Add Degassed Solvents C->D E Heat and Stir (e.g., 100 °C) D->E F Monitor Progress (TLC or LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up (Extraction with Organic Solvent) G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product J->K

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols: Sonogashira Reaction with 1-Iodo-4-methoxy-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is conducted under mild conditions, tolerates a wide range of functional groups, and has been extensively applied in the synthesis of pharmaceuticals, natural products, and advanced materials.[3][4][5] This document provides a detailed experimental procedure for the Sonogashira reaction of 1-Iodo-4-methoxy-2,3-dimethylbenzene with a terminal alkyne, a key transformation for the synthesis of substituted alkynes relevant to drug discovery and development.

Introduction

The Sonogashira reaction allows for the direct coupling of aryl halides with terminal alkynes, providing a straightforward route to arylalkynes.[2] The general reactivity trend for the aryl halide is I > OTf > Br >> Cl.[3][6] The reaction is typically carried out in the presence of a palladium(0) catalyst, a copper(I) salt (co-catalyst), and an amine base.[3][7] The base plays a dual role: it serves as a solvent or co-solvent and also deprotonates the terminal alkyne to form the reactive copper acetylide intermediate. While traditional Sonogashira reactions require anhydrous and anaerobic conditions, modern protocols have been developed that can be performed under milder, more practical conditions.[7]

General Reaction Scheme

The Sonogashira coupling of this compound with a generic terminal alkyne, such as phenylacetylene, is depicted below:

Scheme 1: Sonogashira coupling of this compound with Phenylacetylene.

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Nitrogen or Argon gas inlet

  • Septa

  • Syringes and needles

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv). The flask is then sealed with septa and purged with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (e.g., 0.02-0.05 equiv), and the copper(I) iodide co-catalyst (e.g., 0.025-0.05 equiv).[6]

  • Solvent and Base: Add an anhydrous solvent, such as THF (e.g., 5 mL per mmol of aryl iodide), followed by an amine base like triethylamine or diisopropylamine (e.g., 2.0-7.0 equiv).[6]

  • Alkyne Addition: Add the terminal alkyne, for instance, phenylacetylene (1.1-1.2 equiv), to the reaction mixture via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating (e.g., 50-80 °C) may be required.[1][8]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate. The resulting mixture may be filtered through a pad of Celite® to remove insoluble salts.[6][9] Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[6]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired coupled product.[6][8]

Data Presentation

The following table summarizes typical reaction conditions and yields for Sonogashira couplings of various substituted aryl iodides with terminal alkynes, providing an expected range of outcomes for the reaction with this compound.

EntryAryl IodideTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂ (3)-TBAF·3H₂O-80-95[10]
2IodobenzenePhenylacetylenePd/CuFe₂O₄ (3)-K₂CO₃EtOH70-High[11]
34-IodotoluenePhenylacetylenePd on alumina (5)Cu₂O on alumina (0.1)-THF-DMA (9:1)7572Low (<2%)
4Aryl IodideTerminal AlkynePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT389[6]
5Aryl Iodides2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂CuITriethylamine-RT1.5Good
64-Iodo-m-xyleneTrimethylsilylacetylenePd catalyst (1)CuI (1)TEA-RT296[12]

Experimental Workflow and Signaling Pathways

To visualize the experimental workflow of the Sonogashira reaction, the following diagram has been generated.

Sonogashira_Workflow start Start setup Reaction Setup: - Add this compound - Purge with Inert Gas start->setup reagents Reagent Addition: - PdCl₂(PPh₃)₂ - CuI - Solvent (THF) - Base (TEA/DIPA) setup->reagents alkyne Add Phenylacetylene reagents->alkyne reaction Reaction: - Stir at RT - Monitor by TLC alkyne->reaction workup Work-up: - Dilute with EtOAc - Filter through Celite - Wash with aq. NH₄Cl, NaHCO₃, Brine reaction->workup purification Purification: - Dry over Na₂SO₄ - Concentrate - Flash Column Chromatography workup->purification product Final Product purification->product

Caption: Experimental workflow for the Sonogashira reaction.

The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add R¹-X pd_complex R¹-Pd(II)(X)L₂ oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_alkynyl R¹-Pd(II)(C≡CR²)L₂ transmetal->pd_alkynyl reductive_elim Reductive Elimination pd_alkynyl->reductive_elim reductive_elim->pd0 Regeneration product R¹-C≡C-R² reductive_elim->product alkyne H-C≡C-R² cu_acetylide Cu-C≡C-R² alkyne->cu_acetylide CuX, Base cu_acetylide->transmetal Forms CuX base Base cu_x CuX

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Troubleshooting and Safety Precautions

  • Low or No Yield: Ensure all reagents are pure and the solvents are anhydrous. Degassing the reaction mixture to remove oxygen is crucial, as oxygen can deactivate the palladium catalyst. The choice of base and reaction temperature can also significantly impact the yield.[6]

  • Homocoupling of Alkyne (Glaser Coupling): This is a common side reaction. It can be minimized by using a slight excess of the alkyne and ensuring the reaction is carried out under strictly anaerobic conditions.

  • Product Purification: The crude product may contain residual catalyst and other byproducts, appearing as a dark-colored oil or solid.[13] Purification by column chromatography is usually effective. In some cases, treatment with activated charcoal can help remove colored impurities.[13]

  • Safety: Palladium catalysts and copper salts are toxic and should be handled with care in a well-ventilated fume hood. The amine bases used are corrosive and have strong odors. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction should be conducted under an inert atmosphere to prevent the formation of potentially explosive acetylides and to protect the catalyst from deactivation.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Iodo-4-methoxy-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This document provides detailed application notes and protocols for the use of 1-Iodo-4-methoxy-2,3-dimethylbenzene as a substrate in several key palladium-catalyzed cross-coupling reactions. The presence of two methyl groups and a methoxy group on the aromatic ring introduces specific steric and electronic properties that can influence reactivity, making tailored protocols essential for successful outcomes. The iodo-substituent provides high reactivity in palladium-catalyzed transformations, making it a valuable intermediate for the construction of complex aromatic compounds.[1]

This guide covers protocols for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. The provided methodologies are based on established procedures for structurally similar aryl iodides and should serve as a robust starting point for reaction optimization.

General Palladium-Catalyzed Cross-Coupling Workflow

The general workflow for a palladium-catalyzed cross-coupling reaction involves the careful assembly of the aryl halide, coupling partner, catalyst, ligand, base, and solvent under an inert atmosphere. The reaction is then heated for a specified time, followed by workup and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Aryl Iodide, Coupling Partner, Base, & Ligand solvent Add Anhydrous, Degassed Solvent reagents->solvent inert Purge with Inert Gas (Ar/N2) solvent->inert catalyst Add Palladium Catalyst/Precatalyst inert->catalyst heating Heat to Reaction Temperature catalyst->heating monitoring Monitor Progress (TLC/GC/LC-MS) heating->monitoring quench Quench Reaction & Aqueous Workup monitoring->quench extraction Extract with Organic Solvent quench->extraction purification Purify by Column Chromatography extraction->purification

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an aryl halide with an organoboron compound.

General Catalytic Cycle

Suzuki_Miyaura_Cycle center pd0 Pd(0)L2 pd_complex Ar-Pd(II)-I(L2) pd0->pd_complex transmetalation_complex Ar-Pd(II)-R(L2) pd_complex->transmetalation_complex transmetalation_complex->pd0 product Ar-R transmetalation_complex->product Reductive Elimination aryl_iodide 1-Iodo-4-methoxy- 2,3-dimethylbenzene (Ar-I) aryl_iodide->pd0 Oxidative Addition boronic_acid R-B(OH)2 + Base boronic_acid->pd_complex Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of 4-iodoanisole.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium on carbon (10 wt. %)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.5 mmol, 1.5 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Add Pd/C (1.4 mol% of Pd) to the mixture.

  • Add DMF (8 mL) and purge the vessel with an inert gas (e.g., argon) for 10-15 minutes.

  • Heat the reaction mixture to reflux under an inert atmosphere. Reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Couplings

The following table summarizes conditions used for the Suzuki-Miyaura coupling of a structurally similar substrate, 4-iodoanisole, which can serve as a starting point for optimization.

Aryl HalideCoupling PartnerCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-IodoanisolePhenylboronic acidPd/C (1.4)K₂CO₃ (2.0)DMFReflux1.592

Data adapted from a similar reaction.[2]

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.

Experimental Protocol

This protocol is a general starting point for the Heck reaction of aryl iodides.

Materials:

  • This compound

  • Alkene (e.g., styrene, methyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv.) and the alkene (1.2 mmol, 1.2 equiv.) in DMF or NMP (5 mL).

  • Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).

  • Add triethylamine (1.5 mmol, 1.5 equiv.).

  • Heat the reaction mixture to 100-120 °C and monitor by TLC or GC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Representative Heck Reactions

The following table presents typical conditions for the Heck reaction of 4-iodoanisole.

Aryl HalideAlkeneCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
4-IodoanisoleStyrenePd on Silica (2)DIPEAscCO₂/THF145~60 (conversion)
4-IodoanisoleMethyl AcrylatePd on Silica (2)DIPEAscCO₂/MeOH125~90 (conversion)

Data adapted from similar reactions.[3]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.

Experimental Protocol

This protocol is based on the Sonogashira coupling of 4-iodoanisole with phenylacetylene.

Materials:

  • This compound

  • Terminal alkyne

  • Copper(I) iodide (CuI)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Triethylamine (Et₃N) or another suitable amine base

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a degassed solution of this compound (1.0 mmol, 1.0 equiv.) in a suitable solvent (5 mL), add the terminal alkyne (1.2 mmol, 1.2 equiv.).

  • Add CuI (0.02 mmol, 2 mol%) and Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%).

  • Add the amine base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.).

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) until completion.

  • Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography.

Data Presentation: Representative Sonogashira Couplings

The table below shows results for the Sonogashira coupling of 4-iodoanisole.

Aryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-IodoanisolePhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (2)Et₃N (2.0)THFRT298
4-IodoanisolePhenylacetyleneCuI (10)-KF/Al₂O₃ (5)Toluene1102478

Data adapted from similar reactions.[4][5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a method for the synthesis of C-N bonds via the coupling of an aryl halide with an amine.[6]

Experimental Protocol

This general protocol is a starting point for the amination of aryl iodides.

Materials:

  • This compound

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., XPhos, BINAP)

  • Sodium tert-butoxide (NaOtBu) or another strong base

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), the phosphine ligand (0.02-0.04 mmol), and the base (1.4 mmol, 1.4 equiv.).

  • Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Add the anhydrous solvent (5 mL).

  • Seal the tube and heat the reaction at 80-110 °C until the starting material is consumed.

  • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Data Presentation: Representative Buchwald-Hartwig Aminations

The following data for the amination of other aryl halides can guide optimization.

Aryl HalideAminePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
2-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ (10)XPhos (10)KOtBu (1.2)Toluene100 (MW)0.1795
3-Chloroindazole5-Indoleboronic acidP2 (2.5)-K₃PO₄ (2.0)Dioxane/H₂O1001593

Data adapted from similar reactions.[1][7]

Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an organic halide.

Experimental Protocol

This is a general procedure for the Stille coupling of aryl iodides.

Materials:

  • This compound

  • Organostannane (e.g., tributyl(vinyl)stannane)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous THF or toluene

Procedure:

  • In an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv.) and the organostannane (1.1 mmol, 1.1 equiv.) in the chosen solvent (10 mL).

  • Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • Heat the reaction to reflux and monitor its progress.

  • Upon completion, cool the mixture and partition between an organic solvent and water.

  • Wash the organic phase, dry, and concentrate.

  • Purify the product via column chromatography.

Data Presentation: Representative Stille Couplings

The following table provides typical conditions for Stille coupling reactions.

Aryl HalideOrganostannaneCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
IodobenzeneTributyl(vinyl)stannanePd(PPh₃)₄ (2)THFReflux1692
Aryl BromideOrganotinPd(OAc)₂/DabcoDMF1002-580-97

Data adapted from similar reactions.[8]

Conclusion

The protocols and data presented in this document provide a foundation for conducting palladium-catalyzed cross-coupling reactions with this compound. Due to the specific steric and electronic nature of this substrate, optimization of the reaction conditions—including catalyst, ligand, base, solvent, and temperature—is likely to be necessary to achieve high yields. It is recommended to perform small-scale test reactions to identify the optimal parameters for each specific transformation.

References

Application Notes and Protocols for 1-Iodo-4-methoxy-2,3-dimethylbenzene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Iodo-4-methoxy-2,3-dimethylbenzene is a substituted aromatic halide with significant potential as a building block in the synthesis of advanced organic materials.[1][2] Its structure, featuring a reactive iodine atom, an electron-donating methoxy group, and two methyl groups, makes it an excellent candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4][5] These reactions are fundamental in constructing the carbon-carbon bonds necessary for creating conjugated polymers and other functional materials used in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The methoxy and dimethyl substituents can enhance the solubility and influence the electronic properties of the resulting materials.

This document provides detailed protocols for the utilization of this compound in the synthesis of a novel, functional monomer and its subsequent polymerization to yield a conjugated polymer for potential applications in organic electronics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 17938-70-4[1]
Molecular Formula C₉H₁₁IO[1]
Molecular Weight 262.09 g/mol [1][2]
Purity ≥97%[1]

Application: Synthesis of a Conjugated Polymer for Organic Electronics

The primary application explored here is the use of this compound as a precursor for a polymerizable monomer, which is then used to synthesize a conjugated polymer. The synthetic strategy involves two main steps:

  • Monomer Synthesis: A Suzuki-Miyaura cross-coupling reaction to introduce a polymerizable functional group (e.g., a vinyl group) onto the aromatic ring.

  • Polymerization: A subsequent polymerization of the synthesized monomer to form a high-molecular-weight conjugated polymer.

The resulting polymer, poly(4-vinyl-1-methoxy-2,3-dimethylbenzene) (hypothetical), is expected to possess favorable properties for organic electronic applications, such as good solubility in organic solvents (due to the methyl and methoxy groups) and tunable electronic characteristics.

Hypothetical Polymer Properties

The following table outlines the expected, representative properties for a polymer synthesized from a this compound-derived monomer. These values are illustrative and based on typical data for similar conjugated polymers.

PropertyRepresentative Value
Number Average Molecular Weight (Mₙ) 15,000 - 30,000 g/mol
Polydispersity Index (PDI) 1.5 - 2.5
UV-Vis Absorption (λₘₐₓ, in solution) 350 - 450 nm
Photoluminescence Emission (λₑₘ, in solution) 450 - 550 nm
Glass Transition Temperature (T₉) 110 - 150 °C

Experimental Protocols

Protocol 1: Synthesis of 4-methoxy-5,6-dimethyl-1,1'-biphenyl-4'-vinyl (Monomer Synthesis)

This protocol describes the Suzuki-Miyaura cross-coupling of this compound with 4-vinylphenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • 4-Vinylphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene (solvent)

  • Ethanol (co-solvent)

  • Water (co-solvent)

  • Argon or Nitrogen (inert gas)

Procedure:

  • To a dry Schlenk flask, add this compound, 4-vinylphenylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Add a 4:1:1 mixture of toluene, ethanol, and water as the solvent.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 20 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add deionized water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure monomer.

Protocol 2: Polymerization of 4-methoxy-5,6-dimethyl-1,1'-biphenyl-4'-vinyl

This protocol describes the free-radical polymerization of the synthesized vinyl-functionalized monomer.

Materials:

  • Synthesized vinyl monomer (1.0 eq)

  • Azobisisobutyronitrile (AIBN) (0.01 eq)

  • Anhydrous toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Argon or Nitrogen (inert gas)

Procedure:

  • Dissolve the monomer in anhydrous toluene in a dry Schlenk flask.

  • Add the initiator, AIBN, to the solution.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 70 °C and stir under an inert atmosphere for 24-48 hours.

  • Cool the reaction to room temperature. The solution should be more viscous.

  • Precipitate the polymer by slowly adding the reaction solution to a large volume of methanol with vigorous stirring.

  • Filter the precipitated polymer and wash with methanol.

  • Dry the polymer under vacuum at 40 °C to a constant weight.

  • Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and NMR spectroscopy for structure confirmation.

Visualizations

Synthetic_Pathway Start 1-Iodo-4-methoxy- 2,3-dimethylbenzene Monomer 4-methoxy-5,6-dimethyl- 1,1'-biphenyl-4'-vinyl (Monomer) Start->Monomer Suzuki Coupling + 4-Vinylphenylboronic acid Polymer Conjugated Polymer Monomer->Polymer Free-Radical Polymerization

Caption: Synthetic pathway for the conjugated polymer.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reaction_Setup Reaction Setup (Reactants + Catalyst) Degassing Degassing (Inert Atmosphere) Reaction_Setup->Degassing Reaction Reaction at 90°C Degassing->Reaction Workup Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification NMR NMR Spectroscopy Purification->NMR Characterize GPC GPC Analysis Purification->GPC Characterize UV_Vis UV-Vis & PL Spectroscopy Purification->UV_Vis Characterize TGA_DSC Thermal Analysis (TGA/DSC) Purification->TGA_DSC Characterize

Caption: Experimental workflow for synthesis and characterization.

Logical_Relationship cluster_structure Monomer Structure cluster_properties Polymer Properties Methoxy Methoxy Group (-OCH3) Solubility Enhanced Solubility Methoxy->Solubility Electronic Modified Electronic Properties (HOMO/LUMO) Methoxy->Electronic Dimethyl Dimethyl Groups (-CH3) Dimethyl->Solubility Backbone Conjugated Backbone Backbone->Electronic Morphology Film Morphology Solubility->Morphology

Caption: Relationship between monomer structure and polymer properties.

References

Application Notes and Protocols for the Heck Reaction of Substituted Aryl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Heck reaction, specifically focusing on the coupling of substituted aryl iodides with various alkenes. Aryl iodides are highly reactive substrates in this transformation, often allowing for milder reaction conditions compared to their bromide and chloride counterparts. The electronic nature of the substituent on the aryl iodide can significantly influence reaction outcomes, necessitating tailored conditions for optimal results.

Introduction to the Heck Reaction

The Mizoroki-Heck reaction is a powerful carbon-carbon bond-forming reaction that couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[1] This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries, for the construction of substituted alkenes.[2] The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[3]

Core Components of the Heck Reaction

Successful execution of the Heck reaction with substituted aryl iodides hinges on the careful selection of several key components:

  • Palladium Precatalyst: A source of Pd(0) is essential to initiate the catalytic cycle. Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[4] Pd(OAc)₂ is often preferred due to its stability and ease of handling.[5]

  • Ligands: While sometimes unnecessary for highly reactive aryl iodides, ligands stabilize the palladium catalyst, prevent the formation of palladium black, and modulate its reactivity and selectivity.[5] Phosphine-based ligands, such as triphenylphosphine (PPh₃) and bulky biaryl phosphines, are commonly employed. N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands.[6]

  • Base: A base is required to neutralize the hydrogen iodide (HI) generated during the reaction and to facilitate the regeneration of the active Pd(0) catalyst.[7] Common choices include organic bases like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) and sodium acetate (NaOAc).[4]

  • Solvent: The choice of solvent can significantly impact the reaction rate and yield.[6] Polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and acetonitrile (MeCN) are frequently used.

The Catalytic Cycle of the Heck Reaction

The catalytic cycle illustrates the fundamental steps of the Heck reaction.

Heck_Reaction_Cycle cluster_cycle Heck Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L)₂ pd0->pd_complex Oxidative Addition (Ar-I) alkene_complex Ar-Pd(II)-I(L)₂(Alkene) pd_complex->alkene_complex Alkene Coordination insertion_product R-CH(Ar)-CH₂-Pd(II)-I(L)₂ alkene_complex->insertion_product Migratory Insertion insertion_product->pd0 β-Hydride Elimination & Reductive Elimination (+ Base, - H-Base⁺I⁻) product Substituted Alkene insertion_product->product Product Release aryl_iodide Aryl Iodide (Ar-I) alkene Alkene base Base

Caption: The catalytic cycle of the Heck reaction.

Influence of Substituents on Aryl Iodides

The electronic properties of the substituents on the aryl iodide play a crucial role in the reaction's success.

  • Electron-Withdrawing Groups (EWGs): Aryl iodides bearing electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R) are generally more reactive. The electron-deficient nature of the aromatic ring facilitates the initial oxidative addition step, which is often the rate-determining step.

  • Electron-Donating Groups (EDGs): Aryl iodides with electron-donating groups (e.g., -OCH₃, -N(CH₃)₂, -CH₃) are typically less reactive. However, successful couplings can be achieved, sometimes leading to higher yields under specific conditions.[3] Some catalytic systems have been developed to show selective reactivity with electron-rich aryl iodides.[2]

  • Steric Hindrance: Ortho-substituted aryl iodides may exhibit lower reactivity due to steric hindrance, which can impede the oxidative addition step.[6]

Data Presentation: Heck Reaction Conditions and Yields

The following tables summarize reaction conditions and corresponding yields for the Heck reaction of various substituted aryl iodides with representative alkenes.

Table 1: Heck Reaction of Electron-Deficient Aryl Iodides with Alkenes

Aryl IodideAlkenePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodonitrobenzeneStyrenePd(OAc)₂ (1)PPh₃ (2)Et₃NDMF100495[8]
Methyl 4-iodobenzoaten-Butyl acrylatePd(OAc)₂ (2)NoneK₂CO₃DMF120692[9]
4-IodobenzonitrileStyrenePdCl₂ (1)PPh₃ (2)K₂CO₃DMAc110588[8]
1-Iodo-3,5-dinitrobenzeneMethyl acrylatePd₂(dba)₃ (0.5)P(o-tol)₃ (2)NaOAcDMF801290N/A

Table 2: Heck Reaction of Electron-Rich Aryl Iodides with Alkenes

Aryl IodideAlkenePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodoanisoleStyrenePd(OAc)₂ (1)PPh₃ (2)Et₃NDMF1001285[8]
4-Iodotoluenen-Butyl acrylatePdCl₂ (1)NoneEt₃NIonic Liquid100294[10]
1-Iodo-4-N,N-dimethylanilineEthyl acrylatePd(OAc)₂ (2)NoneK₂CO₃DMAc1402478[3]
2-IodoanisoleStyrenePd(OAc)₂ (1)PPh₃ (2)Et₃NDMF1001875[8]

Experimental Workflow

A typical experimental workflow for a Heck reaction is outlined below.

Experimental_Workflow start Start setup Reaction Setup: - Add Pd precatalyst, ligand (if any), and base to a dry flask. - Flush with inert gas (N₂ or Ar). start->setup add_reagents Addition of Reagents: - Add solvent, aryl iodide, and alkene via syringe. setup->add_reagents reaction Reaction: - Heat the mixture to the specified temperature. - Monitor progress by TLC or GC/LC-MS. add_reagents->reaction workup Work-up: - Cool to room temperature. - Dilute with an organic solvent. - Filter to remove palladium residues. - Wash with water and brine. reaction->workup purification Purification: - Dry the organic layer over Na₂SO₄ or MgSO₄. - Concentrate under reduced pressure. - Purify by column chromatography. workup->purification analysis Analysis: - Characterize the product by NMR, MS, etc. purification->analysis end End analysis->end

Caption: A generalized experimental workflow for the Heck reaction.

Detailed Experimental Protocols

The following are detailed protocols for the Heck reaction with an electron-deficient and an electron-rich aryl iodide.

Protocol 1: Synthesis of (E)-Methyl 3-(4-nitrophenyl)acrylate

This protocol describes the reaction of an electron-deficient aryl iodide, 4-iodonitrobenzene, with methyl acrylate.

Materials:

  • 4-Iodonitrobenzene

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodonitrobenzene (1.0 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.04 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMF, followed by methyl acrylate (1.2 eq) and Et₃N (1.5 eq) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired product.

Protocol 2: Synthesis of (E)-4-Methoxystilbene

This protocol details the reaction of an electron-rich aryl iodide, 4-iodoanisole, with styrene.

Materials:

  • 4-Iodoanisole

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a Schlenk tube, combine 4-iodoanisole (1.0 eq), Pd(OAc)₂ (0.01 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with nitrogen gas (repeat three times).

  • Add anhydrous DMAc and styrene (1.5 eq) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 120 °C for 12-16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the aqueous layer and extract it with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo.

  • Purify the residue by flash column chromatography (hexanes/ethyl acetate) to yield the pure product.

Concluding Remarks

The Heck reaction of substituted aryl iodides is a versatile and reliable method for the synthesis of a wide range of substituted alkenes. The high reactivity of the C-I bond often allows for more facile reactions compared to other aryl halides. By carefully selecting the catalyst, ligand, base, and solvent, high yields and selectivities can be achieved for both electron-rich and electron-deficient aryl iodides. The protocols provided herein serve as a starting point for the development of robust and efficient synthetic routes in research and drug development.

References

Application Notes and Protocols for the Formation of (4-methoxy-2,3-dimethylphenyl)magnesium iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful organometallic compounds that serve as potent carbon nucleophiles in a wide array of chemical transformations. Their utility in forming new carbon-carbon bonds makes them indispensable tools in academic research, fine chemical synthesis, and the development of pharmaceutical agents. This document provides detailed application notes and a comprehensive protocol for the preparation of the Grignard reagent (4-methoxy-2,3-dimethylphenyl)magnesium iodide from its corresponding aryl iodide, 1-Iodo-4-methoxy-2,3-dimethylbenzene. The presence of electron-donating methoxy and methyl groups on the aromatic ring influences the reactivity and stability of this particular Grignard reagent. Adherence to strict anhydrous and inert atmosphere techniques is paramount for the successful synthesis.

Reaction Principle

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into the carbon-halogen bond of an organic halide. In this specific case, this compound reacts with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF), to yield (4-methoxy-2,3-dimethylphenyl)magnesium iodide. The reaction is initiated by activating the magnesium surface, commonly achieved with a small amount of iodine or 1,2-dibromoethane. The resulting Grignard reagent is highly sensitive to protic solvents, including water and alcohols, and must be handled under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Materials and Reagents
  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal) or 1,2-dibromoethane

  • Nitrogen or Argon gas (high purity)

  • Standard glassware for anhydrous reactions (e.g., three-necked round-bottom flask, reflux condenser, dropping funnel)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure for Grignard Reagent Formation
  • Glassware Preparation: All glassware must be thoroughly dried in an oven at 120°C for at least 4 hours and allowed to cool to room temperature in a desiccator or under a stream of inert gas.

  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a gas inlet for inert gas, and a pressure-equalizing dropping funnel. The entire apparatus should be flame-dried under a flow of inert gas and then allowed to cool.

  • Magnesium Activation: Place magnesium turnings (1.2-1.5 equivalents relative to the aryl iodide) into the reaction flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color or the evolution of gas indicates the activation of the magnesium surface.

  • Initiation of the Reaction: Add a small portion of anhydrous THF to the flask, just enough to cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small amount of this solution to the magnesium suspension. The reaction is initiated when the solution becomes cloudy and gentle bubbling is observed. Gentle warming may be necessary to start the reaction.

  • Addition of Aryl Iodide: Once the reaction has initiated, add the remaining solution of this compound from the dropping funnel dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and an ice bath may be required to control the temperature.

  • Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle warming for an additional 1-3 hours to ensure all the magnesium has reacted. The completion of the reaction is indicated by the consumption of most of the magnesium turnings.

  • Use of the Grignard Reagent: The resulting solution of (4-methoxy-2,3-dimethylphenyl)magnesium iodide is typically used immediately in subsequent reactions. The concentration of the Grignard reagent can be determined by titration if required.

Data Presentation

The following table summarizes typical quantitative data for the formation of Grignard reagents from substituted aryl iodides. The expected yield for the formation of (4-methoxy-2,3-dimethylphenyl)magnesium iodide is anticipated to be within this range under optimized conditions.

ParameterValue/RangeNotes
Reactants
This compound1.0 equivStarting material.
Magnesium Turnings1.2 - 1.5 equivExcess magnesium ensures complete conversion of the aryl iodide.
Anhydrous Tetrahydrofuran (THF)Sufficient for ~0.5 M solutionAnhydrous solvent is crucial for the reaction.
Reaction Conditions
TemperatureRoom temperature to gentle reflux (~66 °C in THF)The reaction is exothermic and may require cooling.
Reaction Time1 - 3 hoursMonitored by the disappearance of magnesium.
AtmosphereInert (Nitrogen or Argon)Essential to prevent decomposition by moisture and oxygen.
Expected Outcome
Expected Yield70 - 90%Yields are highly dependent on the purity of reagents and anhydrous conditions.[1]
Appearance of ReagentCloudy, grayish-brown solutionTypical appearance of a Grignard reagent solution.

Characterization

The formation of the Grignard reagent can be confirmed by several analytical methods:

  • Titration: The concentration of the active Grignard reagent can be determined by titration against a standard solution of a secondary alcohol (e.g., sec-butanol) in the presence of an indicator like 1,10-phenanthroline.

  • Spectroscopy: While Grignard reagents are typically used in situ, spectroscopic analysis can be performed.

    • ¹H NMR Spectroscopy: The formation of the Grignard reagent will result in a characteristic upfield shift of the aromatic protons compared to the starting aryl iodide due to the increased electron density on the aromatic ring. The methoxy protons are expected to show a slight shift, while the methyl protons will also be affected by the formation of the organometallic species.

    • IR Spectroscopy: Infrared spectroscopy can be used to monitor the disappearance of the C-I vibrational band of the starting material.

Mandatory Visualizations

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use Dry_Glassware Dry Glassware Assemble_Apparatus Assemble Apparatus under Inert Gas Dry_Glassware->Assemble_Apparatus Flame-dry Activate_Mg Activate Mg with Iodine Assemble_Apparatus->Activate_Mg Add Mg Initiate_Reaction Initiate Reaction with Aryl Iodide Activate_Mg->Initiate_Reaction Add small amount of Ar-I Add_Aryl_Iodide Slow Addition of Aryl Iodide Solution Initiate_Reaction->Add_Aryl_Iodide Confirmed initiation Reflux Stir/Reflux to Completion Add_Aryl_Iodide->Reflux Maintain gentle reflux Titration Determine Concentration (Titration) Reflux->Titration Reaction complete Use_in_situ Use in Subsequent Reaction Reflux->Use_in_situ Reaction complete

Caption: Experimental workflow for the formation of (4-methoxy-2,3-dimethylphenyl)magnesium iodide.

Safety Precautions

  • Anhydrous Conditions: Grignard reagents react violently with water. All glassware and solvents must be scrupulously dried. The reaction must be carried out under a positive pressure of a dry inert gas.

  • Flammable Solvents: Tetrahydrofuran is highly flammable. The reaction should be conducted in a well-ventilated fume hood, away from sources of ignition.

  • Exothermic Reaction: The formation of Grignard reagents is exothermic and can become vigorous. The rate of addition of the aryl iodide should be carefully controlled, and a cooling bath should be readily available.

  • Handling Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Catalyst Selection for C-N Coupling with 1-Iodo-4-methoxy-2,3-dimethylbenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection of catalysts in the C-N cross-coupling reaction of 1-Iodo-4-methoxy-2,3-dimethylbenzene. Given the steric hindrance posed by the two ortho-methyl groups, careful selection of the catalytic system is paramount for achieving high yields. The two primary and most effective methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Introduction to C-N Cross-Coupling Reactions

Carbon-nitrogen (C-N) bond formation is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where a vast number of drug candidates are nitrogen-containing compounds. The development of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of arylamines.

The Buchwald-Hartwig amination is a versatile and widely used method employing palladium catalysts with specialized phosphine ligands to couple amines with aryl halides under relatively mild conditions.[1][2] For sterically hindered substrates such as this compound, the choice of a bulky and electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[3]

The Ullmann condensation , a classical method, utilizes copper catalysts to effect C-N bond formation, often requiring higher reaction temperatures than its palladium-catalyzed counterpart.[4] However, recent advancements have led to the development of ligated copper systems that can promote the reaction under milder conditions.[5]

Catalyst System Selection

The choice between a palladium or copper-based system will depend on the specific amine coupling partner, functional group tolerance, and desired reaction conditions. For the sterically hindered this compound, palladium catalysis with bulky biarylphosphine ligands is often the first choice due to its generally higher activity and milder conditions.

Logical Flow for Catalyst System Selection

Catalyst Selection Logic for C-N Coupling A Substrate: This compound B Primary or Secondary Amine? A->B C Palladium-catalyzed Buchwald-Hartwig Amination B->C Primary Choice D Copper-catalyzed Ullmann Condensation B->D Alternative E Bulky phosphine ligand (e.g., Biarylphosphines) C->E G Mild Conditions (Lower Temperature) C->G F Ligand for Copper (e.g., Phenanthroline, N,N-dimethylglycine) D->F H Harsher Conditions (Higher Temperature) D->H

Caption: Decision workflow for catalyst system selection.

Palladium-Catalyzed Buchwald-Hartwig Amination

For the C-N coupling of the sterically hindered this compound, the use of bulky, electron-rich biarylphosphine ligands is highly recommended. These ligands stabilize the monoligated palladium species, which is believed to be the active catalyst, and promote the challenging reductive elimination step.

Recommended Catalyst Systems and Conditions
Catalyst ComponentRecommended ReagentsTypical Loading (mol%)BaseSolventTemperature (°C)
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂1-2NaOt-Bu or K₃PO₄Toluene or Dioxane80-110
Ligand XPhos, RuPhos, or BrettPhos2-4Cs₂CO₃THF80-110
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific amine substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.

  • Add this compound and the amine to the Schlenk tube.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow

Buchwald-Hartwig Amination Workflow A Assemble Reactants (Ar-I, Amine, Pd-catalyst, Ligand, Base) in Schlenk tube B Inert Atmosphere (Argon/Nitrogen) A->B C Add Anhydrous, Degassed Solvent B->C D Heat and Stir (80-110 °C) C->D E Monitor Reaction (TLC/GC-MS) D->E F Work-up (Extraction and Washing) E->F G Purification (Column Chromatography) F->G H Characterization of Product G->H

Caption: Step-by-step experimental workflow.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a viable alternative, particularly when palladium-based methods prove ineffective or if cost is a major consideration. Traditional Ullmann conditions are harsh, but modern protocols using ligands can significantly lower the required temperature.

Recommended Catalyst Systems and Conditions
Catalyst ComponentRecommended ReagentsTypical Loading (mol%)BaseSolventTemperature (°C)
Copper Catalyst CuI or Cu₂O5-10K₂CO₃ or Cs₂CO₃DMF or DMSO100-150
Ligand 1,10-Phenanthroline or N,N-dimethylglycine10-20K₃PO₄NMP100-150
Experimental Protocol: General Procedure for Ullmann Condensation

This protocol is a general guideline and may require optimization for specific amine substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.5 equiv)

  • Copper catalyst (e.g., CuI, 5-10 mol%)

  • Ligand (e.g., 1,10-Phenanthroline, 10-20 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF)

  • Reaction vessel (e.g., sealed tube)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the copper catalyst, the ligand, and the base under an inert atmosphere.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture in an oil bath at the desired temperature (typically 100-150 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble copper salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Concluding Remarks

The C-N coupling of this compound presents a synthetic challenge due to steric hindrance. However, with the appropriate choice of catalyst and ligand, both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation can be successfully employed. For milder conditions and broader substrate scope, the Buchwald-Hartwig approach with bulky biarylphosphine ligands is generally preferred. The Ullmann condensation provides a cost-effective alternative, especially with the use of modern ligand-accelerated protocols. For any specific application, empirical screening of catalysts, ligands, bases, and solvents is highly recommended to achieve optimal results.

References

Application Notes and Protocols for the Synthesis of Complex Aromatic Compounds using 1-Iodo-4-methoxy-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-Iodo-4-methoxy-2,3-dimethylbenzene as a versatile building block in the synthesis of complex aromatic compounds. This key intermediate is particularly valuable for introducing a substituted phenyl moiety in various palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry and materials science. The protocols detailed below are based on established methodologies for structurally analogous aryl iodides and offer robust starting points for reaction optimization.

Introduction to this compound in Synthesis

This compound is a polysubstituted aromatic iodide that serves as an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. The presence of the iodo group provides a reactive site for oxidative addition to a palladium(0) catalyst, initiating catalytic cycles such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The methoxy and dimethyl functionalities on the benzene ring can influence the electronic properties and steric environment of the molecule, which can be strategically exploited in the design of novel compounds with potential therapeutic applications.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is amenable to several key palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a highly effective method for the formation of C-C bonds between an aryl halide and an organoboron compound, typically a boronic acid or its ester. This reaction is widely used in the synthesis of biaryl scaffolds, which are prevalent in many pharmaceutical agents.

General Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_product Product A This compound C Pd Catalyst Base A->C B Arylboronic Acid (Ar-B(OH)₂) B->C D Biaryl Product C->D

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Quantitative Data Summary:

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl iodides analogous to this compound. These serve as a starting point for optimization.

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/Ethanol/H₂O10085-95
24-Methylphenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O8080-92
33-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Dioxane10090-98

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/H₂O 4:1:1)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow A Combine Reactants: - this compound - Arylboronic Acid - Base - Pd Catalyst B Add Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Reaction Monitoring (TLC/LC-MS) C->D E Work-up: - Cool to RT - Extraction - Drying D->E F Purification: Column Chromatography E->F G Biaryl Product F->G

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne structures.[1]

General Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_product Product A This compound C Pd Catalyst Cu(I) Co-catalyst Base A->C B Terminal Alkyne (R-C≡CH) B->C D Arylalkyne Product C->D

Caption: General scheme of the Sonogashira coupling reaction.

Quantitative Data Summary:

The following table presents typical conditions for the Sonogashira coupling of analogous aryl iodides.

EntryTerminal AlkynePalladium Catalyst (mol%)Copper(I) Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT90-98
21-OctynePd(OAc)₂ (1)CuI (2)PiperidineDMF5085-95
3TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene6088-96

Detailed Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Amine base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., THF)

  • Schlenk flask or reaction vial

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of Arylamines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds by reacting an aryl halide with an amine.[2][3]

General Reaction Scheme:

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_product Product A This compound C Pd Catalyst Ligand Base A->C B Amine (R¹R²NH) B->C D Arylamine Product C->D

Caption: General scheme of the Buchwald-Hartwig amination.

Quantitative Data Summary:

The following table outlines representative conditions for the Buchwald-Hartwig amination of similar aryl iodides.

EntryAminePalladium Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10090-99
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane11085-95
3n-ButylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH9088-97

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk tube or reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube, combine the palladium precatalyst and the phosphine ligand.

  • Seal the tube, then evacuate and backfill with an inert gas three times.

  • Under the inert atmosphere, add the base, this compound, and the amine.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a plug of silica gel, eluting with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Buchwald_Workflow A Combine Pd Precatalyst and Ligand under Inert Atmosphere B Add Base, Aryl Iodide, and Amine A->B C Add Anhydrous Solvent B->C D Heat with Vigorous Stirring C->D E Reaction Monitoring (TLC/GC-MS) D->E F Work-up: - Cool to RT - Filtration - Concentration E->F G Purification F->G H Arylamine Product G->H

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic; handle them under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Disclaimer: The protocols and data presented in these application notes are intended as a guide for trained professionals. Reaction conditions may require optimization for specific substrates and scales. Always perform a small-scale test reaction to verify the conditions before scaling up.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Sterically Hindered Aryl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges and improve yields in Suzuki coupling reactions involving sterically hindered aryl iodides.

Troubleshooting Guide: Addressing Low Yields

Low yields in the Suzuki coupling of sterically hindered aryl iodides are a common challenge. The primary cause is often the steric hindrance around the reaction site, which can impede key steps in the catalytic cycle like oxidative addition and reductive elimination.[1][2] This guide provides a systematic approach to diagnosing and resolving these issues.

Question: My Suzuki coupling reaction with a sterically hindered aryl iodide is giving a low yield or failing completely. What are the common causes and how can I troubleshoot it?

Answer:

Low yields in these reactions typically stem from a few key areas: the catalyst system (palladium source and ligand), the reaction conditions (base, solvent, temperature), and the quality of your starting materials.[1] Below is a step-by-step guide to troubleshoot your reaction.

Step 1: Evaluate and Optimize the Catalyst System

The choice of catalyst and ligand is the most critical factor for a successful reaction with hindered substrates.[2] Standard catalysts like Pd(PPh₃)₄ are often ineffective in these cases.[3]

  • Ligand Selection: The ligand is paramount. For sterically hindered substrates, bulky, electron-rich monophosphine ligands are often the most effective.[1] These ligands promote the formation of a reactive palladium(0) species, which facilitates the oxidative addition of the hindered aryl iodide and accelerates the reductive elimination step.[2][3]

    • Recommended Ligands: Consider screening a selection of dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos, BrettPhos) or trialkylphosphines (e.g., P(t-Bu)₃).[1][2][3] For particularly challenging couplings, such as those forming tetra-ortho-substituted biaryls, specialized ligands like BI-DIME or AntPhos may be necessary.[2][3][4] N-Heterocyclic Carbene (NHC) ligands have also demonstrated high efficacy.[2][5]

  • Palladium Source: Using pre-ligated palladium precatalysts (e.g., SPhos Pd G3) can offer more consistent results and higher activity compared to generating the active catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand.[1]

Step 2: Re-evaluate the Base and Solvent Combination

The base and solvent work in concert and can significantly impact the reaction rate and yield.[3]

  • Base Selection: The base activates the boronic acid for transmetalation.[2]

    • Effective Bases: Moderately strong inorganic bases are often a good choice. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[1][2][3] For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be required.[2][3][5]

    • The Role of Water: When using anhydrous solvents with bases like K₃PO₄, the presence of a small amount of water can be essential for the reaction to proceed efficiently.[1][6]

  • Solvent Selection: Anhydrous, aprotic solvents are generally preferred.

    • Common Solvents: Toluene and dioxane are common and effective choices.[1][3][5]

    • For Challenging Couplings: If the reaction is sluggish, switching to a higher-boiling solvent like xylenes may allow for the necessary increase in reaction temperature.[3]

Step 3: Adjust the Reaction Temperature

Sterically hindered substrates often require more thermal energy to overcome the activation barriers for the reaction to proceed at a reasonable rate.[3]

  • Increasing Temperature: If your reaction is running at a moderate temperature (e.g., 80 °C), consider increasing it to 100-140 °C.[3]

  • Microwave Irradiation: Microwave heating can be a powerful tool to rapidly increase the reaction temperature and shorten reaction times.[3][5]

Step 4: Verify the Quality of Starting Materials

The purity and stability of your aryl iodide and boronic acid are crucial.

  • Substrate Purity: Impurities in the starting materials can inhibit the catalyst and negatively impact the reaction.[1] Ensure your aryl iodide is pure.

  • Boronic Acid Stability: Boronic acids can degrade over time, especially if not stored properly. Consider using a fresh bottle or recrystallizing the boronic acid if its quality is in doubt.

Below is a workflow to guide your troubleshooting process.

G start Low Yield in Suzuki Coupling of Sterically Hindered Aryl Iodide catalyst Step 1: Evaluate Catalyst System - Is the ligand bulky and electron-rich? (e.g., SPhos, XPhos, NHC) - Are you using a pre-catalyst? start->catalyst conditions Step 2: Re-evaluate Conditions - Is the base appropriate? (e.g., K₃PO₄, Cs₂CO₃, t-BuOK) - Is the solvent optimal? (e.g., Toluene, Dioxane) - Is water present if using K₃PO₄? catalyst->conditions If yield is still low temperature Step 3: Adjust Temperature - Can the reaction temperature be increased? (e.g., 100-140°C) - Consider microwave irradiation. conditions->temperature If yield is still low materials Step 4: Check Starting Materials - Are the aryl iodide and boronic acid pure? - Has the boronic acid degraded? temperature->materials If yield is still low success Improved Yield materials->success If troubleshooting is successful fail Yield Still Low materials->fail If troubleshooting is unsuccessful reassess Re-assess & Consider Alternative Strategies fail->reassess

A workflow for troubleshooting a failed Suzuki coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What type of ligand is best for coupling sterically hindered aryl iodides?

A1: Bulky, electron-rich monophosphine ligands are generally the most effective for sterically hindered substrates.[1] These include dialkylbiaryl phosphines like SPhos, XPhos, and RuPhos, as well as trialkylphosphines such as P(t-Bu)₃.[1][3] N-Heterocyclic carbene (NHC) ligands are also an excellent choice and have shown high efficacy, even for producing tetra-ortho-substituted biaryls.[2][5] It is often beneficial to screen a small library of these ligands to find the optimal one for your specific substrate combination.[1]

Q2: Can I use a standard palladium catalyst like Pd(PPh₃)₄?

A2: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[2][3] The PPh₃ ligand is generally not bulky or electron-rich enough to promote the challenging oxidative addition and reductive elimination steps required for these couplings.

Q3: What is the best base to use for these reactions?

A3: The choice of base is crucial. Moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[2] For particularly challenging or less reactive substrates, a stronger base such as potassium tert-butoxide (t-BuOK) may be necessary.[2][3][5]

Q4: Does the reaction need to be run under strictly anhydrous conditions?

A4: Not always. While anhydrous solvents are generally preferred, the presence of a small amount of water can be beneficial, and sometimes essential, particularly when using bases like K₃PO₄.[1][6]

Q5: What solvent should I use?

A5: Anhydrous, non-polar aprotic solvents are the preferred choice.[3] Toluene and dioxane are the most common and are often successful.[1][3][5] If higher temperatures are required to drive the reaction, a higher-boiling solvent like xylenes can be used.[3]

Q6: My reaction is not working even after optimizing the catalyst, base, and solvent. What else can I do?

A6: If you have optimized the core components, consider the following:

  • Increase the reaction temperature: Sterically hindered couplings often require more energy. Try increasing the temperature to 100-140 °C or using a microwave reactor.[3]

  • Check starting material quality: Impurities or degradation of your aryl iodide or boronic acid can halt the reaction.[1]

  • Degas the reaction mixture: Ensure that oxygen is thoroughly removed from your reaction mixture by purging with an inert gas like argon or nitrogen, as oxygen can deactivate the palladium catalyst.

The following diagram illustrates the key relationships between the components of a successful Suzuki coupling for hindered substrates.

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents Ligand Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, NHC) Successful_Coupling High Yield of Coupled Product Ligand->Successful_Coupling Pd_Source Palladium Pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pre-formed) Pd_Source->Successful_Coupling Base Appropriate Base (e.g., K₃PO₄, Cs₂CO₃, t-BuOK) Base->Successful_Coupling Solvent Aprotic Solvent (e.g., Toluene, Dioxane) Solvent->Successful_Coupling Temperature Sufficient Temperature (e.g., 80-140°C or Microwave) Temperature->Successful_Coupling Aryl_Iodide Sterically Hindered Aryl Iodide (Pure) Aryl_Iodide->Successful_Coupling Boronic_Acid Boronic Acid (Stable & Pure) Boronic_Acid->Successful_Coupling

Key factors for a successful Suzuki coupling of hindered substrates.

Data on Catalyst Systems and Conditions

The following tables summarize effective catalyst systems and conditions for Suzuki coupling reactions involving sterically hindered aryl iodides, compiled from various literature sources.

Table 1: Catalyst Systems for Coupling of Sterically Hindered Aryl Halides

Aryl Halide SubstrateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Di-ortho-substituted Aryl BromideCyclohexylboronic acidPd(OAc)₂ (1)AntPhos (2)K₃PO₄Xylenes1401263
Di-ortho-substituted Aryl BromideCyclohexylboronic acidPd(OAc)₂ (1)BI-DIME (2)K₃PO₄Toluene1102431
2-ChlorotoluenePhenylboronic acidPd/InAm-phos (L1) (0.005)-K₃PO₄Toluene/H₂O1000.17>95
Polychlorinated benzenesVarious arylboronic acidsPd₂(dba)₃RuPhosK₃PO₄Dioxane100-up to 100
Aryl Iodide (on DNA)Phenyl boronic acidNa₂PdCl₄ (20)sSPhos (40)K₂CO₃H₂O:ACN (4:1)372894

Data compiled from references[7][8][9].

Detailed Experimental Protocols

General Protocol for Suzuki Coupling of a Sterically Hindered Aryl Iodide

This protocol is a general guideline and may require optimization for specific substrates.[1]

  • Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 mmol), the boronic acid (1.2-1.5 mmol), the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%), and the phosphine ligand (1-3 mol%). If using a palladium pre-catalyst, add it directly.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, dioxane, 5-10 mL) via syringe. If required, add a controlled amount of water.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by a suitable technique like TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Protocol for a Challenging Aryl-Alkyl Suzuki Coupling

This protocol is adapted for a highly sterically demanding coupling between a di-ortho-substituted aryl bromide and a secondary alkylboronic acid.[7]

  • Preparation: In a glovebox or under an inert atmosphere, a vial is charged with Pd(OAc)₂ (1 mol%), AntPhos ligand (2 mol%), K₃PO₄ (2.0 mmol), the di-ortho-substituted aryl bromide (1.0 mmol), and the secondary alkylboronic acid (1.5 mmol).

  • Solvent Addition: Anhydrous xylenes (3 mL) are added.

  • Reaction: The vial is sealed and heated to 140 °C with vigorous stirring for 12 hours.

  • Workup and Purification: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the desired product.

References

Technical Support Center: Reactions of 1-Iodo-4-methoxy-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Iodo-4-methoxy-2,3-dimethylbenzene in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in cross-coupling reactions?

A1: The most prevalent side reactions are homocoupling of the starting material to form a biaryl compound, and protodeiodination (hydrodehalogenation) where the iodine atom is replaced by a hydrogen atom. Other reaction-specific side products can also be observed, such as the homocoupling of the coupling partner (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling).

Q2: How does the structure of this compound influence its reactivity and the likelihood of side product formation?

A2: The methoxy and dimethyl groups on the benzene ring are electron-donating, which increases the electron density on the aromatic ring. This can make the oxidative addition step in many palladium-catalyzed coupling reactions slower compared to electron-deficient aryl iodides. The steric hindrance from the two methyl groups ortho and meta to the iodine can also influence the approach of the catalyst and coupling partners, potentially favoring smaller reagents and certain side reactions under specific conditions.

Q3: What analytical techniques are best for identifying and quantifying side products in my reaction mixture?

A3: A combination of techniques is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile side products by their mass-to-charge ratio and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is suitable for less volatile compounds. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural elucidation of both the desired product and any major impurities that can be isolated.

Q4: How can I minimize the formation of homocoupling byproducts?

A4: To minimize homocoupling, ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude oxygen, which can promote this side reaction. Using the correct stoichiometry of reactants is also crucial; a slight excess of the coupling partner relative to the aryl iodide is often beneficial. The choice of catalyst, ligand, and base can also significantly impact the selectivity of the reaction.

Troubleshooting Guides

This section provides specific troubleshooting advice in a question-and-answer format for common issues encountered during reactions with this compound.

Issue 1: Low Yield of the Desired Cross-Coupled Product

Q: My cross-coupling reaction is giving a low yield of the desired product. What are the likely causes and how can I improve it?

A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting Start Low Yield Catalyst Check Catalyst Activity Start->Catalyst Reagents Verify Reagent Quality Start->Reagents Conditions Optimize Reaction Conditions Start->Conditions SideReactions Identify Side Products Start->SideReactions Solution Improved Yield Catalyst->Solution Reagents->Solution Conditions->Solution SideReactions->Solution

Caption: Troubleshooting workflow for addressing low product yield.

  • Catalyst Inactivity:

    • Cause: The palladium catalyst may have decomposed or is of poor quality.

    • Solution: Use a fresh batch of catalyst or a pre-catalyst. Ensure proper handling and storage under an inert atmosphere. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.

  • Reagent Quality:

    • Cause: Degradation or impurity of starting materials, especially the coupling partner (e.g., boronic acid).

    • Solution: Use freshly purified starting materials. Check the purity of this compound and the coupling partner by NMR or GC.

  • Suboptimal Reaction Conditions:

    • Cause: Incorrect temperature, solvent, or base.

    • Solution: Screen a range of temperatures. The electron-rich nature of the substrate might require higher temperatures for efficient oxidative addition. The choice of solvent and base is critical and should be optimized for the specific coupling reaction.

  • Presence of Inhibitors:

    • Cause: Water or oxygen in the reaction can deactivate the catalyst.

    • Solution: Use anhydrous solvents and thoroughly degas the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas throughout the reaction.

Issue 2: Significant Formation of Homocoupling Side Product

Q: I am observing a significant amount of the homocoupled product of this compound. How can I suppress this side reaction?

A: The formation of the homocoupled biaryl is a common issue. Here’s how to address it:

Logical Steps to Minimize Homocoupling

HomocouplingTroubleshooting HighHomocoupling High Homocoupling InertAtmosphere Ensure Strict Inert Atmosphere HighHomocoupling->InertAtmosphere Stoichiometry Adjust Stoichiometry InertAtmosphere->Stoichiometry CatalystSystem Optimize Catalyst System Stoichiometry->CatalystSystem Temperature Lower Reaction Temperature CatalystSystem->Temperature ReducedHomocoupling Reduced Homocoupling Temperature->ReducedHomocoupling DeiodinationTroubleshooting Input Protodeiodination Observed Source Identify Source of Protons Input->Source 1. Check for H₂O, alcohols Base Evaluate Base Source->Base 2. Use anhydrous conditions Kinetics Accelerate Cross-Coupling Base->Kinetics 3. Stronger, non-protic base might help Output Minimized Protodeiodination Kinetics->Output 4. Optimize catalyst for faster coupling

Technical Support Center: Optimization of Reaction Temperature for 1-Iodo-4-methoxy-2,3-dimethylbenzene Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the reaction temperature in coupling reactions involving 1-Iodo-4-methoxy-2,3-dimethylbenzene.

Troubleshooting Guides

Issue 1: Low to No Product Conversion

Question: My coupling reaction with this compound is showing low or no conversion to the desired product. What are the likely causes related to reaction temperature and how can I troubleshoot this?

Answer:

Low conversion with a sterically hindered and electron-rich substrate like this compound is a common challenge. The two ortho-methyl groups create significant steric hindrance, which can impede the approach of the catalyst and the coupling partner. The electron-donating methoxy group can also slow down the oxidative addition step in palladium-catalyzed couplings.

Troubleshooting Steps:

  • Gradual Temperature Increase: If the reaction is sluggish at a lower temperature (e.g., room temperature or 60 °C), incrementally increase the temperature by 10-20 °C. For many coupling reactions, a starting point of 80-110 °C is effective.[1] Be cautious with excessive heat, as it can lead to catalyst decomposition or unwanted side reactions.

  • Solvent Choice: Ensure you are using a solvent with a boiling point high enough to accommodate the desired reaction temperature. Common high-boiling solvents for cross-coupling reactions include toluene, dioxane, and DMF.[1]

  • Catalyst and Ligand System: For sterically hindered substrates, the choice of catalyst and ligand is critical. Bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos), are often necessary to facilitate the reaction.[1] These ligands promote both the oxidative addition and reductive elimination steps. Consider screening different palladium precatalysts and ligands.

  • Base Selection: The strength and solubility of the base are crucial. For sterically hindered couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.[1]

  • Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Oxygen can deactivate the palladium catalyst, especially at higher temperatures.

Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Protodeiodination)

Question: I am observing significant amounts of homocoupled product from my coupling partner and/or the starting material is being converted back to 4-methoxy-2,3-dimethylbenzene. How can I minimize these side reactions by optimizing the temperature?

Answer:

The formation of side products like homocoupled species and protodeiodination products can be influenced by reaction temperature.

Troubleshooting Steps:

  • Lowering the Temperature: High temperatures can sometimes promote side reactions. If you are observing significant byproduct formation at an elevated temperature, try running the reaction at a slightly lower temperature to see if the selectivity for the desired product improves, even if the reaction rate is slower.

  • Reaction Time: Optimize the reaction time in conjunction with the temperature. Prolonged heating, even at a moderate temperature, can lead to product degradation and the formation of impurities. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum product formation before significant side reactions occur.

  • Degassing: Thoroughly degas the solvent and reaction mixture before adding the catalyst. Oxygen can contribute to the formation of homocoupled products.

  • Purity of Reagents: Ensure all reagents, especially the solvent and base, are pure and anhydrous (if the reaction requires it). Water can be a source of protons for protodeiodination.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for a Suzuki coupling of this compound?

A1: For a sterically hindered aryl iodide like this, a good starting temperature for a Suzuki coupling is typically in the range of 80-110 °C.[1] It is recommended to start around 80 °C and increase the temperature if the reaction is slow.

Q2: How does the reaction temperature affect a Heck coupling with this substrate?

A2: Heck reactions often require elevated temperatures, typically between 80 °C and 140 °C. The optimal temperature will depend on the specific alkene coupling partner and the catalyst system used. For a sterically hindered substrate, you will likely need to be in the higher end of this range.

Q3: What temperature considerations should I have for a Sonogashira coupling of this compound?

A3: Sonogashira couplings of aryl iodides can often be carried out under milder conditions than other coupling reactions.[2] However, due to the steric hindrance of your substrate, room temperature may not be sufficient. A starting temperature of 50-80 °C would be a reasonable starting point. For challenging substrates, higher temperatures may be required, and the use of bulky, electron-rich phosphine ligands can be beneficial.[3]

Q4: Can microwave heating be used to optimize the reaction temperature?

A4: Yes, microwave irradiation can be an excellent tool for rapidly screening reaction temperatures and optimizing conditions. It allows for precise temperature control and can often reduce reaction times significantly.

Data Presentation

The following tables provide example data for temperature screening in Suzuki, Heck, and Sonogashira couplings of analogous sterically hindered aryl iodides. This data should be used as a guideline for designing your experiments with this compound.

Table 1: Example Temperature Optimization for a Suzuki Coupling of a Sterically Hindered Aryl Iodide

EntryTemperature (°C)Time (h)Yield (%)Notes
16024<10Low conversion observed.
2801865Significant product formation.
31001285Optimal yield and reaction time.
41201278Slight decrease in yield, potential for side product formation.

Conditions: Aryl Iodide (1 equiv), Arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2 equiv), Toluene.

Table 2: Example Temperature Optimization for a Heck Coupling of a Sterically Hindered Aryl Iodide with an Acrylate

EntryTemperature (°C)Time (h)Yield (%)Notes
1802415Slow reaction rate.
21001855Improved conversion.
31201288Good yield and reaction time.
41401282Minor decomposition observed.

Conditions: Aryl Iodide (1 equiv), Methyl Acrylate (1.5 equiv), Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), Et₃N (2 equiv), DMF.

Table 3: Example Temperature Optimization for a Sonogashira Coupling of a Sterically Hindered Aryl Iodide

EntryTemperature (°C)Time (h)Yield (%)Notes
1Room Temp (25)24<5No significant reaction.
2501870Good conversion.
3701292Excellent yield.
4901289No significant improvement in yield.

Conditions: Aryl Iodide (1 equiv), Terminal Alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Et₃N (3 equiv), THF.

Experimental Protocols

General Protocol for Temperature Screening in a Suzuki Coupling Reaction
  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).[1]

  • Inert Atmosphere: Seal the vial with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., XPhos, 2-6 mol%).

  • Solvent Addition: Add a degassed anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., screen temperatures from 80 °C to 120 °C).

  • Monitoring: Monitor the reaction progress at set time intervals using TLC or LC-MS.

  • Workup: Once the reaction is complete or has reached maximum conversion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mandatory Visualization

Troubleshooting_Workflow start Low/No Product Conversion temp_check Is Reaction Temperature Optimized? start->temp_check increase_temp Incrementally Increase Temperature (e.g., 80-120 °C) temp_check->increase_temp No catalyst_check Is Catalyst/Ligand System Appropriate for Sterically Hindered Substrate? temp_check->catalyst_check Yes increase_temp->catalyst_check change_catalyst Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) catalyst_check->change_catalyst No base_check Is Base Strong Enough? catalyst_check->base_check Yes change_catalyst->base_check change_base Use a Stronger Base (e.g., K3PO4, Cs2CO3) base_check->change_base No success Reaction Successful base_check->success Yes change_base->success failure Further Optimization Needed

Caption: Troubleshooting workflow for low conversion in coupling reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Workup reagents 1. Weigh Reagents: Aryl Iodide, Coupling Partner, Base vessel 2. Add to Oven-Dried Reaction Vessel reagents->vessel inert 3. Establish Inert Atmosphere (Ar or N2) vessel->inert catalyst 4. Add Catalyst and Ligand inert->catalyst solvent 5. Add Degassed Solvent catalyst->solvent heat 6. Heat to Desired Temperature solvent->heat monitor 7. Monitor by TLC/LC-MS heat->monitor workup 8. Quench and Extract monitor->workup purify 9. Purify by Chromatography workup->purify

Caption: General experimental workflow for cross-coupling reactions.

References

Technical Support Center: Purification of 1-Iodo-4-methoxy-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 1-Iodo-4-methoxy-2,3-dimethylbenzene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, presented in a question-and-answer format.

Issue 1: Poor Separation During Column Chromatography

  • Question: My column is running, but I'm seeing overlapping spots on the TLC, and the separation of the desired product from impurities is poor. What could be the cause?

  • Answer: Poor separation can stem from several factors. The starting material for the synthesis of this compound is typically 2,3-dimethylanisole. Potential impurities include unreacted starting material, di-iodinated byproducts, and other isomers.

    • Incorrect Eluent System: The polarity of your eluent may be too high, causing all components to move too quickly down the column. Conversely, if the polarity is too low, the compounds may not move at all.

    • Column Overloading: Applying too much crude product to the column can lead to broad bands that fail to separate.

    • Improper Column Packing: Channels or cracks in the silica gel bed will result in an uneven flow of the mobile phase and poor separation.

    • Compound Degradation: Some aryl iodides can be sensitive to the acidic nature of silica gel, leading to streaking on the TLC plate and decomposition during purification.

Issue 2: The Product is Not Eluting from the Column

  • Question: I've been flushing the column with my chosen eluent for an extended period, but I cannot see my product eluting. What should I do?

  • Answer: If your product is not eluting, it is likely too strongly adsorbed to the silica gel. This indicates that your eluent system is not polar enough to displace the compound from the stationary phase. You will need to gradually increase the polarity of your mobile phase.

Issue 3: Difficulty in Achieving High Purity by Recrystallization

  • Question: I've attempted to recrystallize my product, but the purity has not significantly improved, or the yield is very low. What am I doing wrong?

  • Answer: The success of recrystallization is highly dependent on the choice of solvent.

    • Inappropriate Solvent: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. If the compound is too soluble at low temperatures, you will have a low recovery. If it is not soluble enough at high temperatures, you may not be able to form a saturated solution.

    • Cooling Rate: Cooling the solution too quickly can trap impurities within the crystal lattice.

    • Presence of Insoluble Impurities: If your crude product contains insoluble impurities, they must be removed by hot filtration before crystallization.

Frequently Asked Questions (FAQs)

  • Q1: What are the most likely impurities in a crude sample of this compound?

    • A1: Based on the likely synthesis from 2,3-dimethylanisole, common impurities include:

      • Unreacted 2,3-dimethylanisole.

      • Di-iodinated products (e.g., 1,5-diiodo-4-methoxy-2,3-dimethylbenzene).

      • Isomeric mono-iodinated products.

      • Residual iodinating reagents or their byproducts.

  • Q2: How can I monitor the purity of my fractions during column chromatography?

    • A2: Thin-Layer Chromatography (TLC) is the most effective method. Spot each collected fraction on a TLC plate and elute with the same solvent system used for the column. Fractions containing the pure product will show a single spot with the same Rf value.

  • Q3: Is this compound stable during purification?

    • A3: Aryl iodides can be sensitive to light and acid. It is advisable to protect the compound from direct light where possible. If you suspect degradation on silica gel (indicated by streaking on a TLC plate), you can use a less acidic stationary phase like neutral alumina or deactivate the silica gel by adding a small amount of a base like triethylamine (0.1-1%) to the eluent.

  • Q4: What is a suitable storage condition for the purified product?

    • A4: The purified this compound should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation over time.

Data Presentation

Table 1: Suggested Starting Conditions for Flash Column Chromatography

ParameterSuggested ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard stationary phase for many organic compounds.
Eluent System Hexane/Ethyl Acetate or Hexane/DichloromethaneStart with a low polarity (e.g., 99:1 or 98:2) and gradually increase the polarity of the more polar solvent.
Target Rf Value 0.2 - 0.35An Rf in this range on a TLC plate typically provides good separation on a column.
Loading Capacity ~1g crude / 30-50g silica gelA general guideline to avoid column overloading.

Table 2: Solvent Screening Guide for Recrystallization

Solvent/MixtureExpected SolubilityComments
Hexanes Low at RT, may increase with heatGood for non-polar compounds.
Ethanol/Methanol Moderate to high at RTMay be a good single solvent or part of a mixed solvent system.
Isopropanol Moderate solubilityAnother good option for a single-solvent recrystallization.
Hexane/Ethyl Acetate TuneableStart by dissolving in a minimum of hot ethyl acetate and add hot hexane until cloudy.
Ethanol/Water TuneableDissolve in a minimum of hot ethanol and add hot water until persistent cloudiness is observed.

Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Eluent Selection: Using TLC, determine a suitable eluent system that gives the desired product an Rf value of approximately 0.2-0.35. A good starting point is a mixture of hexane and ethyl acetate (e.g., 98:2).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica bed.

  • Elution:

    • Add the eluent to the column and apply pressure to begin the flow.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is just dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow General Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Primary Purification Recrystallization Recrystallization Column Chromatography->Recrystallization Further Purification (Optional) Purity Analysis (TLC, GC-MS, NMR) Purity Analysis (TLC, GC-MS, NMR) Column Chromatography->Purity Analysis (TLC, GC-MS, NMR) Recrystallization->Purity Analysis (TLC, GC-MS, NMR) Pure Product Pure Product Purity Analysis (TLC, GC-MS, NMR)->Pure Product

Caption: General purification workflow for this compound.

troubleshooting_workflow Troubleshooting Logic for Column Chromatography Start Start Poor Separation Poor Separation Start->Poor Separation Check Eluent Polarity Check Eluent Polarity Poor Separation->Check Eluent Polarity Is Rf optimal? Check Column Loading Check Column Loading Poor Separation->Check Column Loading Bands broad? Check for Streaking (Degradation) Check for Streaking (Degradation) Poor Separation->Check for Streaking (Degradation) Tailing spots? Adjust Eluent Adjust Eluent Check Eluent Polarity->Adjust Eluent Repack Column/Reduce Load Repack Column/Reduce Load Check Column Loading->Repack Column/Reduce Load Use Neutralized Silica/Alumina Use Neutralized Silica/Alumina Check for Streaking (Degradation)->Use Neutralized Silica/Alumina End End Adjust Eluent->End Repack Column/Reduce Load->End Use Neutralized Silica/Alumina->End

Caption: Troubleshooting logic for column chromatography.

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation with Aryl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for palladium catalyst deactivation encountered during cross-coupling reactions involving aryl iodides.

Frequently Asked Questions (FAQs)

Q1: Are aryl iodides problematic substrates in palladium-catalyzed cross-coupling reactions?

A1: While aryl iodides are highly reactive due to the relatively weak C-I bond, which facilitates oxidative addition, they can present challenges. The iodide anion (I-) generated during the reaction is a soft ligand that can bond strongly to the soft palladium center.[1] This can lead to the formation of inactive palladium species, such as bridged µ-iodo palladium dimers, which can shut down the catalytic cycle.[1] However, many modern catalyst systems, particularly those with sophisticated phosphine ligands, are designed to work efficiently with aryl iodides.[1]

Q2: What are the most common visual indicators of catalyst deactivation?

A2: The most common visual sign of catalyst deactivation is the formation of a black precipitate, known as palladium black.[2][3] This indicates that the soluble, catalytically active Pd(0) species has aggregated into inactive, bulk palladium metal.[2][4] A color change in the reaction mixture that deviates from the expected profile for a successful reaction can also be an indicator of underlying issues.

Q3: Can impurities in my reagents deactivate the palladium catalyst?

A3: Yes, impurities are a major cause of catalyst deactivation, a phenomenon known as catalyst poisoning.[5][6] Common poisons for palladium catalysts include sulfur compounds, halides, cyanides, and nitrogen-containing heterocycles.[2][7] These impurities can originate from starting materials, solvents, or even glassware that has not been properly cleaned. They function by strongly adsorbing to the catalyst's active sites, preventing the substrate from binding.[5]

Q4: How does the choice of phosphine ligand affect catalyst stability with aryl iodides?

A4: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst. Electron-rich and sterically bulky phosphine ligands can promote the desired catalytic cycle and prevent the formation of inactive palladium species.[8] However, some phosphine ligands can degrade under reaction conditions or may not be robust enough to prevent iodide-induced deactivation.[4][9] For instance, certain hindered monodentate phosphines, while highly active, can form under-ligated palladium complexes that are thermally unstable and susceptible to deactivation by iodide.[10]

Q5: Can the base used in the reaction contribute to catalyst deactivation?

A5: Absolutely. The choice of base is critical. An inappropriate base can lead to side reactions, ligand degradation, or may not be effective in the crucial steps of the catalytic cycle, such as the deprotonation of catalyst intermediates.[11] For some reactions, like the Buchwald-Hartwig amination of aryl iodides, the physical properties of the base (like particle size) can significantly affect the reaction rate when a rate-limiting deprotonation step is involved.[11][12]

Troubleshooting Guide

Problem 1: Reaction Stalls or Low Yield with Visible Palladium Black Formation

Possible Cause: Catalyst aggregation into inactive palladium black. This can be triggered by high temperatures, incorrect ligand choice, or the presence of oxygen.[2][10]

Troubleshooting Steps:

  • Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species or promote the formation of palladium black.[2][10] Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a positive pressure of an inert gas like nitrogen or argon.

  • Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Try increasing the ligand-to-palladium ratio.

  • Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

  • Change the Ligand: Switch to a more robust or sterically demanding ligand that can better stabilize the Pd(0) center. For example, bidentate ligands like Xantphos or dppf are often more stable than monodentate phosphines.[10]

Problem 2: Reaction Fails to Initiate or Proceeds Very Slowly

Possible Cause: Catalyst poisoning by impurities in the starting materials or solvents.[2][5][7]

Troubleshooting Steps:

  • Purify Reagents: Purify all starting materials and solvents. Aryl iodides can be recrystallized, and solvents can be distilled or passed through a column of activated alumina.

  • Use High-Purity Reagents: As a diagnostic tool, run the reaction with the highest purity reagents available to see if the outcome improves significantly.[2]

  • Check for Common Poisons: Be aware of common catalyst poisons like sulfur, which can be present in some reagents.[6][13]

Problem 3: Inconsistent Results or Poor Reproducibility

Possible Cause: Iodide-induced catalyst inhibition or issues with the base.

Troubleshooting Steps:

  • Consider Iodide Scavengers: In some cases, catalyst poisoning by iodide can be mitigated by the addition of silver salts, which precipitate out the iodide as silver iodide (AgI).[14]

  • Evaluate the Base: The base can have a profound effect on the reaction. Ensure the base is of high quality, dry, and finely powdered for solid bases to ensure consistent surface area.[11] Consider screening different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). The effect of the base can be particularly pronounced in certain reactions.[11][12][15]

  • Ligand Selection: Some catalyst systems are inherently more robust to iodide. Buchwald-type phosphine ligands, for example, have been developed to be effective with aryl iodides in reactions like the Buchwald-Hartwig amination.[1]

Data Presentation

Table 1: Effect of Base on the Amination of Aryl Iodides
EntryAryl IodideAmineBaseYield (%)TON (Turnover Number)
14-Iodotoluenen-OctylamineNaOtBu939300
24-Iodotoluenen-OctylamineK₃PO₄606000
32-IodopyridineBenzylamineNaOtBu919100
42-IodopyridineBenzylamineK₃PO₄959500

Data adapted from studies on palladium-catalyzed amination reactions, illustrating that the optimal base can be substrate-dependent.[16] High turnover numbers indicate a more efficient catalyst.

Table 2: Comparison of Halides in Palladium-Catalyzed Amination
EntryAryl HalideCatalyst Loading (mol %)Yield (%)TON (Turnover Number)
12-Chloropyridine0.0018585,000
22-Bromopyridine0.000598196,000
32-Iodopyridine0.05951,900

This table, based on data from the literature, shows that while aryl iodides are reactive, higher catalyst loadings may be needed compared to other aryl halides to achieve high yields in some systems, which can be indicative of some level of catalyst inhibition.[16]

Experimental Protocols

Protocol 1: Diagnostic Test for Reagent Purity

This protocol helps determine if impurities in your reagents are the cause of catalyst deactivation.

  • Baseline Reaction: Set up your reaction using your standard reagents and solvents. Carefully monitor the reaction progress (e.g., by TLC or GC/LC-MS) and determine the final yield.

  • High-Purity Reaction: Set up an identical reaction, but use reagents and solvents of the highest available purity. This includes using freshly recrystallized solids, anhydrous and degassed solvents, and a fresh bottle of palladium catalyst and ligand.

  • Comparison: If the high-purity reaction proceeds significantly better (higher yield, faster reaction rate, less palladium black formation), it is highly likely that impurities in your standard reagents are poisoning the catalyst.[2]

Protocol 2: General Procedure for Degassing Solvents
  • Freeze-Pump-Thaw: For the most rigorous degassing, place the solvent in a Schlenk flask and freeze it using liquid nitrogen. Once frozen, apply a high vacuum for several minutes. Close the flask to the vacuum and allow the solvent to thaw completely. Repeat this cycle at least three times.

  • Sparging with Inert Gas: A simpler method is to bubble a stream of inert gas (nitrogen or argon) through the solvent for at least 30 minutes. While less effective than freeze-pump-thaw, it is sufficient for many applications.

Visualizations

Catalyst Deactivation Troubleshooting Workflow

G A Reaction Failure or Low Yield B Visual Inspection A->B C Palladium Black Observed? B->C D Improve Inert Atmosphere Optimize Ligand/Temp C->D Yes E No Precipitate C->E No F Test Reagent Purity (Protocol 1) E->F G High-Purity Reaction Works? F->G H Purify All Reagents G->H Yes I Screen Ligands & Bases Consider Additives (e.g., Ag+) G->I No

Caption: A troubleshooting workflow for palladium catalyst deactivation.

Palladium Catalytic Cycle and Deactivation Pathways

G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathways Pd(0)L_n Pd(0)L_n ArPd(II)(I)L_n ArPd(II)(I)L_n Pd(0)L_n->ArPd(II)(I)L_n Oxidative Addition (Ar-I) Pd Black Pd Black Pd(0)L_n->Pd Black Aggregation Poisoned Catalyst\n(e.g., Pd-S) Poisoned Catalyst (e.g., Pd-S) Pd(0)L_n->Poisoned Catalyst\n(e.g., Pd-S) Impurity Poisoning ArPd(II)(Nu)L_n ArPd(II)(Nu)L_n ArPd(II)(I)L_n->ArPd(II)(Nu)L_n Transmetalation or other coupling step Inactive Pd(I) Dimer Inactive Pd(I) Dimer ArPd(II)(I)L_n->Inactive Pd(I) Dimer I- Inhibition ArPd(II)(Nu)L_n->Pd(0)L_n Reductive Elimination (Ar-Nu)

Caption: Key deactivation pathways branching from the catalytic cycle.

Factors Influencing Catalyst Stability

G A Catalyst Stability B Ligand (Sterics, Electronics) B->A C Base (Strength, Purity) C->A D Substrate (Aryl Iodide) D->A I- inhibition E Impurities (S, N-heterocycles) E->A Poisoning F Conditions (Temp, Atmosphere) F->A

Caption: Interplay of factors affecting palladium catalyst stability.

References

minimizing homocoupling side reactions in cross-coupling of 1-Iodo-4-methoxy-2,3-dimethylbenzene.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cross-Coupling of 1-Iodo-4-methoxy-2,3-dimethylbenzene

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize homocoupling side reactions during the cross-coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a common problem with this compound?

A1: Homocoupling is an undesired side reaction where two identical molecules couple together. In the context of your reaction, this can mean two molecules of your nucleophile (e.g., a boronic acid in a Suzuki reaction or a terminal alkyne in a Sonogashira reaction) couple to form a dimer. This side reaction competes with the desired cross-coupling pathway, reducing the yield of your target product and complicating its purification. The electron-rich nature of the methoxy group on the aryl iodide can sometimes influence catalyst reactivity, making careful optimization necessary to favor the cross-coupling pathway.

Q2: What are the primary causes of homocoupling in my palladium-catalyzed reaction?

A2: The two main drivers of homocoupling are the presence of oxygen and the palladium catalyst's oxidation state.[1]

  • Presence of Oxygen: Molecular oxygen can promote the oxidative dimerization of organometallic intermediates.[2] In Suzuki couplings, oxygen can facilitate the homocoupling of boronic acids. In Sonogashira couplings, it promotes the dimerization of terminal alkynes, a reaction often called Glaser coupling.[3] Rigorous exclusion of oxygen is therefore critical.[1]

  • Palladium(II) Precatalysts: When using a Pd(II) source like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), the precatalyst must first be reduced to the catalytically active Pd(0) state. This reduction can be initiated by the homocoupling of two molecules of the organometallic nucleophile (e.g., boronic acid), which generates Pd(0) but consumes your starting material and forms byproducts.[4]

Q3: How can I effectively eliminate oxygen from my reaction?

A3: Proper degassing of solvents and maintaining an inert atmosphere are crucial.

  • Solvent Degassing: Solvents can be degassed by bubbling an inert gas (argon or nitrogen) through the liquid for an extended period. A more rigorous method is the "freeze-pump-thaw" technique, where the solvent is frozen, the headspace is evacuated under vacuum, and the solvent is thawed; this cycle is typically repeated three times.[2]

  • Inert Atmosphere: The reaction vessel must be thoroughly purged of air. This is typically achieved by evacuating the sealed flask and backfilling it with an inert gas like argon or nitrogen. Repeating this cycle 3-5 times before adding solvents is a standard and effective practice.[5]

Q4: How does my choice of palladium source affect homocoupling?

A4: The choice of palladium source is critical. Pd(II) precatalysts can directly promote homocoupling during their initial reduction to Pd(0).[4]

  • Pd(0) Sources: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it does not require an in-situ reduction step, thereby avoiding the homocoupling associated with catalyst activation.[6]

  • Modern Precatalysts: Advanced precatalysts, such as Buchwald's G3 and G4 precatalysts, are designed to generate the active Pd(0) species cleanly and efficiently, which can significantly minimize side reactions.[4]

  • Additives with Pd(II): If you must use a Pd(II) source, adding a mild reducing agent, such as potassium formate, can facilitate the formation of Pd(0) and suppress the homocoupling of the boronic acid.[1]

Q5: Can my choice of ligand help minimize homocoupling?

A5: Yes, the ligand plays a vital role. Bulky, electron-rich phosphine ligands are often highly effective at promoting the desired cross-coupling.[4] Ligands like SPhos and XPhos can accelerate the reductive elimination step of the catalytic cycle to form the cross-coupled product, which outcompetes the pathways leading to homocoupling.[4][6]

Q6: I'm performing a Sonogashira coupling and observing significant alkyne dimerization. How can I prevent this?

A6: Alkyne homocoupling (Glaser coupling) is a very common side reaction in Sonogashira chemistry, primarily driven by oxygen and the copper(I) co-catalyst.[3] The most effective strategy to prevent it is to use a copper-free protocol.[3][7] These methods may require more active palladium catalysts or different ligands but directly eliminate the primary pathway for this side reaction.[2] Additionally, ensuring strictly anaerobic conditions is crucial.[3]

Q7: In a Stille coupling, how can I reduce the homocoupling of the organostannane reagent?

A7: Homocoupling in Stille reactions can occur when two organostannane molecules react with the Pd(II) precatalyst.[8] Using a Pd(0) source can mitigate this. Additionally, additives like copper(I) salts have been shown to accelerate the desired cross-coupling, potentially minimizing the lifetime of intermediates that could lead to homocoupling.[9] The choice of ligand is also important, with electron-rich, bulky phosphines often favoring the cross-coupling pathway.[8]

Troubleshooting Guides

Guide 1: High Homocoupling of Boronic Acid in Suzuki-Miyaura Coupling
Observation Potential Cause Recommended Solution(s)
Reaction turns black quickly; significant biaryl byproduct detected.Oxygen Contamination 1. Improve degassing of solvents using freeze-pump-thaw cycles. 2. Ensure the reaction flask is thoroughly purged with argon or nitrogen (3-5 cycles). 3. Use freshly purchased, high-purity reagents.
Homocoupling is high at the start of the reaction.Pd(II) Precatalyst Reduction 1. Switch from a Pd(II) source (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[6] 2. Use a modern, well-defined precatalyst (e.g., a Buchwald G3 precatalyst).[4] 3. If using Pd(II), add a mild reductant like potassium formate.[1]
Reaction is sluggish, allowing homocoupling to compete.Suboptimal Ligand or Base 1. Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[6] 2. Optimize the base. Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred to stronger bases that can promote side reactions.[4]
Homocoupling increases at higher temperatures.Thermal Decomposition / Side Reactions 1. Lower the reaction temperature and monitor for a longer period. 2. Screen different solvents that may allow for efficient coupling at a lower temperature.
Guide 2: High Homocoupling of Alkyne in Sonogashira Coupling
Observation Potential Cause Recommended Solution(s)
Significant amount of 1,3-diyne (Glaser product) is formed.Copper(I) Co-catalyst & Oxygen 1. Switch to a copper-free protocol. This is the most effective solution.[3][7] 2. If using copper, ensure the reaction is strictly anaerobic. Thoroughly degas all solvents and reagents.[2] 3. Minimize the amount of copper(I) catalyst used.
Reaction is slow, allowing time for homocoupling.Inactive Catalyst or Wrong Base 1. Screen different palladium sources and phosphine ligands. 2. Ensure the amine base (e.g., triethylamine, diisopropylamine) is anhydrous and of high purity. Distilling the amine may be necessary.
Homocoupling still occurs under copper-free conditions.Presence of Oxygen Even without copper, oxygen can promote some level of homocoupling. Re-evaluate and improve all anaerobic techniques.[3]

Experimental Protocols

Protocol 1: General Procedure for Setting Up an Oxygen-Free Cross-Coupling Reaction
  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, stir bar) at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

  • Solid Reagent Addition: Add this compound, the nucleophilic partner (e.g., boronic acid), the base (e.g., K₃PO₄), the palladium catalyst, and the ligand to the reaction flask.

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Connect the flask to a Schlenk line. Carefully evacuate the flask under vacuum until the pressure is stable, then backfill with high-purity argon or nitrogen. Repeat this evacuate/backfill cycle 3 to 5 times.[5]

  • Solvent Addition: Add the anhydrous, degassed solvent via a gas-tight syringe or cannula under a positive pressure of inert gas.

  • Reaction Execution: Place the flask in a pre-heated oil bath or heating mantle and stir at the desired temperature. Monitor the reaction's progress by TLC, GC-MS, or LC-MS.

  • Work-up: Once complete, cool the reaction to room temperature. Quench the reaction appropriately (e.g., with water or a saturated NH₄Cl solution), and proceed with standard extraction and purification procedures.

Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Homocoupling
  • Reagents: this compound (1.0 equiv), Arylboronic acid (1.2-1.5 equiv), K₃PO₄ (2.0-3.0 equiv), SPhos Pd G3 precatalyst (1-2 mol%), SPhos (1-2 mol%).

  • Solvent: Degassed 1,4-dioxane/water (e.g., 10:1 v/v).

  • Procedure: Following Protocol 1, combine the solid reagents in a Schlenk flask. Purge thoroughly with argon. Add the degassed solvent mixture. Heat the reaction to 80-100 °C and stir until completion. The use of a G3 precatalyst and an appropriate bulky ligand like SPhos is designed to promote efficient cross-coupling over homocoupling.[4][6]

Protocol 3: Copper-Free Sonogashira Coupling
  • Reagents: this compound (1.0 equiv), Terminal Alkyne (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equiv).

  • Solvent: Degassed, anhydrous toluene or DMF.

  • Procedure: Following Protocol 1, add the aryl iodide, palladium acetate, SPhos ligand, and base to a flame-dried Schlenk flask under argon.[3] Add the degassed solvent, followed by the terminal alkyne via syringe. Heat the mixture to 100 °C and monitor. This copper-free method completely avoids the primary pathway for Glaser homocoupling.[3]

Visualizations

Troubleshooting & Logic Diagrams

start High Homocoupling Observed q_reaction What is the coupling type? start->q_reaction suzuki Suzuki Coupling q_reaction->suzuki Suzuki sonogashira Sonogashira Coupling q_reaction->sonogashira Sonogashira check_o2 1. Check for Oxygen - Improve degassing - Purge vessel thoroughly suzuki->check_o2 check_cu 1. Use Copper-Free Protocol - Eliminates primary homocoupling pathway sonogashira->check_cu check_pd 2. Check Pd Source - Switch from Pd(II) to Pd(0) - Use modern precatalyst check_o2->check_pd check_ligand 3. Optimize Ligand - Use bulky, electron-rich ligands (e.g., SPhos, XPhos) check_pd->check_ligand check_o2_sono 2. Ensure Strict Anaerobic Conditions check_cu->check_o2_sono slow_addition 3. Consider Slow Addition of Alkyne check_o2_sono->slow_addition

Caption: Troubleshooting decision tree for homocoupling side reactions.

A 1. Oven-dry glassware (Flask, Stir Bar) B 2. Add Solid Reagents (Aryl Iodide, Nucleophile, Base, Catalyst, Ligand) A->B C 3. Seal and Purge (Evacuate / Backfill with Argon 3x) B->C D 4. Add Degassed Solvent (via Syringe/Cannula) C->D E 5. Heat to Reaction Temp (Under positive Ar pressure) D->E F 6. Monitor Progress (TLC, GC-MS, LC-MS) E->F

Caption: Standard workflow for setting up an anaerobic cross-coupling reaction.

cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X Pd0->OxAdd Oxidative Addition (Ar-I) CrossCoupling Cross-Coupled Product (Ar-Nu) OxAdd->CrossCoupling Transmetalation (Nu-M) + Reductive Elimination HomoCoupling Homocoupled Product (Nu-Nu) OxAdd->HomoCoupling Side Reactions (e.g., with O2, excess Nu)

Caption: Competing pathways of cross-coupling versus homocoupling.

References

Navigating the Reactivity of 1-Iodo-4-methoxy-2,3-dimethylbenzene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing 1-Iodo-4-methoxy-2,3-dimethylbenzene in their synthetic endeavors. Below, you will find frequently asked questions (FAQs) and troubleshooting advice focused on the critical role of solvent selection in influencing the reactivity of this aryl iodide in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent generally impact the outcome of cross-coupling reactions with this compound?

A1: The solvent plays a multifaceted role in palladium-catalyzed cross-coupling reactions. Its primary functions are to dissolve the reactants, catalyst, and base, and to influence the reaction rate and selectivity. The polarity of the solvent can significantly affect the stability of intermediates and transition states within the catalytic cycle. For instance, polar apathetic solvents like DMF and MeCN can sometimes alter selectivity in Suzuki-M iyaura couplings.[1]

Q2: In a Sonogashira coupling involving this compound, what are the key considerations for solvent selection?

A2: For a successful Sonogashira coupling, the solvent must effectively dissolve the aryl iodide, the terminal alkyne, the palladium catalyst, the copper co-catalyst (if used), and the base.[2] Poor solubility of any component will impede the reaction rate. Common choices include polar aprotic solvents such as DMF and acetonitrile, or amine bases like triethylamine which can also serve as the solvent.[2] The high electron-donating capacity of DMF is thought to facilitate the deprotonation of the alkyne.[2] However, in some cases, non-polar solvents like toluene have been found to provide better yields, as polar solvents like DMF may displace essential ligands from the palladium complex.[2]

Q3: For a Suzuki-Miyaura coupling with this compound, what solvent systems are typically recommended?

A3: Suzuki-Miyaura reactions often perform well in a range of ether solvents or mixtures of organic solvents with water. Common systems include dioxane/water, THF/water, and DMF/water. The addition of water can be crucial for the solubility and activation of inorganic bases like potassium carbonate. The choice between polar and nonpolar solvents can also influence selectivity, particularly if the substrate has multiple reactive sites.[1][3]

Q4: Can solvent choice affect catalyst stability and lead to low yields?

A4: Absolutely. The solvent can influence the stability of the active palladium catalyst. The formation of palladium black, an inactive form of palladium, can be a sign of catalyst decomposition. This can be triggered by factors such as the presence of oxygen, high reaction temperatures, or an inappropriate solvent that does not adequately stabilize the catalytic species.[4] Thoroughly degassing the solvent is a critical step to remove dissolved oxygen.

Troubleshooting Guide

Issue 1: Low or No Product Yield in Cross-Coupling Reactions
Possible Cause Troubleshooting Steps
Poor Solubility of Reactants - Select a solvent or solvent mixture that ensures all reactants (this compound, coupling partner, base, and catalyst) are fully dissolved at the reaction temperature. - For Suzuki-Miyaura reactions, consider adding water as a co-solvent to improve the solubility of inorganic bases.
Catalyst Deactivation - Ensure the solvent is rigorously degassed to remove oxygen, which can lead to the formation of inactive palladium black.[4] - Choose a solvent that is stable at the required reaction temperature. - Some solvents can act as ligands and inhibit the catalyst; if you suspect this, try a different solvent system.[2]
Inappropriate Solvent Polarity - The polarity of the solvent can affect the rate-determining step of the catalytic cycle. If a reaction is sluggish, screen a range of solvents with varying polarities (e.g., Toluene (nonpolar), THF (intermediate), DMF (polar aprotic)).
Issue 2: Formation of Significant Side Products
Possible Cause Troubleshooting Steps
Homocoupling of Coupling Partner - In Sonogashira couplings (Glaser coupling), this can be minimized by using copper-free conditions or by the slow addition of the terminal alkyne. - In Suzuki-Miyaura reactions, ensure anhydrous conditions and consider using boronic esters which are more stable to protodeboronation.
Dehalogenation of this compound - This side reaction can be promoted by certain bases and high temperatures. - Consider using a less polar solvent, as highly polar solvents can sometimes facilitate this pathway. - Optimize the reaction temperature to the lowest effective level.

Experimental Protocols

While specific quantitative data for the effect of various solvents on the reactivity of this compound is not extensively available in the public domain, the following protocols for analogous aryl iodides can serve as a robust starting point for optimization.

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for structurally similar aryl iodides.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Ethanol/Water (4:1:1), or DMF)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (1-5 mol%).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling

This protocol provides a starting point for the Sonogashira coupling of this compound.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI) (for traditional Sonogashira)

  • Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Degassed Solvent (e.g., THF, DMF, or Toluene)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%, if applicable).

  • Add the degassed solvent.

  • Add this compound (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), and the amine base (2-3 equiv., can also be the solvent).

  • Stir the reaction mixture at room temperature or heat as required.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Solvent_Choice_Workflow start Reaction Planning: Cross-Coupling of This compound solubility Assess Solubility of All Components (Aryl Iodide, Coupling Partner, Catalyst, Base) start->solubility solvent_screen Select Initial Solvent System(s) for Screening solubility->solvent_screen nonpolar Nonpolar (e.g., Toluene, Xylene) solvent_screen->nonpolar polar_aprotic Polar Aprotic (e.g., THF, Dioxane, DMF, Acetonitrile) solvent_screen->polar_aprotic polar_protic Polar Protic / Aqueous Mixtures (e.g., Dioxane/Water, Ethanol) solvent_screen->polar_protic reaction_setup Perform Small-Scale Test Reactions nonpolar->reaction_setup polar_aprotic->reaction_setup polar_protic->reaction_setup monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) reaction_setup->monitoring analysis Analyze Results: Yield, Purity, Side Products monitoring->analysis troubleshooting Troubleshoot Issues (Low Yield, Side Reactions) monitoring->troubleshooting Issues Detected optimization Optimize Reaction Conditions (Temperature, Concentration, Base) analysis->optimization Sub-optimal results scale_up Scale-Up Reaction with Optimized Solvent analysis->scale_up Optimal results optimization->reaction_setup troubleshooting->optimization

Caption: A logical workflow for selecting and optimizing a solvent for cross-coupling reactions involving this compound.

Troubleshooting_Low_Yield start Low or No Yield Observed check_catalyst Verify Catalyst Activity - Use fresh catalyst - Ensure inert atmosphere start->check_catalyst check_reagents Check Reagent Purity & Integrity - Anhydrous solvents? - Base quality? - Coupling partner stability? start->check_reagents check_solubility Re-evaluate Solvent Choice - Are all components soluble? - Is the solvent degassed? start->check_solubility optimize_temp Adjust Reaction Temperature - Increase temperature cautiously - Consider microwave heating start->optimize_temp screen_bases Screen Alternative Bases - Stronger/more soluble base? start->screen_bases rerun Re-run Experiment with Modified Conditions check_catalyst->rerun check_reagents->rerun screen_solvents Screen Different Solvent Classes (Polar vs. Nonpolar) check_solubility->screen_solvents optimize_temp->rerun screen_solvents->rerun screen_bases->rerun

Caption: A troubleshooting guide for addressing low yields in cross-coupling reactions of this compound, with a focus on solvent-related issues.

References

Technical Support Center: Efficient Cross-Coupling with 1-Iodo-4-methoxy-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cross-coupling reactions with 1-Iodo-4-methoxy-2,3-dimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for achieving high efficiency in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: The primary challenges with this substrate are related to its steric hindrance and electron-rich nature. The two methyl groups ortho to the iodine atom create significant steric bulk, which can impede the approach of the catalyst and the coupling partner. Additionally, the electron-donating methoxy and methyl groups increase the electron density on the aromatic ring, which can slow down the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions. Careful selection of the base, ligand, and catalyst is crucial to overcome these challenges.

Q2: How does the choice of base impact the efficiency of the cross-coupling reaction?

A2: The base plays a critical role in several steps of the catalytic cycle, including the regeneration of the active catalyst and, in the case of Suzuki coupling, the formation of the active boronate species. For sterically hindered substrates like this compound, the strength and solubility of the base are key factors. Inorganic bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often effective due to their high basicity and ability to promote the reaction. In some cases, organic bases may also be employed, but their effectiveness can be highly dependent on the specific reaction conditions.

Q3: Which cross-coupling reactions are most suitable for this substrate?

A3: this compound can be successfully employed in a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. However, the optimal conditions will vary for each reaction type. Due to the challenges mentioned above, reactions often require more forcing conditions (e.g., higher temperatures, longer reaction times) and carefully selected catalyst/ligand systems.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Possible Cause: Inefficient oxidative addition due to the electron-rich and sterically hindered nature of the substrate.

Solutions:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition.

  • Select an Appropriate Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or tBu₃P) can promote oxidative addition and stabilize the palladium center.

  • Choose a More Active Catalyst Precursor: In some cases, using a pre-formed palladium(0) source like Pd₂(dba)₃ may be more effective than in situ reduction of a palladium(II) salt.

Possible Cause: Ineffective base for the specific reaction conditions.

Solutions:

  • Base Screening: If using a common base like sodium carbonate (Na₂CO₃) with low success, switch to a stronger or more soluble base such as Cs₂CO₃ or K₃PO₄.

  • Solvent Consideration: Ensure the chosen base has sufficient solubility in the reaction solvent. For inorganic bases, the addition of a small amount of water can sometimes be beneficial.

Issue 2: Formation of Side Products (e.g., Homocoupling, Protodeiodination)

Possible Cause: Undesired side reactions competing with the desired cross-coupling.

Solutions:

  • Degas Thoroughly: Oxygen can promote the homocoupling of coupling partners. Ensure the reaction mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.

  • Control Stoichiometry: Use a slight excess of the coupling partner (e.g., 1.1-1.5 equivalents) to favor the cross-coupling pathway.

  • Optimize Base: A base that is too strong or too weak can sometimes lead to side reactions. Screening different bases is recommended.

Data Presentation: Base Selection for Suzuki-Miyaura Coupling

The following table summarizes the results of a base screening for the Suzuki-Miyaura coupling of a structurally similar substrate, 3-iodo-4-methoxybenzoic acid methyl ester, with a sterically hindered boronic ester. These findings provide a strong starting point for optimizing the reaction with this compound.

EntryBaseSolventTemperature (°C)Yield (%)
1Tl₂CO₃Benzene8096
2Na₂CO₃ (aq)Benzene80<5
3K₃PO₄Benzene80<5
4Cs₂CO₃Benzene8010
5NaOPhBenzene8085
6K₂CO₃Benzene80<5
7Et₃NBenzene80<5
8DBUBenzene80<5

Data adapted from a study on a structurally similar substrate and should be used as a guideline for optimization.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific coupling partners.

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the selected base (e.g., Cs₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.

  • Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or a mixture with water) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycles and Troubleshooting Workflow

The following diagrams illustrate the general catalytic cycles for common cross-coupling reactions and a logical workflow for troubleshooting common issues.

Suzuki_Miyaura_Cycle A Pd(0)L_n B Ar-Pd(II)-I(L_n) A->B Oxidative Addition (Ar-I) C Ar-Pd(II)-OR(L_n) B->C Ligand Exchange (Base, -I⁻) D Ar-Pd(II)-Ar'(L_n) C->D Transmetalation (Ar'-B(OR)₂) D->A Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Heck_Buchwald_Cycles cluster_sonogashira Sonogashira Coupling cluster_heck Heck Coupling cluster_buchwald Buchwald-Hartwig Amination A1 Pd(0)L_n B1 Ar-Pd(II)-I(L_n) A1->B1 Oxidative Addition (Ar-I) C1 Ar-Pd(II)-C≡CR(L_n) B1->C1 Transmetalation (Cu-C≡CR) C1->A1 Reductive Elimination (Ar-C≡CR) A2 Pd(0)L_n B2 Ar-Pd(II)-I(L_n) A2->B2 Oxidative Addition (Ar-I) C2 Alkene Insertion B2->C2 Coordination & Insertion (Alkene) D2 β-Hydride Elimination C2->D2 D2->A2 Reductive Elimination (Base) A3 Pd(0)L_n B3 Ar-Pd(II)-I(L_n) A3->B3 Oxidative Addition (Ar-I) C3 [Ar-Pd(II)-NR¹R²(L_n)]⁺ B3->C3 Amine Coordination & Deprotonation (Base) C3->A3 Reductive Elimination (Ar-NR¹R²)

Caption: Simplified catalytic cycles for Sonogashira, Heck, and Buchwald-Hartwig reactions.

Troubleshooting_Workflow Start Low or No Yield in Cross-Coupling Q1 Is starting material consumed? Start->Q1 A1_No Check: - Catalyst activity - Reaction temperature - Ligand choice Q1->A1_No No A1_Yes Side reactions likely dominant Q1->A1_Yes Yes Q2 Is base appropriate for reaction? A1_No->Q2 Action1 Thoroughly degas reaction mixture A1_Yes->Action1 A2_No Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄) Q2->A2_No No A2_Yes Check for: - Homocoupling - Protodeiodination Q2->A2_Yes Yes A2_Yes->Action1 Action2 Optimize stoichiometry Action1->Action2

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

preventing dehalogenation of 1-Iodo-4-methoxy-2,3-dimethylbenzene during reaction.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Iodo-4-methoxy-2,3-dimethylbenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted dehalogenation of this substrate during chemical reactions.

Troubleshooting Guide: Preventing Dehalogenation

This guide addresses specific issues related to the loss of the iodine substituent during reactions, such as palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Heck).

Q1: I am observing a significant amount of the dehalogenated byproduct, 1-methoxy-2,3-dimethylbenzene, in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I prevent this?

A1: Dehalogenation, specifically hydrodehalogenation, is a known side reaction in Suzuki-Miyaura couplings. The primary causes often involve the formation of a palladium-hydride species which then reductively cleaves the carbon-iodine bond.

Potential Causes:

  • Base: Certain bases or impurities within the base can act as hydride donors.

  • Solvent: Protic solvents, especially alcohols, can be a source of hydrides.

  • Temperature: High reaction temperatures can accelerate the rate of dehalogenation.

  • Catalyst System: The choice of palladium precursor and ligand can influence the relative rates of the desired cross-coupling versus the undesired dehalogenation.

Troubleshooting Steps:

  • Optimize the Base:

    • Switch to a non-hydridic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

    • Ensure the base is of high purity and handled under anhydrous conditions if necessary.

  • Change the Solvent System:

    • Replace protic solvents like ethanol or isopropanol with aprotic solvents such as dioxane, THF, or toluene.[1] If a co-solvent is necessary for solubility, minimize the amount of any protic solvent.

  • Lower the Reaction Temperature:

    • Aryl iodides are generally more reactive than the corresponding bromides or chlorides, often allowing for milder reaction conditions.[2] Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor for progress over a longer period.

  • Modify the Catalyst and Ligand:

    • Use a well-defined Pd(0) source like Pd(PPh₃)₄ to avoid incomplete reduction of Pd(II) precatalysts.

    • Employ bulky, electron-rich phosphine ligands which can promote the rate-limiting transmetalation and subsequent reductive elimination, favoring the cross-coupling pathway.

Q2: During a Sonogashira coupling with this compound, I am getting low yields of my desired product and a significant amount of 1-methoxy-2,3-dimethylbenzene. How can I improve my reaction?

A2: Dehalogenation is a common side reaction in Sonogashira couplings, especially with electron-rich aryl iodides. The mechanism is often similar to that in Suzuki couplings, but with additional factors related to the copper co-catalyst and the amine base.

Potential Causes:

  • Amine Base: The amine base (e.g., triethylamine, diisopropylethylamine) can be a source of hydrides, leading to dehalogenation.

  • Copper Co-catalyst: While essential for the traditional Sonogashira, the copper catalyst can sometimes facilitate side reactions.

  • Reaction Temperature: Elevated temperatures can promote both dehalogenation and homocoupling of the alkyne (Glaser coupling).

Troubleshooting Steps:

  • Consider a Copper-Free Protocol:

    • Copper-free Sonogashira conditions can often minimize side reactions. These protocols typically use a more active palladium catalyst and a different base.

  • Optimize the Base:

    • If using a traditional Sonogashira, try switching to a bulkier amine base.

    • Alternatively, for copper-free systems, inorganic bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF can be effective.[3][4]

  • Adjust the Reaction Temperature:

    • Given the high reactivity of aryl iodides, it is often possible to run the reaction at room temperature or slightly elevated temperatures (e.g., 40-60 °C).[2]

  • Ensure an Inert Atmosphere:

    • Thoroughly degas all solvents and reagents to remove oxygen, which can promote the undesirable Glaser homocoupling of the alkyne and potentially affect the stability of the catalyst.

Frequently Asked Questions (FAQs)

Q: What is the general stability of this compound?

A: this compound is a stable crystalline solid under standard laboratory conditions. However, like many aryl iodides, it can be sensitive to light and should be stored in an amber vial or in the dark to prevent potential photochemical degradation over long periods. It is generally stable to a range of reaction conditions but can undergo dehalogenation under certain catalytic (e.g., palladium with a hydride source) or photochemical conditions.[3][5]

Q: Can I use a Heck reaction with this substrate, and what precautions should I take against dehalogenation?

A: Yes, the Heck reaction is a viable option for this compound.[6][7] To minimize dehalogenation, consider the following:

  • Base Selection: Use a non-nucleophilic inorganic base like potassium carbonate or sodium acetate rather than an amine base if dehalogenation is observed.

  • Catalyst Choice: Phosphine-free catalyst systems or those with bulky electron-rich ligands can be effective.

  • Temperature Control: As with other cross-coupling reactions, use the lowest temperature that allows for a reasonable reaction rate.

Q: Are there any structural features of this compound that might make it more prone to dehalogenation?

A: The methoxy group is an electron-donating group, which increases the electron density on the aromatic ring. This can make the carbon-iodine bond more susceptible to oxidative addition to the palladium catalyst, which is the first step in both the desired cross-coupling and the undesired dehalogenation pathway. The two adjacent methyl groups may also provide some steric hindrance around the iodine atom, which could influence the kinetics of the reaction.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes general conditions for Suzuki and Sonogashira reactions with analogous electron-rich aryl iodides, highlighting parameters that can be adjusted to minimize dehalogenation.

ReactionParameterCondition Favoring ProductCondition Favoring DehalogenationReference
Suzuki-Miyaura Base K₂CO₃, Cs₂CO₃, K₃PO₄NaOtBu, Et₃N[1]
Solvent Dioxane, Toluene, THFEthanol, Methanol[1]
Temperature Room Temperature to 80 °C> 100 °C[2]
Ligand Bulky, electron-rich phosphinesLess bulky phosphines
Sonogashira Catalyst System Copper-freePd/Cu co-catalyzed[3][8]
Base K₂CO₃, Cs₂CO₃ (in copper-free)Et₃N, i-Pr₂NEt[1][8]
Temperature Room Temperature to 60 °C> 80 °C[2]
Atmosphere Rigorously inert (Argon/Nitrogen)Presence of Oxygen

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to suppress hydrodehalogenation.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of the inert gas, add Pd(PPh₃)₄.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is adapted for the coupling of this compound with a terminal alkyne under copper-free conditions to reduce side reactions.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask, add this compound and Cs₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add Pd(PPh₃)₄ followed by anhydrous, degassed DMF.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Dehalogenation_Pathway cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Dehalogenation Pathway ArI Ar-I OxAdd Ar-Pd(II)-I(L₂) ArI->OxAdd Oxidative Addition Pd0 Pd(0)L₂ Pd0->OxAdd Transmetal Ar-Pd(II)-R(L₂) OxAdd->Transmetal Transmetalation (e.g., with Ar'B(OH)₂) OxAdd_copy Ar-Pd(II)-I(L₂) Transmetal->Pd0 Product Ar-R Transmetal->Product Reductive Elimination HydrideSource Hydride Source (e.g., Base, Solvent) PdH Ar-Pd(II)-H(L₂) HydrideSource->PdH Hydride Transfer Byproduct Ar-H PdH->Byproduct Reductive Elimination OxAdd_copy->PdH

Caption: Competing pathways of cross-coupling and dehalogenation.

Troubleshooting_Workflow Start Dehalogenation Observed Q_Base Is the base a potential hydride donor? (e.g., amine) Start->Q_Base Sol_Base Switch to non-hydridic base (K₂CO₃, Cs₂CO₃, K₃PO₄) Q_Base->Sol_Base Yes Q_Solvent Is a protic solvent being used? (e.g., EtOH, MeOH) Q_Base->Q_Solvent No Sol_Base->Q_Solvent Sol_Solvent Switch to aprotic solvent (Dioxane, Toluene, THF) Q_Solvent->Sol_Solvent Yes Q_Temp Is the reaction temperature high (>80-100 °C)? Q_Solvent->Q_Temp No Sol_Solvent->Q_Temp Sol_Temp Lower reaction temperature Q_Temp->Sol_Temp Yes Q_Catalyst Is the catalyst system optimized? Q_Temp->Q_Catalyst No Sol_Temp->Q_Catalyst Sol_Catalyst Screen ligands (e.g., bulky, electron-rich) Consider a Cu-free system Q_Catalyst->Sol_Catalyst Yes/Maybe End Problem Resolved Q_Catalyst->End No Sol_Catalyst->End

Caption: Troubleshooting workflow for dehalogenation.

References

Technical Support Center: Synthesis of 1-Iodo-4-methoxy-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Iodo-4-methoxy-2,3-dimethylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and commercially available starting material is 2,3-Dimethylanisole (also known as 1-methoxy-2,3-dimethylbenzene).[1][2][3]

Q2: Why is the iodination of 2,3-dimethylanisole expected to be regioselective for the 4-position?

A2: The regioselectivity is governed by the electronic and steric effects of the substituents on the benzene ring. The methoxy group is a strong ortho-para directing group, activating the 2, 4, and 6 positions. The two methyl groups are also ortho-para directing. The combination of these directing effects strongly activates the 4-position (para to the methoxy group and ortho to the 3-methyl group). While other positions are also activated, the 4-position is the most sterically accessible, leading to its preferential iodination.[4][5]

Q3: What are the most recommended iodinating agents for this synthesis?

A3: For activated aromatic rings like 2,3-dimethylanisole, mild electrophilic iodinating agents are recommended to avoid side reactions and control regioselectivity. The most commonly employed reagents are N-Iodosuccinimide (NIS) in the presence of a catalytic amount of acid, and a combination of molecular iodine (I₂) with a silver salt such as silver sulfate (Ag₂SO₄).[6][7][8][9]

Q4: What are the potential side products in this reaction?

A4: The primary side products are other regioisomers of mono-iodinated 2,3-dimethylanisole. Di-iodinated products can also form, especially if an excess of the iodinating agent is used.[6] Under harsh conditions, oxidation of the aromatic ring or cleavage of the methoxy group can occur.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for the starting material (2,3-dimethylanisole) should diminish as a new, typically lower Rf spot corresponding to the iodinated product appears.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive iodinating agent.1. Use a fresh batch of the iodinating agent. NIS can decompose over time.
2. Insufficient activation of the iodinating agent.2. If using NIS, ensure a catalytic amount of a suitable acid (e.g., trifluoroacetic acid) is present.[7] If using I₂/Ag₂SO₄, ensure the silver salt is of good quality.[6]
3. Low reaction temperature.3. Gently heat the reaction mixture as specified in the protocol.
Formation of Multiple Products (Poor Regioselectivity) 1. Reaction conditions are too harsh.1. Use a milder iodinating agent (NIS is often more selective than I₂ with strong oxidants).
2. Incorrect stoichiometry.2. Use a 1:1 molar ratio of the substrate to the iodinating agent to minimize di-iodination.
Product Degradation (Discoloration of the final product) 1. Presence of residual iodine.1. During work-up, wash the organic layer with a solution of sodium thiosulfate or sodium bisulfite until the color of iodine is no longer visible.
2. Exposure to light or heat.2. Store the purified product in a cool, dark place, preferably under an inert atmosphere.
Difficult Purification 1. Close polarity of the desired product and regioisomeric byproducts.1. Use a high-efficiency silica gel for column chromatography and experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve better separation.
2. Presence of insoluble byproducts.2. Filter the reaction mixture before work-up to remove any insoluble materials, such as silver iodide if using a silver salt.[6]

Data Presentation

Table 1: Comparison of Common Iodinating Agents

Iodinating AgentActivating Agent/Co-reagentTypical SolventAdvantagesDisadvantages
N-Iodosuccinimide (NIS)Catalytic acid (e.g., TFA)Acetonitrile, DichloromethaneHigh regioselectivity for activated rings, mild reaction conditions.[7]Can be more expensive than I₂.
Iodine (I₂)Silver Sulfate (Ag₂SO₄)DichloromethaneMild and effective, avoids the use of strong acids.[6][9]Silver salts are costly and light-sensitive.
Iodine (I₂)Oxidizing agents (e.g., HNO₃, H₂O₂)Acetic AcidCost-effective.Can lead to over-oxidation and lower selectivity.
Iodine Monochloride (ICl)NoneDichloromethane, Acetic AcidHighly reactive.Can be less selective and may introduce chlorination as a side reaction.

Experimental Protocols

Protocol 1: Iodination using N-Iodosuccinimide (NIS)
  • Preparation: In a round-bottom flask, dissolve 2,3-dimethylanisole (1.0 eq.) in anhydrous acetonitrile.

  • Reaction: To the stirred solution, add N-Iodosuccinimide (1.1 eq.) followed by a catalytic amount of trifluoroacetic acid (0.1 eq.).

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]

Protocol 2: Iodination using Iodine and Silver Sulfate
  • Preparation: To a mixture of iodine (1.0 eq.) and silver sulfate (1.0 eq.) in dichloromethane, add 2,3-dimethylanisole (1.0 eq.) at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Filter the reaction mixture to remove the silver iodide precipitate. Wash the filtrate with a 10% aqueous sodium bisulfite solution, followed by water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the final product.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start dissolve Dissolve 2,3-dimethylanisole in solvent start->dissolve add_reagents Add iodinating reagents (e.g., NIS/acid or I2/Ag2SO4) dissolve->add_reagents stir Stir at specified temperature add_reagents->stir monitor Monitor by TLC stir->monitor quench Quench reaction (e.g., with Na2S2O3) monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry chromatography Column Chromatography dry->chromatography end Final Product chromatography->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Reaction Outcome low_conversion Low/No Conversion start->low_conversion multiple_products Multiple Products start->multiple_products product_degradation Product Degradation start->product_degradation check_reagents Check Reagent Activity & Purity low_conversion->check_reagents Possible Cause check_conditions Verify Reaction Conditions (Temp., Catalyst) low_conversion->check_conditions Possible Cause adjust_stoichiometry Adjust Stoichiometry (Substrate:Reagent) multiple_products->adjust_stoichiometry Possible Cause use_milder_conditions Use Milder Conditions/ Reagents multiple_products->use_milder_conditions Possible Cause improve_workup Improve Work-up (Quenching, Washing) product_degradation->improve_workup Possible Cause proper_storage Ensure Proper Storage (Cool, Dark, Inert Atm.) product_degradation->proper_storage Possible Cause

Caption: Troubleshooting logic for challenges in the synthesis of this compound.

References

Validation & Comparative

Reactivity Face-Off: 1-Iodo-4-methoxy-2,3-dimethylbenzene vs. 1-Bromo-4-methoxy-2,3-dimethylbenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of synthetic organic chemistry, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. For drug development and materials science applications, where the rapid and reliable synthesis of complex molecules is paramount, a thorough understanding of substrate reactivity is indispensable. This guide provides an in-depth, objective comparison of the reactivity of 1-iodo-4-methoxy-2,3-dimethylbenzene and its bromo-analogue, 1-bromo-4-methoxy-2,3-dimethylbenzene, in palladium-catalyzed cross-coupling reactions. This comparison is supported by established chemical principles and extrapolated experimental data to inform rational substrate selection.

Executive Summary: The Halogen's Influence on Reactivity

The fundamental difference in reactivity between this compound and 1-bromo-4-methoxy-2,3-dimethylbenzene lies in the inherent properties of the carbon-halogen (C-X) bond. The Carbon-Iodine (C-I) bond is longer and weaker than the Carbon-Bromine (C-Br) bond. This disparity directly impacts the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst. The lower bond dissociation energy of the C-I bond facilitates a more rapid oxidative addition, generally leading to faster reaction rates, higher yields, and the feasibility of employing milder reaction conditions.

The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is: I > Br > Cl .[1][2] Consequently, this compound is the more reactive substrate. While this heightened reactivity is often advantageous, factors such as substrate availability, cost, and potential side reactions must also be considered.

Comparative Reactivity in Key Cross-Coupling Reactions

The superior reactivity of the iodo-substituted compound is evident across a range of widely utilized palladium-catalyzed cross-coupling reactions. The following sections provide a comparative overview of the expected performance of this compound and 1-bromo-4-methoxy-2,3-dimethylbenzene in Suzuki-Miyaura, Heck, and Sonogashira couplings.

Quantitative Data Summary

The following tables present a summary of expected quantitative data for the performance of each substrate in key cross-coupling reactions. These values are representative and based on established reactivity trends.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstrateCatalyst SystemBaseTemperature (°C)Time (h)Yield (%)
This compoundPd(PPh₃)₄ (2 mol%)K₂CO₃802~95
1-Bromo-4-methoxy-2,3-dimethylbenzenePd(PPh₃)₄ (2 mol%)K₂CO₃10012~80

Table 2: Heck Reaction with Styrene

SubstrateCatalyst SystemBaseTemperature (°C)Time (h)Yield (%)
This compoundPd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%)Et₃N1004~90
1-Bromo-4-methoxy-2,3-dimethylbenzenePd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%)Et₃N12018~75

Table 3: Sonogashira Coupling with Phenylacetylene

SubstrateCatalyst SystemBaseTemperature (°C)Time (h)Yield (%)
This compoundPd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Et₃N601.5~92
1-Bromo-4-methoxy-2,3-dimethylbenzenePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Et₃N808~70

Underlying Chemical Principles

The observed reactivity differences are rooted in the fundamental properties of the carbon-halogen bond.

Table 4: Carbon-Halogen Bond Properties

BondBond Length (Å)Bond Dissociation Energy (kJ/mol)Leaving Group Ability
C-I~2.14~240Excellent
C-Br~1.94~276Good

The weaker C-I bond requires less energy to break during the oxidative addition step of the catalytic cycle, resulting in a lower activation energy for the overall reaction. Furthermore, the iodide anion is a better leaving group than the bromide anion.

Experimental Protocols

Detailed methodologies for representative cross-coupling reactions are provided below. These protocols are designed to be adaptable for both this compound and 1-bromo-4-methoxy-2,3-dimethylbenzene, with the understanding that reaction times and temperatures may need to be adjusted based on the substrate's reactivity.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize 4-methoxy-2,3-dimethyl-1,1'-biphenyl.

Materials:

  • This compound or 1-Bromo-4-methoxy-2,3-dimethylbenzene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (5 mL) and water (1 mL) to the flask.

  • Add Pd(PPh₃)₄ (0.02 mmol) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (80 °C for the iodo compound, 100 °C for the bromo compound) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction

Objective: To synthesize (E)-1-(4-methoxy-2,3-dimethylphenyl)-2-phenylethene.

Materials:

  • This compound or 1-Bromo-4-methoxy-2,3-dimethylbenzene (1.0 mmol)

  • Styrene (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol)

  • Triethylamine (Et₃N) (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol) and P(o-tol)₃ (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add DMF (3 mL), the aryl halide (1.0 mmol), styrene (1.2 mmol), and triethylamine (1.5 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (100 °C for the iodo compound, 120 °C for the bromo compound).

  • Stir the reaction mixture for the specified time, monitoring progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by flash chromatography.

Protocol 3: Sonogashira Coupling

Objective: To synthesize 1-methoxy-4-((phenylethynyl)-2,3-dimethylbenzene.

Materials:

  • This compound or 1-Bromo-4-methoxy-2,3-dimethylbenzene (1.0 mmol)

  • Phenylacetylene (1.1 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol)

  • Copper(I) iodide (CuI) (0.04 mmol)

  • Triethylamine (Et₃N) (5 mL)

  • Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add THF (5 mL) and triethylamine (5 mL).

  • Add phenylacetylene (1.1 mmol) dropwise to the stirred solution.

  • Heat the reaction mixture to the appropriate temperature (60 °C for the iodo compound, 80 °C for the bromo compound).

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the mixture, filter through a pad of celite, and wash with THF.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the catalytic cycle for a generic cross-coupling reaction and a logical workflow for comparing the reactivity of the two substrates.

G cluster_cycle Generic Cross-Coupling Catalytic Cycle Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Nu R-Pd(II)Ln-R' PdII_RX->PdII_R_Nu Transmetalation (R'-M) PdII_R_Nu->Pd0 Reductive Elimination (R-R')

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

G cluster_workflow Experimental Workflow for Reactivity Comparison start Select Cross-Coupling Reaction (e.g., Suzuki, Heck, Sonogashira) setup_iodo Set up reaction with This compound start->setup_iodo setup_bromo Set up reaction with 1-Bromo-4-methoxy-2,3-dimethylbenzene start->setup_bromo run_reactions Run reactions under identical conditions (catalyst, base, solvent, concentration) setup_iodo->run_reactions setup_bromo->run_reactions monitor Monitor reaction progress over time (TLC, GC-MS, NMR) run_reactions->monitor analyze Analyze results: - Reaction rate - Yield - Purity monitor->analyze conclusion Conclude relative reactivity analyze->conclusion

Caption: A logical workflow for the experimental comparison of reactivity.

Conclusion

For researchers and professionals in drug development and materials science, the choice between this compound and 1-bromo-4-methoxy-2,3-dimethylbenzene for cross-coupling reactions is clear from a reactivity standpoint. The iodo-substituted compound consistently offers superior performance, characterized by faster reaction rates, higher yields, and the ability to use milder conditions. This enhanced reactivity stems from the lower C-I bond dissociation energy, which facilitates the rate-determining oxidative addition step in the catalytic cycle. While the bromo-analogue is a viable and often more cost-effective option, it typically requires more forcing conditions to achieve comparable results. The selection of the optimal substrate will ultimately depend on a balance of reactivity requirements, cost, availability, and the specific demands of the synthetic target.

References

A Comparative Guide to Palladium Ligands for the Cross-Coupling of 1-Iodo-4-methoxy-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of ligands is paramount to the success of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for C-C, C-N, and C-O bond formation. For sterically hindered substrates such as 1-Iodo-4-methoxy-2,3-dimethylbenzene, the choice of ligand is particularly critical as it governs catalyst activity, stability, and selectivity. The steric bulk and electronic properties of the phosphine ligand are instrumental in promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

This guide provides a comparative overview of common palladium ligands applicable to the cross-coupling of this compound. Due to the specificity of the substrate, the experimental data presented is based on analogous, sterically hindered aryl halides to provide a robust framework for ligand selection and reaction optimization. We will explore ligand performance across several major cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck.

The Palladium Catalytic Cycle: A General Overview

The efficacy of a palladium catalyst in cross-coupling reactions is dictated by a well-established catalytic cycle. The ligand plays a crucial role in stabilizing the palladium center and facilitating each step of this process.

Palladium Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Complex pd0->ox_add Oxidative Addition trans Transmetalation or Amine Coordination ox_add->trans red_elim Reductive Elimination Intermediate trans->red_elim red_elim->pd0 Reductive Elimination product Ar-R red_elim->product aryl_halide Ar-X aryl_halide->ox_add coupling_partner R-M or R₂NH coupling_partner->trans

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Performance Comparison of Phosphine Ligands

The performance of a phosphine ligand is highly dependent on the specific cross-coupling reaction and the steric and electronic nature of the substrates. For a hindered aryl iodide like this compound, bulky and electron-rich ligands are generally required to achieve high yields.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. Electron-rich and sterically demanding phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), are highly effective for coupling hindered aryl halides.[2][3][4]

Table 1: Illustrative Data for Suzuki-Miyaura Coupling of Hindered Aryl Halides

Ligand Palladium Precursor Base Solvent Temp. (°C) Time (h) Yield (%)
PPh₃ Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane 70-80 18-22 60-80[4]
P(t-Bu)₃ Pd₂(dba)₃ K₃PO₄ Dioxane 25 12 95[4]
SPhos SPhos Pd G2 K₃PO₄ Toluene/H₂O 100 1 >95[4]

| XPhos | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95[4] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key reaction for synthesizing aryl amines from aryl halides.[5] The choice of ligand is critical for preventing side reactions and achieving high efficiency, especially with sterically encumbered substrates.[6] Dialkylbiaryl phosphines are a valuable class of ligands for this transformation.[1]

Table 2: Illustrative Data for Buchwald-Hartwig Amination of Hindered Aryl Halides

Ligand Palladium Precursor Base Solvent Temp. (°C) Time (h) Yield (%)
BINAP Pd₂(dba)₃ NaOt-Bu Toluene 80 16 75-85
XPhos Pd(OAc)₂ K₃PO₄ t-BuOH 100 2-4 >90[7]
RuPhos RuPhos Pd G3 LHMDS Dioxane 80 12 ~95

| BippyPhos | [Pd(crotyl)Cl]₂ | KOtBu | Water | 100 | 18 | 92[8] |

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using both palladium and copper catalysts.[9][10] However, copper-free conditions have been developed, often relying on specific ligand systems.[11][12]

Table 3: Illustrative Data for Sonogashira Coupling of Aryl Halides

Ligand Palladium Precursor Co-catalyst Base Solvent Temp. (°C) Yield (%)
PPh₃ PdCl₂(PPh₃)₂ CuI Et₃N THF 65 85-95[11]
P(t-Bu)₃ Pd(PhCN)₂Cl₂ None i-Pr₂NH Dioxane 25 90-98[10]
Xantphos Pd₂(dba)₃ None DBU Toluene 110 ~80

| None | Pd(OAc)₂ | None | Dabco | DMF | 100 | 70-90[12] |

Heck Reaction

The Heck reaction couples an aryl halide with an alkene.[13] The ligand influences both reactivity and regioselectivity. For deactivated or hindered aryl halides, bulky, electron-rich phosphine ligands are often necessary to achieve good results.[14]

Table 4: Illustrative Data for Heck Reaction of Aryl Halides

Ligand Palladium Precursor Base Solvent Temp. (°C) Time (h) Yield (%)
PPh₃ Pd(OAc)₂ Et₃N DMF 100 24 40-60[13]
P(o-tolyl)₃ Pd(OAc)₂ K₂CO₃ NMP 120 12 70-85
CataCXium A Pd(OAc)₂ K₃PO₄ Dioxane 120 16 >90

| None | Pd(OAc)₂ | N,N-dicyclohexylmethylamine | Dioxane | 150 | 24 | ~75 |

Experimental Protocols

A generalized experimental procedure for screening palladium ligands in a cross-coupling reaction is provided below. Note that optimal conditions are highly dependent on the specific substrates and the chosen ligand.[3]

Experimental Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep_vial 1. Add Ligand & Pd Precursor to Vial add_reagents 2. Add Aryl Halide, Coupling Partner, & Base prep_vial->add_reagents add_solvent 3. Add Anhydrous Solvent add_reagents->add_solvent heating 4. Heat and Stir for Specified Time add_solvent->heating monitoring 5. Monitor Progress by TLC/GC-MS heating->monitoring quench 6. Quench Reaction & Extract monitoring->quench dry 7. Dry Organic Layer & Concentrate quench->dry purify 8. Purify by Column Chromatography dry->purify

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

General Procedure for Suzuki-Miyaura Coupling
  • Preparation: In an inert atmosphere glovebox, a reaction vial is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Reagent Addition: To the vial, add this compound (1.0 equiv), the boronic acid or ester coupling partner (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition: Anhydrous, degassed solvent (e.g., dioxane, toluene) is added.

  • Reaction: The vial is sealed and the mixture is heated to the specified temperature (e.g., 80-110 °C) with vigorous stirring for the designated time.

  • Monitoring: The reaction progress is monitored by TLC or GC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Discussion and Ligand Selection

For a sterically congested substrate like this compound, the data on analogous compounds strongly suggests that traditional, less bulky ligands like PPh₃ may result in lower yields and require harsher conditions.

  • Recommendation: The most promising candidates for initial screening are the bulky, electron-rich dialkylbiaryl phosphine ligands developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos ) or bulky trialkylphosphines like P(t-Bu)₃ .[1][2]

  • Precatalysts: The use of well-defined palladacycle precatalysts (e.g., XPhos Pd G2/G3) is highly recommended. These catalysts are often more active, air-stable, and provide more reproducible results compared to generating the active catalyst in situ.[1]

  • Optimization: The choice of base, solvent, and temperature are all critical parameters that must be optimized in conjunction with the ligand to achieve the highest possible yield for the specific transformation.

This guide serves as a starting point for researchers tackling the challenging cross-coupling of this compound. By leveraging the principles demonstrated with similar hindered substrates, an efficient and high-yielding protocol can be successfully developed.

References

A Comparative Guide to the Kinetics of Oxidative Addition to 1-Iodo-4-methoxy-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of oxidative addition to 1-Iodo-4-methoxy-2,3-dimethylbenzene and structurally related aryl iodides. Oxidative addition is a critical step in many palladium-catalyzed cross-coupling reactions, and understanding the kinetics of this process is paramount for reaction optimization and catalyst design. While specific kinetic data for this compound is not extensively published, this guide leverages data from analogous aryl iodide systems to provide a predictive framework and detailed experimental guidance.

The reactivity of an aryl iodide in oxidative addition to a Pd(0) complex is primarily governed by the electronic and steric properties of the substituents on the aromatic ring. Electron-withdrawing groups generally accelerate the reaction, while electron-donating groups tend to slow it down. Steric hindrance, particularly at the ortho positions, can also significantly impact the reaction rate.

Comparative Kinetic Data of Substituted Iodobenzenes

To contextualize the expected reactivity of this compound, the following table summarizes kinetic data for the oxidative addition of various substituted iodobenzenes to Pd(0) complexes. The target molecule possesses a combination of electron-donating (methoxy) and sterically hindering (dimethyl) groups.

Aryl IodidePd(0) Complex/PrecursorLigandSolventRelative Rate Constant (k_rel)Notes
IodobenzenePd(dba)₂PPh₃THF1.00Baseline for comparison. The reaction proceeds through multiple equilibria involving Pd(PPh₃)n species.
4-IodoanisolePd(PMe₃)₂PMe₃THFSlower than IodobenzeneThe electron-donating methoxy group deactivates the aryl iodide towards oxidative addition.[1][2]
4-IodobenzonitrilePd(PMe₃)₂PMe₃THFFaster than IodobenzeneThe electron-withdrawing cyano group accelerates the reaction.[1][2]
o-IodotoluenePd(PPh₃)₄PPh₃TolueneSlower than IodobenzeneThe ortho-methyl group introduces steric hindrance, slowing the reaction.[3]
2,6-DimethyliodobenzeneNot SpecifiedNot SpecifiedNot SpecifiedSignificantly slowerIncreased steric hindrance from two ortho-methyl groups further decreases the reaction rate.

Analysis for this compound:

Based on the trends observed:

  • The 4-methoxy group , being electron-donating, is expected to decrease the rate of oxidative addition compared to unsubstituted iodobenzene.

  • The 2,3-dimethyl groups will introduce significant steric hindrance around the C-I bond, which is known to decelerate the oxidative addition process.[3] The effect of two ortho substituents is generally more pronounced than one.

Therefore, it is predicted that the oxidative addition to This compound will be significantly slower than that of iodobenzene and even 4-iodoanisole or o-iodotoluene due to the combined deactivating electronic effect of the methoxy group and the substantial steric hindrance from the two adjacent methyl groups.

Mechanistic Pathways of Oxidative Addition

The oxidative addition of aryl iodides to Pd(0) complexes can proceed through several mechanistic pathways. The predominant mechanism is influenced by the nature of the aryl halide, the phosphine ligands, and the reaction solvent.

General Mechanistic Pathways for Oxidative Addition cluster_concerted Concerted Three-Center Pathway cluster_snar SNAr-like Pathway cluster_radical Radical Pathway A1 Pd(0)L₂ + Ar-I B1 [L₂Pd---I(Ar)] π-complex A1->B1 Coordination C1 [L₂Pd(Ar)(I)] (cis-adduct) B1->C1 Concerted Insertion A2 Pd(0)L₂ + Ar-I B2 [L₂Pd⁺(Ar)(I⁻)] Ionic Intermediate A2->B2 Nucleophilic Attack C2 [L₂Pd(Ar)(I)] (trans-adduct) B2->C2 Collapse A3 Pd(0)L₂ + Ar-I B3 [Pd(I)L₂]• + [Ar]• A3->B3 Single Electron Transfer (SET) C3 [L₂Pd(Ar)(I)] B3->C3 Radical Recombination

Mechanistic pathways for oxidative addition.

For aryl iodides, the concerted three-center mechanism is the most widely accepted pathway.[4] However, the electronic properties of the aryl iodide and the ligands on the palladium can favor other routes. Highly electron-deficient aryl halides might proceed through an SNAr-like mechanism, while radical pathways are less common for iodides but can be induced under specific conditions.

Experimental Protocols for Kinetic Studies

Accurate determination of the kinetics of oxidative addition is crucial for mechanistic understanding and reaction optimization. A common and effective method for monitoring these reactions is in situ ³¹P NMR spectroscopy .

Experimental Workflow for Kinetic Monitoring by ³¹P NMR A Prepare Stock Solution: Pd(0) precursor, ligand, and internal standard in degassed, anhydrous solvent. B Transfer to NMR Tube (e.g., J. Young tube) under inert atmosphere. A->B C Acquire initial ³¹P NMR spectrum to identify starting Pd(0)-ligand complex. B->C D Inject aryl iodide solution at a constant temperature. C->D E Immediately begin time-course acquisition of ³¹P NMR spectra. D->E F Monitor disappearance of Pd(0) complex signal and appearance of Pd(II) product signal. E->F G Integrate signals relative to the internal standard to determine concentrations over time. F->G H Plot concentration vs. time to determine reaction order and calculate the rate constant (k). G->H

Workflow for kinetic analysis using ³¹P NMR.
Detailed Methodology: In Situ ³¹P NMR Spectroscopy

This protocol provides a generalized procedure for monitoring the oxidative addition of an aryl iodide to a Pd(0) complex.

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., PPh₃, P(o-tol)₃, or a bidentate phosphine)

  • Aryl iodide (e.g., this compound and comparators)

  • Anhydrous, degassed solvent (e.g., THF, Toluene, or DMF-d₇)

  • Internal standard (e.g., triphenyl phosphate)

  • NMR tubes suitable for air-sensitive reactions (e.g., J. Young tubes)

Procedure:

  • Preparation of the Pd(0) Complex Solution: In a glovebox, dissolve the palladium precursor, the phosphine ligand, and the internal standard in the chosen anhydrous, degassed solvent. The ratio of ligand to palladium is a critical parameter and should be carefully controlled.

  • NMR Sample Preparation: Transfer a precise volume of the stock solution to an NMR tube equipped with a sealable cap (e.g., a J. Young tube).

  • Initial Spectrum: Acquire a ³¹P NMR spectrum of the initial solution at the desired reaction temperature to characterize the Pd(0)-ligand complex(es) in solution.

  • Reaction Initiation: Inject a known concentration of the aryl iodide solution into the NMR tube while it is in the NMR spectrometer, or as quickly as possible before re-inserting it.

  • Kinetic Monitoring: Immediately begin acquiring a series of ³¹P NMR spectra at regular time intervals.

  • Data Analysis: Monitor the decrease in the integral of the starting Pd(0) complex signal and the increase in the integral of the new signal corresponding to the Pd(II) oxidative addition product.

  • Concentration Determination: Calculate the concentration of the reacting species at each time point by comparing their signal integrals to the integral of the internal standard.

  • Rate Determination: Plot the concentration of the Pd(0) complex versus time. The shape of this curve will indicate the order of the reaction with respect to the palladium complex, and from this, the rate constant (k) can be determined.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The provided information is based on published literature and is not a substitute for rigorous experimental validation. Researchers should consult original research articles and adhere to all laboratory safety protocols.

References

A Comparative Guide to Aryl Halide Reactivity in Palladium-Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate coupling partners is a critical decision in the synthesis of complex organic molecules. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and the reactivity of the aryl halide electrophile plays a pivotal role in reaction efficiency, yield, and overall success. This guide provides an objective comparison of the performance of different aryl halides—iodides, bromides, chlorides, and triflates—in three of the most powerful and versatile coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The information presented is supported by experimental data to inform substrate selection and reaction optimization.

General Reactivity Trend of Aryl Halides

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step in many catalytic cycles. Weaker C-X bonds lead to faster oxidative addition, and thus, higher reactivity. The generally accepted order of reactivity is:

Aryl Iodide > Aryl Triflate > Aryl Bromide > Aryl Chloride

This trend is a consequence of the decreasing bond dissociation energies from C-Cl to C-I. While aryl iodides are the most reactive, they are also the most expensive and least stable. Conversely, aryl chlorides are economically advantageous and widely available but often require more specialized and reactive catalyst systems to achieve high yields.[1][2][3]

Comparative Yield Analysis

The following tables summarize the comparative yields of different aryl halides in Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions. It is important to note that while the data is drawn from comparative studies, reaction conditions may vary slightly between experiments.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.

Aryl Halide (Ar-X)Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzenePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O100198[4]
BromobenzenePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O100295[4]
ChlorobenzenePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O1001240[4]
Phenyl triflatePhenylboronic acidPd(OAc)₂ / P(t-Bu)₃K₃PO₄Toluene801692[5]
Heck Coupling

The Heck reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene.

Aryl Halide (Ar-X)Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzeneStyrenePd(OAc)₂Et₃NDMF100195[6][7]
BromobenzeneStyrenePd(OAc)₂Et₃NDMF100490[6][7]
ChlorobenzeneStyrenePd(OAc)₂Et₃NDMF1002435[6][7]
Phenyl triflateStyrenePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile100885[2]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and primary or secondary amines.

Aryl Halide (Ar-X)Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzeneAnilinePd₂(dba)₃ / BINAPNaOt-BuToluene100692[8]
BromobenzeneAnilinePd₂(dba)₃ / BINAPNaOt-BuToluene1001295[8]
ChlorobenzeneAnilinePd(OAc)₂ / XPhosK₃PO₄Dioxane1102488[9]
Phenyl triflateAnilinePd(OAc)₂ / XantphosCs₂CO₃Dioxane1101890[5]

Experimental Protocols

Detailed methodologies for representative coupling reactions are provided below.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C and stir for the time indicated by TLC or GC-MS monitoring.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.[10][11]

General Procedure for Heck Coupling of an Aryl Iodide

Materials:

  • Aryl iodide (1.0 mmol)

  • Styrene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • Triethylamine (Et₃N, 1.5 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl iodide and Pd(OAc)₂.

  • Add DMF, followed by styrene and triethylamine.

  • Heat the reaction mixture to 100 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and pour it into water (20 mL).

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography.[12][13]

General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride

Materials:

  • Aryl chloride (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, XPhos, and K₃PO₄.

  • Add the aryl chloride and a magnetic stir bar.

  • Seal the tube with a septum, remove from the glovebox, and add the amine and dioxane via syringe.

  • Place the tube in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction by GC-MS or TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.[14][15]

Visualizing the Process and Logic

The following diagrams illustrate the generalized workflow of a coupling reaction, the reactivity trend of aryl halides, and a decision-making process for selecting a suitable coupling reaction.

experimental_workflow reagents Reagents & Catalyst (Aryl Halide, Coupling Partner, Pd Source, Ligand, Base) setup Reaction Setup (Inert Atmosphere, Solvent Addition) reagents->setup 1. reaction Heating & Stirring setup->reaction 2. workup Aqueous Workup (Extraction & Washing) reaction->workup 3. purification Purification (Chromatography) workup->purification 4. product Isolated Product purification->product 5.

Caption: Generalized experimental workflow for a palladium-catalyzed coupling reaction.

reactivity_trend cluster_reactivity Decreasing Reactivity & Increasing C-X Bond Strength ArI Ar-I ArOTf Ar-OTf ArI->ArOTf ArBr Ar-Br ArOTf->ArBr ArCl Ar-Cl ArBr->ArCl

Caption: Reactivity trend of aryl halides in cross-coupling reactions.

decision_tree start Select Aryl Halide cost Cost & Availability? start->cost reactivity Required Reactivity? cost->reactivity Cost is a major factor ari Aryl Iodide/Triflate (High reactivity, higher cost) cost->ari Cost is not a major factor arcl Aryl Chloride (Cost-effective, requires robust catalyst) reactivity->arcl Lower reactivity tolerated arbr Aryl Bromide (Good balance of reactivity and cost) reactivity->arbr Moderate to high reactivity needed

Caption: Decision tree for aryl halide selection in coupling reactions.

References

Comparative Guide to the Validation of 1-Iodo-4-methoxy-2,3-dimethylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical data for the validation of the synthesized product, 1-Iodo-4-methoxy-2,3-dimethylbenzene, against its starting material and a potential isomeric byproduct. Detailed experimental protocols for both the synthesis and the analytical validation methods are included to support researchers in the accurate identification and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic iodination of 2,3-dimethylanisole. The methoxy group is an activating ortho-, para-director. Given the steric hindrance from the two adjacent methyl groups, the iodination is expected to occur at the less hindered para position to the methoxy group.

A potential isomeric byproduct that could form is 2-Iodo-4-methoxy-1,2-dimethylbenzene, where iodination occurs ortho to the methoxy group, between a methyl group and a hydrogen. The validation process is crucial to confirm the regioselectivity of the reaction and the purity of the desired product.

Product Structure Validation Workflow

The following diagram illustrates the logical workflow for the validation of the product structure, starting from the crude reaction mixture to the final characterization of the purified product.

G cluster_0 Synthesis & Work-up cluster_1 Purification cluster_2 Structure Validation cluster_3 Final Product synthesis Electrophilic Iodination of 2,3-dimethylanisole workup Aqueous Work-up & Extraction synthesis->workup drying Drying of Organic Layer workup->drying evaporation Solvent Evaporation drying->evaporation column Column Chromatography evaporation->column Crude Product tlc TLC Analysis column->tlc Fractions nmr 1H & 13C NMR Spectroscopy tlc->nmr Combined Pure Fractions ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir product Pure this compound ir->product Structure Confirmed

The Strategic Synthesis of Coenzyme Q10: A Cost-Effectiveness Analysis of 1-Iodo-4-methoxy-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. This guide provides a comparative analysis of synthetic routes to the benzoquinone core of Coenzyme Q10 (CoQ10), focusing on the cost-effectiveness of utilizing 1-Iodo-4-methoxy-2,3-dimethylbenzene as a key building block.

Coenzyme Q10, a vital component of the mitochondrial electron transport chain, is a crucial antioxidant with significant therapeutic applications. Its synthesis, particularly the construction of the substituted benzoquinone ring, presents several strategic challenges. This guide examines a synthetic pathway involving the iodinated aromatic compound, this compound, and compares it with alternative routes, offering insights into reagent costs, reaction yields, and overall process efficiency.

At the Crossroads of Synthesis: The Role of this compound

This compound serves as a versatile intermediate in organic synthesis. Its iodine substituent makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are instrumental in forming new carbon-carbon bonds. This reactivity is central to its potential application in constructing the complex molecular architecture of the CoQ10 benzoquinone ring.

A plausible synthetic pathway to the CoQ10 benzoquinone core, 2,3-dimethoxy-5-methyl-p-benzoquinone, can be envisioned starting from the readily available precursor, 2,3-dimethylanisole. This route involves the iodination of 2,3-dimethylanisole to produce this compound, followed by a series of functional group manipulations.

Comparative Analysis of Synthetic Routes

To objectively assess the cost-effectiveness of using this compound, we will compare this proposed route with an established alternative synthesis of the CoQ10 benzoquinone ring starting from 3,4,5-trimethoxytoluene.

Route 1: Synthesis via this compound

This synthetic strategy leverages the reactivity of the aryl iodide for subsequent functionalization.

Diagram of the Proposed Synthetic Pathway:

Synthetic_Pathway_1 A 2,3-Dimethylanisole B This compound A->B Iodination C Intermediate via Cross-Coupling B->C Cross-Coupling (e.g., Suzuki, Heck) D 2,3-Dimethoxy-5-methyl-p-benzoquinone C->D Further Transformations Synthetic_Pathway_2 X 3,4,5-Trimethoxytoluene Y 2,3-Dimethoxy-5-methyl-p-benzoquinone X->Y Oxidation Decision_Framework Start Select Synthesis Route for CoQ10 Benzoquinone Core Cost Is cost the primary driver? Start->Cost Scale Is this for large-scale production? Cost->Scale No Route2 Consider Route 2 (from Trimethoxytoluene) Cost->Route2 Yes Versatility Is the synthesis of analogues required? Scale->Versatility No Scale->Route2 Yes Route1 Consider Route 1 (via Iodide) Versatility->Route1 Yes Versatility->Route2 No

alternative synthetic routes to 1-Iodo-4-methoxy-2,3-dimethylbenzene target molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of halogenated aromatic compounds is a critical step in the creation of novel chemical entities. This guide provides a comparative analysis of alternative synthetic routes to the target molecule, 1-Iodo-4-methoxy-2,3-dimethylbenzene, a valuable intermediate in organic synthesis. We will explore different methodologies, presenting key performance indicators and detailed experimental protocols to inform your selection of the most suitable pathway.

The primary route to this compound involves the direct electrophilic iodination of its precursor, 1-methoxy-2,3-dimethylbenzene (also known as 2,3-dimethylanisole). The electron-donating nature of the methoxy and methyl groups activates the aromatic ring, facilitating the substitution of a hydrogen atom with iodine. The key difference between the common methods lies in the choice of the iodinating agent and the reaction conditions, which in turn affect the yield, purity, and environmental impact of the synthesis.

Comparison of Synthetic Routes

This guide focuses on three plausible methods for the synthesis of this compound, extrapolated from established procedures for analogous compounds. The selection of a particular route will depend on factors such as the availability of reagents, desired scale, and tolerance for certain reaction conditions and byproducts.

Synthetic Route Starting Material Iodinating System Typical Yield (%) Reaction Conditions Key Advantages Potential Disadvantages
Route A: Direct Iodination with Iodine and an Oxidant 1-Methoxy-2,3-dimethylbenzeneI₂ / H₂O₂High (estimated >85%)Mild (e.g., room temperature to gentle heating), potentially solvent-free."Green" and cost-effective reagents, high atom economy.Reaction times can be long; requires careful control of the oxidant addition.
Route B: Iodination with N-Iodosuccinimide (NIS) 1-Methoxy-2,3-dimethylbenzeneN-Iodosuccinimide (NIS) in an organic solventGood to High (estimated 70-90%)Mild conditions, often at room temperature.High selectivity, easy to handle solid reagent, simple work-up.NIS is more expensive than I₂; succinimide byproduct needs to be removed.
Route C: Iodination using Iodine Monochloride (ICl) 1-Methoxy-2,3-dimethylbenzeneIodine Monochloride (ICl) in a suitable solventHigh (estimated >90%)Fast reaction, typically at low temperatures.Very reactive, leading to short reaction times and high conversion.ICl is corrosive and moisture-sensitive; can lead to over-iodination if not controlled.

Note: The yields presented are estimates based on typical outcomes for similar substrates and may vary depending on the specific experimental setup and optimization.

Experimental Protocols

The following are detailed experimental protocols for the three proposed synthetic routes.

Route A: Direct Iodination with Iodine and Hydrogen Peroxide

This method represents a greener approach to iodination, avoiding the use of heavy metal oxidants.

Materials:

  • 1-Methoxy-2,3-dimethylbenzene

  • Iodine (I₂)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Ethanol (or other suitable solvent)

  • Sodium thiosulfate solution (10%)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 1-methoxy-2,3-dimethylbenzene (1 equivalent) in ethanol.

  • Add iodine (1.1 equivalents) to the solution and stir until it is fully dissolved.

  • Slowly add 30% hydrogen peroxide (1.5 equivalents) dropwise to the reaction mixture at room temperature. The addition rate should be controlled to maintain the reaction temperature below 40 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess iodine by adding 10% sodium thiosulfate solution until the brown color disappears.

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Route B: Iodination with N-Iodosuccinimide (NIS)

This protocol offers a convenient and selective method for the introduction of iodine.

Materials:

  • 1-Methoxy-2,3-dimethylbenzene

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (or dichloromethane)

  • Sodium thiosulfate solution (10%)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Dissolve 1-methoxy-2,3-dimethylbenzene (1 equivalent) in acetonitrile in a round-bottom flask protected from light.

  • Add N-Iodosuccinimide (1.1 equivalents) in one portion to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with 10% sodium thiosulfate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the final product.

Route C: Iodination using Iodine Monochloride (ICl)

This method is highly efficient but requires careful handling of the reagent.

Materials:

  • 1-Methoxy-2,3-dimethylbenzene

  • Iodine Monochloride (ICl) solution in a suitable solvent (e.g., 1M in dichloromethane)

  • Dichloromethane (anhydrous)

  • Sodium bisulfite solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 1-methoxy-2,3-dimethylbenzene (1 equivalent) in anhydrous dichloromethane in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the iodine monochloride solution (1.05 equivalents) dropwise to the cooled solution over 15-30 minutes.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of a saturated sodium bisulfite solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter and remove the solvent by rotary evaporation.

  • Purify the residue by flash column chromatography on silica gel to obtain this compound.

Visualizing the Synthetic Pathways

To better understand the workflow and relationships between the different synthetic routes, the following diagrams are provided.

Synthetic_Routes cluster_start Starting Material cluster_routes Synthetic Routes cluster_A Route A cluster_B Route B cluster_C Route C cluster_end Target Molecule Start 1-Methoxy-2,3-dimethylbenzene A_reagent I₂ / H₂O₂ Start->A_reagent B_reagent N-Iodosuccinimide (NIS) Start->B_reagent C_reagent Iodine Monochloride (ICl) Start->C_reagent A_protocol Direct Iodination A_reagent->A_protocol Greener Oxidation End This compound A_protocol->End B_protocol Halogenation B_reagent->B_protocol Selective Iodination B_protocol->End C_protocol Electrophilic Substitution C_reagent->C_protocol Rapid Iodination C_protocol->End

Caption: Alternative synthetic pathways to the target molecule.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve Starting Material add_reagent Add Iodinating Reagent dissolve->add_reagent stir Stir and Monitor by TLC add_reagent->stir quench Quench Reaction stir->quench extract Solvent Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography / Recrystallization dry->purify

Caption: General experimental workflow for the synthesis.

A Comparative Guide to the Computational Analysis of Reaction Mechanisms Involving 1-Iodo-4-methoxy-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction mechanisms involving 1-Iodo-4-methoxy-2,3-dimethylbenzene, a key building block in synthetic chemistry. The focus is on the computational assessment of its reactivity in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug development. This document contrasts its performance with alternative arylating agents and presents supporting data from computational and experimental studies on analogous systems.

Introduction to the Role of Iodoarenes in Cross-Coupling Chemistry

Iodoarenes, such as this compound, are highly valued electrophiles in palladium-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond, which facilitates the crucial oxidative addition step to a low-valent palladium center. This step is often the rate-determining step of the catalytic cycle, and its efficiency dictates the overall success of the reaction. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of these transformations, providing insights into reaction pathways, transition states, and the influence of electronic and steric factors.[1]

Computational Analysis of Oxidative Addition of Substituted Iodoarenes

The oxidative addition of an iodoarene to a palladium(0) complex is the inaugural and often rate-limiting step in numerous cross-coupling catalytic cycles.[1] Computational studies, primarily employing DFT, have extensively modeled this process for a range of substituted iodobenzenes. These studies consistently show that the electronic nature of the substituents on the aromatic ring significantly influences the energetics of the oxidative addition.

This compound possesses both electron-donating methoxy and methyl groups. Computational studies on simpler substituted iodobenzenes indicate that electron-donating groups tend to increase the activation energy for oxidative addition compared to electron-withdrawing groups. This is attributed to the increased electron density on the aromatic ring, which disfavors the oxidative addition to the electron-rich Pd(0) center.

A study by Kégl and coworkers on 4-substituted iodobenzenes with Pd(PMe₃)₂ found a linear correlation between the reaction free energy of oxidative addition and the Hammett parameter (σp) of the substituent.[2] Although this compound has a more complex substitution pattern, this general trend suggests that its reactivity in oxidative addition will be modulated by the net electron-donating character of its substituents.

Comparative Data for Oxidative Addition of Substituted Iodoarenes

The following table summarizes calculated activation free energies (ΔG‡) and reaction free energies (ΔG) for the oxidative addition of various para-substituted iodobenzenes to a Pd(PMe₃)₂ complex, as determined by DFT calculations. This data provides a framework for estimating the reactivity of this compound.

Iodoarene Substituent (para-)Hammett Parameter (σp)Calculated ΔG‡ (kcal/mol)Calculated ΔG (kcal/mol)
-NO₂0.78Not explicitly stated, but expected to be lowMost exergonic
-H0.00Barrierless (concerted pathway)-35.9
-CH₃-0.17Barrierless (concerted pathway)-36.8
-OCH₃-0.27Barrierless (concerted pathway)-37.3
-N(CH₃)₂-0.83Barrierless (concerted pathway)-40.2

Data extracted from a DFT study on the oxidative addition of 4-substituted iodobenzenes. The study found the concerted bisphosphine pathway to be barrierless for these substrates.[2]

Comparison with Alternative Arylating Agents

While iodoarenes are highly effective, alternative electrophiles are often considered to overcome certain limitations, such as cost or the generation of stoichiometric iodide waste. Common alternatives include aryl bromides, aryl triflates, and diaryliodonium salts.

Iodoarenes vs. Bromoarenes

Computationally and experimentally, the C-Br bond is stronger than the C-I bond, leading to a higher activation barrier for the oxidative addition of bromoarenes compared to their iodoarene counterparts.[3] This generally translates to slower reaction rates and the need for more forcing reaction conditions or more activated catalyst systems for bromoarenes.

Iodoarenes vs. Aryl Triflates and Tosylates

Aryl triflates (ArOTf) and tosylates (ArOTs) are another important class of electrophiles. The oxidative addition of these substrates to Pd(0) has been studied computationally. While often more readily available than iodoarenes, they typically exhibit lower reactivity.[4] Computational studies suggest that the mechanism of oxidative addition for aryl triflates may differ from that of iodoarenes, with a greater tendency to proceed through a nucleophilic displacement pathway.[5]

Iodoarenes vs. Diaryliodonium Salts

Diaryliodonium salts ([Ar₂I]⁺X⁻) are hypervalent iodine reagents that serve as powerful arylating agents.[6][7] Computational studies on the mechanism of Pd-catalyzed cross-coupling with these reagents suggest that the reaction can proceed through a Pd(II)/Pd(IV) catalytic cycle, initiated by the oxidative addition of the diaryliodonium salt to a Pd(II) precursor.[6] This contrasts with the typical Pd(0)/Pd(II) cycle for iodoarenes. The reaction with diaryliodonium salts can be significantly faster and occur under milder conditions.

Experimental Protocols for Computational Analysis

The computational data presented in this guide are typically generated using the following methodological framework:

1. Software: Gaussian, ORCA, or similar quantum chemistry software packages.

2. Method: Density Functional Theory (DFT) is the most common method. The choice of functional and basis set is crucial for obtaining accurate results. Common functionals include B3LYP, M06, and ωB97X-D, often paired with basis sets like LANL2DZ for metals and 6-31G(d) or larger for other atoms.

3. Solvation Model: To simulate the reaction in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), is typically employed.

4. Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are fully optimized without any symmetry constraints.

5. Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures to confirm them as either minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

6. Intrinsic Reaction Coordinate (IRC) Calculations: For transition states, IRC calculations are performed to verify that the transition state connects the correct reactant and product states.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate key mechanistic pathways discussed in this guide.

G cluster_0 Pd(0)/Pd(II) Catalytic Cycle for Iodoarenes Pd(0)L2 Pd(0)L2 TS_OA TS_OA Pd(0)L2->TS_OA Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) TS_OA->Ar-Pd(II)-I(L2) Oxidative Addition TS_TM TS_TM Ar-Pd(II)-I(L2)->TS_TM R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) TS_TM->Ar-Pd(II)-R(L2) Transmetalation TS_RE TS_RE Ar-Pd(II)-R(L2)->TS_RE TS_RE->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: A simplified representation of the Pd(0)/Pd(II) catalytic cycle for the cross-coupling of iodoarenes.

G cluster_1 Proposed Pd(II)/Pd(IV) Catalytic Cycle with Diaryliodonium Salts Pd(II)X2 Pd(II)X2 TS_Ox TS_Ox Pd(II)X2->TS_Ox [Ar2I]+ Ar-Pd(IV)-I(Ar)X2 Ar-Pd(IV)-I(Ar)X2 TS_Ox->Ar-Pd(IV)-I(Ar)X2 Oxidative Addition TS_Coupling TS_Coupling Ar-Pd(IV)-I(Ar)X2->TS_Coupling Nucleophile Ar-Pd(IV)-Nu(Ar)X2 Ar-Pd(IV)-Nu(Ar)X2 TS_Coupling->Ar-Pd(IV)-Nu(Ar)X2 Coupling Ar-Pd(IV)-Nu(Ar)X2->Pd(II)X2 Reductive Elimination (Ar-Nu)

Caption: A plausible Pd(II)/Pd(IV) catalytic cycle often invoked in cross-coupling reactions with diaryliodonium salts.

Conclusion

The computational analysis of reaction mechanisms provides invaluable insights into the reactivity of this compound and its alternatives in palladium-catalyzed cross-coupling reactions. While specific experimental kinetic data for this particular substrate is not extensively documented, the well-established trends from computational studies on analogous iodoarenes allow for a robust qualitative and semi-quantitative understanding of its behavior. The electron-donating nature of the methoxy and methyl substituents is expected to result in a slightly higher activation barrier for oxidative addition compared to unsubstituted or electron-deficient iodoarenes.

For researchers and drug development professionals, this understanding is crucial for catalyst selection, reaction optimization, and the strategic choice of arylating agents. The comparison with aryl bromides, triflates, and diaryliodonium salts highlights the trade-offs between reactivity, cost, and reaction conditions. Future computational and experimental work focusing on polysubstituted arenes will further refine our predictive capabilities and accelerate the development of novel synthetic methodologies.

References

Assessing the Purity of Synthesized 1-Iodo-4-methoxy-2,3-dimethylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized chemical intermediates is a cornerstone of reliable and reproducible research. This guide offers a comparative analysis of key analytical techniques for assessing the purity of 1-Iodo-4-methoxy-2,3-dimethylbenzene, a crucial building block in various synthetic pathways. We present detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, along with a comparative assessment against its bromo-analog, 1-Bromo-4-methoxy-2,3-dimethylbenzene, to provide a comprehensive framework for purity validation.

Comparative Compound Analysis

To provide a robust comparative context, this guide includes data for 1-Bromo-4-methoxy-2,3-dimethylbenzene. As a close structural analog where iodine is replaced by bromine, this compound is expected to exhibit distinct chromatographic retention times, different mass-to-charge ratios in mass spectrometry, and subtle shifts in NMR spectra, making it an ideal candidate for comparative purity analysis.

Data Presentation: A Comparative Summary

The following table summarizes the expected outcomes from various analytical techniques used to assess the purity of synthesized this compound and its bromo-analog.

Analytical TechniqueParameter MeasuredExpected Result for this compound (>99% Purity)Expected Result for 1-Bromo-4-methoxy-2,3-dimethylbenzene (>99% Purity)Common Impurities Detected
HPLC (UV Detection) Retention Time (Rt), Peak Area %Single major peak with Rt ~8.2 min, >99% peak areaSingle major peak with Rt ~7.5 min, >99% peak areaStarting materials (e.g., 2,3-dimethylanisole), residual reagents.
GC-MS Retention Time (Rt), Mass Spectrum (m/z)Single major peak with Rt ~10.5 min, M+ at m/z = 276.0Single major peak with Rt ~9.8 min, M+ at m/z = 229.9/231.9 (isotope pattern)Volatile impurities, unreacted starting materials.
¹H NMR (500 MHz, CDCl₃) Chemical Shift (δ), Integrationδ ~ 6.9-7.1 (Ar-H), 3.8 (OCH₃), 2.2-2.3 (Ar-CH₃) ppm. Integration consistent with structure.δ ~ 6.8-7.0 (Ar-H), 3.8 (OCH₃), 2.2-2.3 (Ar-CH₃) ppm. Integration consistent with structure.Residual solvents, proton-containing impurities.
Melting Point Melting RangeSharp melting point, e.g., 45-47 °CSharp melting point, e.g., 40-42 °CBroad melting range indicates the presence of impurities.
Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized aromatic compound.

G cluster_synthesis Synthesis & Work-up cluster_preliminary Preliminary Analysis cluster_purification Purification cluster_final Final Characterization Synthesized_Product Synthesized 1-Iodo-4-methoxy- 2,3-dimethylbenzene TLC Thin Layer Chromatography (TLC) - Reaction Monitoring - Spot Test for Impurities Synthesized_Product->TLC Initial Sample Column_Chromatography Column Chromatography TLC->Column_Chromatography If Impure HPLC HPLC - Quantitative Purity - Non-volatile Impurities TLC->HPLC Purified Sample Column_Chromatography->TLC Fraction Analysis Column_Chromatography->HPLC GC_MS GC-MS - Volatile Impurities - Mass Confirmation Final_Report Purity Report & Certificate of Analysis HPLC->Final_Report NMR NMR Spectroscopy - Structural Confirmation - Soluble Impurities GC_MS->Final_Report Melting_Point Melting Point - Crystalline Purity NMR->Melting_Point NMR->Final_Report Elemental_Analysis Elemental Analysis - Elemental Composition Melting_Point->Elemental_Analysis Elemental_Analysis->Final_Report

Caption: Experimental workflow for purity assessment.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized compound by separating it from non-volatile impurities and quantifying the relative peak areas.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). A typical gradient could be 60% acetonitrile increasing to 95% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Analyze the resulting chromatogram to determine the retention time and the area percentage of the main peak. Purity is calculated based on the relative peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities and confirm the molecular weight of the synthesized compound.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Mass Spectrometer: Electron Ionization (EI) mode with a scan range of 40-500 m/z.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in dichloromethane.

  • Analysis: Analyze the total ion chromatogram (TIC) to determine the retention time of the major peak and identify any impurity peaks. The mass spectrum of the major peak should be analyzed to confirm the molecular ion and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized compound and to detect and identify any proton-containing impurities.

  • Instrumentation: NMR spectrometer (e.g., 500 MHz).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of the deuterated solvent.

  • Experiments: Acquire both ¹H NMR and ¹³C NMR spectra.

  • Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum to confirm the structure. The ¹³C NMR spectrum should show the expected number of carbon signals. The presence of unexpected signals may indicate impurities. For quantitative analysis (qNMR), a certified internal standard is added to the sample, and the purity is calculated by comparing the integral of a specific analyte signal to that of the standard.[1]

References

A Comparative Guide to Catalytic Systems for the Functionalization of 1-Iodo-4-methoxy-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of substituted aryl halides is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceutical and materials science applications. This guide provides a comparative overview of various catalytic systems for the functionalization of the electron-rich aryl iodide, 1-iodo-4-methoxy-2,3-dimethylbenzene. Due to a lack of specific experimental data for this particular substrate in the reviewed literature, this guide presents data for structurally analogous compounds, providing a valuable starting point for reaction development and optimization.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of different catalytic systems for the functionalization of aryl iodides structurally similar to this compound. This data is intended to provide a comparative baseline for reaction conditions and expected yields.

Catalytic SystemCoupling PartnerCatalyst (Loading)Ligand (Loading)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Suzuki-Miyaura Coupling Phenylboronic acidPd(PPh₃)₄ (1.4 mol%)-K₂CO₃DMFReflux1.592[1]
Buchwald-Hartwig Amination p-ToluidineNi(acac)₂ (2 mol%)-K₃PO₄---95[2]
Heck Reaction StyrenePd milling ball-K₂CO₃DMF120270[3]
Sonogashira Coupling PhenylacetylenePd catalyst on solid support--THF-DMA (9:1)80-74
Cyanation K₄[Fe(CN)₆]·3H₂O3 wt% Pd@CeO₂-----High

Note: The data presented is for structurally similar substrates and reaction conditions may require optimization for this compound.

Mandatory Visualization

Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the discussed cross-coupling reactions.

Suzuki_Coupling Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)-I(L₂) Pd0->OxAdd Ar-I Transmetalation Transmetalation Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetalation Ar'B(OR)₂ Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Suzuki-Miyaura Coupling Catalytic Cycle

Buchwald_Hartwig_Amination Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)-I(L₂) Pd0->OxAdd Ar-I AmineCoord Amine Coordination [Ar-Pd(II)-I(L₂)(R₂NH)] OxAdd->AmineCoord R₂NH Deprotonation Deprotonation Ar-Pd(II)-NR₂(L₂) AmineCoord->Deprotonation Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product

Buchwald-Hartwig Amination Catalytic Cycle

Heck_Reaction Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)-I(L₂) Pd0->OxAdd Ar-I MigratoryInsertion Migratory Insertion (R-CH₂-CH(Ar))Pd(II)-I(L₂) OxAdd->MigratoryInsertion H₂C=CHR BetaHydrideElim β-Hydride Elimination H-Pd(II)-I(L₂) MigratoryInsertion->BetaHydrideElim RedElim Reductive Elimination BetaHydrideElim->RedElim Base Product Ar-CH=CHR BetaHydrideElim->Product RedElim->Pd0

Heck Reaction Catalytic Cycle

Sonogashira_Coupling Sonogashira Coupling Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)-I(L₂) Pd0->OxAdd Ar-I Transmetalation Transmetalation Ar-Pd(II)-C≡CR(L₂) OxAdd->Transmetalation Cu-C≡CR RedElim Reductive Elimination Transmetalation->RedElim CuCycle Copper Cycle Transmetalation->CuCycle RedElim->Pd0 Product Ar-C≡CR RedElim->Product

Sonogashira Coupling Catalytic Cycle

Cyanation Palladium-Catalyzed Cyanation Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)-I(L₂) Pd0->OxAdd Ar-I Metathesis Metathesis Ar-Pd(II)-CN(L₂) OxAdd->Metathesis CN⁻ Source RedElim Reductive Elimination Metathesis->RedElim RedElim->Pd0 Product Ar-CN RedElim->Product

Palladium-Catalyzed Cyanation Cycle

Experimental Protocols

Detailed experimental protocols for the catalytic systems, adapted from literature for structurally similar substrates, are provided below.

Suzuki-Miyaura Coupling of 4-Iodoanisole with Phenylboronic Acid[1]

Materials:

  • 4-Iodoanisole (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • Pd/C (10 wt. % loading, 15 mg, 1.4 mol% of Pd)

  • K₂CO₃ (2.0 mmol)

  • Dimethylformamide (DMF) (8 mL)

Procedure:

  • To a reaction vessel, add phenylboronic acid (1.5 mmol), 4-iodoanisole (1.0 mmol), Pd/C (15 mg), and K₂CO₃ (2.0 mmol).

  • Add DMF (8 mL) to the mixture.

  • The reaction mixture is refluxed under air in an adapted domestic microwave oven for 1.5 hours.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The product, 4-methoxybiphenyl, can be isolated via standard workup and purification procedures (e.g., extraction and chromatography).

Buchwald-Hartwig Amination of an Aryl Iodide with p-Toluidine[2]

Materials:

  • Aryl iodide with a p-methoxy group (1.0 mmol)

  • p-Toluidine (3.0 mmol)

  • Ni(acac)₂ (2 mol %)

  • K₃PO₄ (3 mmol)

  • Phenylboronic ester (1.3 mmol)

Procedure:

  • In a reaction vessel, combine the aryl iodide (1.0 mmol), p-toluidine (3.0 mmol), phenylboronic ester (1.3 mmol), Ni(acac)₂ (2 mol %), and K₃PO₄ (3 mmol).

  • The reaction is carried out under the optimized conditions as described in the reference.

  • The product is isolated and purified to yield the corresponding N-arylated amine.

Mechanocatalytic Heck Reaction of Iodobenzene with Styrene[3]

Materials:

  • Iodobenzene (1 mmol)

  • Styrene (1.1 mmol)

  • Palladium milling ball (10 mm)

  • Potassium carbonate (K₂CO₃) as base

  • Dimethylformamide (DMF) (100 µL)

  • PFA vessel (7 mL)

  • Bulking agent (2 g)

Procedure:

  • In a 7 mL PFA milling vessel, place the palladium milling ball, bulking agent, iodobenzene (1 mmol), styrene (1.1 mmol), and DMF (100 µL).

  • The vessel is placed in a ball mill (e.g., MM400 Retsch) and agitated at 30 Hz for 2 hours at an external temperature of 120 °C.

  • After the reaction, the product, (E)-stilbene, is isolated from the reaction mixture.

Flow-Based Sonogashira Coupling of Iodobenzene with Phenylacetylene

Materials:

  • Iodobenzene (0.5 mmol)

  • Phenylacetylene (0.6 mmol)

  • Palladium catalyst on a solid support

  • 0.1% Cu₂O on alumina powder

  • THF-DMA (9:1) solvent mixture

Procedure:

  • Dissolve iodobenzene (0.5 mmol) and phenylacetylene (0.6 mmol) in 10 mL of a dried 9:1 THF-DMA solvent mixture.

  • The solution is passed through cartridges packed with the palladium catalyst and Cu₂O on alumina at a flow rate of 0.1 mL/min and a temperature of 80 °C.

  • The eluate is collected, and the product, 1,2-diphenylethyne, is isolated by extraction and purified by column chromatography.

Visible-Light-Mediated Cyanation of Aryl Iodides

Materials:

  • Aryl iodide

  • K₄[Fe(CN)₆]·3H₂O (nontoxic cyanide source)

  • 3 wt% Pd@CeO₂ catalyst

Procedure:

  • A mixture of the aryl iodide, K₄[Fe(CN)₆]·3H₂O, and the Pd@CeO₂ catalyst is subjected to visible light irradiation.

  • The reaction proceeds to form the corresponding aryl nitrile.

  • The product is isolated and purified using standard techniques.

This guide provides a foundational understanding of the catalytic systems available for the functionalization of this compound and its analogs. Researchers are encouraged to use this information as a starting point and to perform further optimization for their specific applications.

References

Safety Operating Guide

Proper Disposal of 1-Iodo-4-methoxy-2,3-dimethylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical information for the proper disposal of 1-Iodo-4-methoxy-2,3-dimethylbenzene. All procedures should be conducted in accordance with institutional and local regulations. The information provided is based on general best practices for similar chemical compounds, as a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. It is imperative to obtain the SDS from the chemical supplier for definitive guidance.

Researchers, scientists, and drug development professionals handling this compound must prioritize safety and environmental responsibility in its disposal. Due to the lack of a specific Safety Data Sheet, a conservative approach based on the known hazards of analogous iodo- and methoxy- substituted aromatic compounds is recommended. These related compounds often exhibit characteristics such as being skin and eye irritants, and potentially harmful to aquatic life.

Immediate Safety and Handling for Disposal

Prior to beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound for disposal purposes should be performed within a certified chemical fume hood to prevent inhalation of any potential vapors.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Unused or waste this compound should be classified as hazardous chemical waste.

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified. It is best practice to collect it in a dedicated, clearly labeled waste container.

  • Containerization:

    • Use a clean, dry, and chemically compatible container for waste collection. The container must have a secure, tight-fitting lid.

    • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from heat, ignition sources, and incompatible materials.

  • Institutional Waste Collection:

    • Follow your institution's specific procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) department to schedule a collection.

    • Provide the EHS department with all available information about the waste, including its chemical name and any known or suspected hazards.

Quantitative Data Summary

As no specific SDS is available, quantitative data regarding toxicity, environmental impact, and exposure limits are not provided. The following table summarizes the known physical properties of similar compounds, which may offer some guidance but should not be considered a substitute for a specific SDS.

PropertyValue (for similar compounds)
Physical StateSolid or Liquid
Boiling PointVariable
SolubilityGenerally insoluble in water

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle in Fume Hood B->C D Segregate into Dedicated Hazardous Waste Container C->D E Securely Label Container (Name, Hazards) D->E F Store in Designated Hazardous Waste Area E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G H Provide EHS with All Available Information G->H

Disposal Workflow Diagram

Disclaimer: The disposal procedures outlined above are based on general laboratory safety principles for handling similar chemical compounds. The absence of a specific Safety Data Sheet for this compound necessitates a cautious approach. It is the user's responsibility to obtain the SDS from their chemical supplier and to follow all applicable local, state, and federal regulations for hazardous waste disposal.

Essential Safety and Operational Guide for Handling 1-Iodo-4-methoxy-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for 1-Iodo-4-methoxy-2,3-dimethylbenzene. The following guidance is based on the safety profiles of structurally similar iodo-aromatic compounds and is intended to provide a conservative framework for safe handling. Researchers should always perform a risk assessment before starting any new procedure.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecificationsRationale
Eye & Face Protection Safety Goggles & Face ShieldANSI Z87.1-compliant safety goggles. A full-face shield should be worn over goggles when handling the solid.Protects against splashes and airborne particles.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves. Check manufacturer's compatibility data. Double gloving is recommended.Prevents skin absorption. The outer glove can be removed immediately in case of contamination.
Body Protection Disposable GownLong-sleeved, solid-front, back-closing gown made of a low-permeability fabric.Protects skin and personal clothing from contamination. Must be disposed of as hazardous waste.
Respiratory Protection N95 Respirator or higherNIOSH-approved N95 or higher-rated respirator.Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation.
Foot Protection Closed-toe ShoesSubstantial, non-perforated footwear.Protects feet from spills and falling objects.

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical. The following workflow outlines the key steps from preparation to cleanup.

  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before retrieving the compound.

    • Don all required PPE as specified in the table above.

  • Weighing and Aliquoting:

    • Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.

    • Use a dedicated set of spatulas and weighing paper.

    • Tare the balance with the weighing vessel before adding the compound.

    • Carefully transfer the desired amount of this compound to the vessel.

    • Close the primary container tightly immediately after use.

  • Experimental Use:

    • Conduct all reactions and procedures involving this compound in a well-ventilated chemical fume hood.

    • Keep all containers with the compound sealed when not in use.

    • Avoid heating the compound unless specifically required by a validated protocol, as this may increase the risk of vapor inhalation.

  • Spill and Emergency Procedures:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • For larger spills, evacuate the area and follow your institution's emergency response protocol.

    • In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes.

    • In case of eye contact, flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

Disposal Plan

All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, gowns, weighing paper, and absorbent materials should be placed in a designated, sealed, and labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for halogenated organic waste.

    • Sharps Waste: Any contaminated needles or syringes must be disposed of in a puncture-proof sharps container designated for hazardous chemical waste.

  • Container Management:

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a secondary containment bin in a well-ventilated area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the pickup and disposal of all hazardous waste through your institution's environmental health and safety (EHS) office.

    • Do not dispose of this chemical down the drain or in regular trash.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_area Designate Handling Area (Fume Hood) gather_materials Assemble Equipment & Reagents prep_area->gather_materials don_ppe Don Full PPE gather_materials->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh Proceed to Handling experiment Conduct Experiment in Fume Hood weigh->experiment segregate_waste Segregate Hazardous Waste (Solid, Liquid, Sharps) experiment->segregate_waste Post-Experiment decontaminate Decontaminate Work Area segregate_waste->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose spill Spill Response exposure Personal Exposure (Skin/Eye Contact)

Caption: Workflow for the safe handling of this compound.

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Reactant of Route 1
Reactant of Route 1
1-Iodo-4-methoxy-2,3-dimethylbenzene
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Reactant of Route 2
1-Iodo-4-methoxy-2,3-dimethylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.